molecular formula C16H14BN5O3 B15558969 DNDI-6148

DNDI-6148

Cat. No.: B15558969
M. Wt: 335.1 g/mol
InChI Key: NZLNNIUTJOYBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNDI-6148 is a useful research compound. Its molecular formula is C16H14BN5O3 and its molecular weight is 335.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14BN5O3

Molecular Weight

335.1 g/mol

IUPAC Name

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methyl-1-pyridin-2-yltriazole-4-carboxamide

InChI

InChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23)

InChI Key

NZLNNIUTJOYBMK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

DNDI-6148: A Technical Deep-Dive into its Anti-Leishmanial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENEVA – This technical guide provides an in-depth analysis of the mechanism of action of DNDI-6148, a novel benzoxaborole compound that was a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in anti-parasitic drug discovery. While the clinical development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the extensive research into its mode of action offers valuable insights for future drug development endeavors.[1][2]

Core Mechanism: Inhibition of CPSF3 Endonuclease

This compound's primary anti-leishmanial activity stems from its potent and specific inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[3][4][5] This enzyme plays a critical role in the 3'-end processing of messenger RNA (mRNA) precursors, a fundamental step for gene expression in the parasite. By targeting CPSF3, this compound disrupts the maturation of mRNA, leading to a cascade of events that ultimately result in parasite death. This targeted approach provides a high degree of selectivity for the parasite's cellular machinery over the host's.

The identification of CPSF3 as the principal target of this compound was confirmed through detailed mode of action studies, including genome-wide overexpression library screening (Cos-Seq).[3][6] In these studies, Leishmania donovani parasites that overexpressed the gene for CPSF3 demonstrated increased resistance to this compound, providing strong evidence for a direct drug-target interaction.[6]

Quantitative Efficacy and In Vitro Activity

This compound has demonstrated significant efficacy in both in vitro and in vivo models of visceral leishmaniasis. The compound exhibits potent activity against various Leishmania species, including L. donovani and L. infantum, the primary causative agents of VL.[7]

Parameter Species Value Reference
In vivo EfficacyL. infantum (hamster model)>98% reduction in parasite burden[3][4][5]
Intramacrophage EC50L. infantumVaries by compound analogue[3]
In vitro Activity RangeL. donovani and L. infantum0.05 to 18.3 μM[8]

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Intramacrophage)

This protocol is a summary of the general methodology used to assess the efficacy of compounds against intracellular Leishmania amastigotes.

  • Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.

  • Parasite Infection: Macrophages are infected with Leishmania donovani or Leishmania infantum promastigotes. The parasites are allowed to invade the macrophages for 24 hours.

  • Compound Addition: this compound is serially diluted and added to the infected macrophages. A control group with no compound is also included.

  • Incubation: The plates are incubated for 72 hours to allow for parasite multiplication within the macrophages.

  • Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.

Cos-Seq Library Screening for Target Identification

This protocol outlines the workflow for identifying drug targets using a genome-wide overexpression library.

  • Library Transfection: A cosmid-based genomic library of Leishmania donovani is transfected into wild-type parasites. Each cosmid contains a fragment of the parasite's genome.

  • Drug Selection: The transfected parasite population is cultured in the presence of a sub-lethal concentration of this compound.

  • Passaging: The culture is passaged multiple times to enrich for parasites that have acquired resistance to the compound.

  • Genomic DNA Extraction: Genomic DNA is extracted from the resistant parasite population.

  • Sequencing and Analysis: The cosmid inserts are sequenced, and the reads are mapped to the Leishmania genome. Genes that are consistently over-represented in the resistant population are identified as potential drug targets.[6]

Visualizing the Mechanism and Discovery Process

This compound Mechanism of Action

DNDI_6148_MoA DNDI_6148 This compound CPSF3 Leishmania CPSF3 Endonuclease DNDI_6148->CPSF3 Inhibition mature_mRNA Mature mRNA pre_mRNA pre-mRNA pre_mRNA->mature_mRNA 3' end processing (CPSF3 mediated) protein Essential Parasite Proteins mature_mRNA->protein Translation death Parasite Death protein->death Disruption of Protein Synthesis

Caption: this compound inhibits the Leishmania CPSF3 endonuclease, disrupting mRNA processing.

Target Identification Workflow using Cos-Seq

Cos_Seq_Workflow start Start: Leishmania donovani Genomic Cosmid Library transfection Transfect into Wild-Type Parasites start->transfection drug_pressure Apply Drug Pressure (this compound) transfection->drug_pressure enrichment Enrich for Resistant Parasites drug_pressure->enrichment extraction Extract Genomic DNA enrichment->extraction sequencing Sequence Cosmid Inserts extraction->sequencing analysis Bioinformatic Analysis: Identify Overexpressed Genes sequencing->analysis target Identify CPSF3 as the Primary Target analysis->target

Caption: Workflow for identifying the molecular target of this compound using Cos-Seq.

Conclusion

This compound represents a significant advancement in the understanding of novel anti-leishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease highlights a promising avenue for the development of future therapies. While this compound itself will not be progressed for leishmaniasis, the wealth of data generated from its preclinical development provides a solid foundation for the discovery of next-generation treatments for this neglected tropical disease. The methodologies and insights gleaned from the this compound program will undoubtedly aid in the acceleration of drug discovery efforts for visceral leishmaniasis and other parasitic diseases.

References

DNDI-6148: A Technical Overview of its Discovery and Development Timeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6148, a novel benzoxaborole derivative, emerged from a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Anacor Pharmaceuticals as a promising oral candidate for the treatment of visceral leishmaniasis (VL). Its journey from a screening hit to a clinical candidate and its eventual deprioritization for leishmaniasis offers valuable insights into the drug development process for neglected tropical diseases. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailing its mechanism of action, preclinical and clinical findings, and the ultimate challenges that led to a shift in its developmental path. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visualizations of the discovery and development workflow, mechanism of action, and synthetic pathway are provided to enhance understanding.

Discovery and Lead Optimization

The journey of this compound began with the screening of Anacor Pharmaceuticals' library of benzoxaborole compounds by DNDi. This class of compounds was of interest due to its known antimicrobial properties. Following initial screening, focused medicinal chemistry efforts led to the identification and optimization of a series of analogues with potent antileishmanial activity. This compound was ultimately selected as the lead candidate based on its impressive in vitro and in vivo efficacy, coupled with favorable pharmaceutical properties.[1][2]

Mechanism of Action: Inhibition of CPSF3

Detailed mode-of-action studies revealed that this compound exerts its antileishmanial effect by inhibiting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).[1][3] CPSF3 is a key endonuclease involved in the processing of pre-mRNA, making it a novel and attractive drug target. By inhibiting this essential enzyme, this compound disrupts parasite mRNA maturation, leading to parasite death.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA 3'-end processing (Cleavage) CPSF3->mRNA_processing Catalyzes pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA parasite_death Parasite Death mRNA_processing->parasite_death Blockade leads to protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound demonstrated potent activity against both Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis.

Assay TypeLeishmania SpeciesIC50 (µM)
Intracellular amastigotesL. donovani[Data not publicly available]
Intracellular amastigotesL. infantum[Data not publicly available]
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy

The compound showed excellent efficacy in both mouse and hamster models of visceral leishmaniasis, achieving a greater than 98% reduction in parasite burden.[1][3]

Animal ModelLeishmania SpeciesDose (mg/kg)Dosing Regimen% Reduction in Liver Parasite Burden
MouseL. donovani25BID for 5 days97.1
MouseL. donovani50BID for 5 days99.7
MouseL. infantum25BID for 5 days96.1
MouseL. infantum50BID for 5 days98.6
HamsterL. infantum50QD for 10 days>99
Table 2: In Vivo Efficacy of this compound in Leishmania-infected Rodent Models.[1]
ADME and Toxicology

Preclinical studies indicated that this compound is a low-clearance compound with a moderate volume of distribution.[4] The No Observed Adverse Effect Level (NOAEL) was established in repeat-dose toxicity studies.

SpeciesNOAEL (mg/kg/day)
Rat25
Non-human primate (female)5
Table 3: No Observed Adverse Effect Level (NOAEL) of this compound in Preclinical Species.[4]

A key finding that ultimately impacted the development of this compound for leishmaniasis was the observation of preclinical reproductive toxicity signals.[5]

Clinical Development: Phase I Trials

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. A single ascending dose study was conducted.[5]

Study Design

The Phase I trial was a randomized, double-blind, placebo-controlled, single-center study in healthy male subjects. The study involved single oral doses of this compound administered as a suspension.[6]

cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Assessment cluster_analysis Data Analysis Healthy_Volunteers Healthy Male Volunteers Inclusion_Exclusion Inclusion/Exclusion Criteria Healthy_Volunteers->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (this compound or Placebo) Informed_Consent->Randomization Dose_Escalation Single Ascending Doses Randomization->Dose_Escalation Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, ECGs, Labs) Dose_Escalation->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling (Blood and Urine) Dose_Escalation->PK_Sampling Safety_Analysis Safety Data Analysis Safety_Monitoring->Safety_Analysis PK_Analysis Pharmacokinetic Analysis PK_Sampling->PK_Analysis

Figure 2: Phase I Single Ascending Dose Study Workflow.
Clinical Findings

The Phase I study demonstrated that single oral doses of this compound were safe and well-tolerated in healthy volunteers.[5] Preliminary results supported the progression to a multiple ascending dose study.[2]

Pharmacokinetic ParameterValue
Absorption
Tmax (h)[Data not publicly available]
Distribution
Volume of Distribution (Vd/F)[Data not publicly available]
Metabolism
Major Metabolites[Data not publicly available]
Elimination
Half-life (t1/2) (h)[Data not publicly available]
Clearance (CL/F)[Data not publicly available]
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose). Data not yet publicly available in full.

Development Timeline and Deprioritization for Leishmaniasis

The development of this compound for visceral leishmaniasis progressed steadily from its discovery. However, in 2023, DNDi announced the deprioritization of this compound for leishmaniasis.[5] This decision was based on preclinical reproductive toxicity signals that would likely necessitate contraceptive measures for women of childbearing potential, a significant challenge for a drug intended for use in resource-limited settings where visceral leishmaniasis is endemic.

Discovery 2010s: Discovery from Anacor Library Screening Preclinical Mid-2010s: Preclinical Development (In Vitro/In Vivo Efficacy, ADME/Tox) Discovery->Preclinical Phase1_Start Late 2018: Initiation of Phase I Clinical Trial Preclinical->Phase1_Start Phase1_Results 2022: Phase I SAD Completion (Safe and Well-Tolerated) Phase1_Start->Phase1_Results Deprioritization 2023: Deprioritization for Leishmaniasis (Reproductive Toxicity Concerns) Phase1_Results->Deprioritization

Figure 3: this compound Development and Deprioritization Timeline.

Synthesis

The synthesis of this compound involves the coupling of a benzoxaborole core with a substituted triazole moiety. A practical, scalable synthesis for a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, has also been developed to improve the efficiency and cost-effectiveness of the overall synthesis.[7]

cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_coupling Final Coupling A 2-Bromopyridine B [1,2,3]Triazolo[1,5-a]pyridine A->B 1. NaN3, CuI, NaOAc 2. Ethyl 3-oxobutanoate C 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid B->C Hydrolysis DNDI_6148 This compound C->DNDI_6148 D 1-Hydroxy-6-nitro-1,3-dihydrobenzo[c][1,2]oxaborole E 6-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole D->E Reduction E->DNDI_6148 Amide Coupling

Figure 4: Simplified Synthetic Scheme of this compound.

Experimental Protocols

In Vivo Hamster Model of Visceral Leishmaniasis (Protocol Summary)

This protocol is a summary of the methods described by Mowbray et al. in the Journal of Medicinal Chemistry (2021).[1]

  • Animal Model: Female golden hamsters are used.

  • Infection: Hamsters are infected via intracardial injection with Leishmania donovani or Leishmania infantum amastigotes.

  • Treatment: Treatment is initiated at a set time point post-infection (e.g., day 21). This compound is administered orally, typically once or twice daily for a specified duration (e.g., 5 or 10 days). A vehicle control group is included.

  • Parasite Burden Quantification: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden is determined by counting the number of amastigotes in tissue smears (Giemsa staining) or by quantitative PCR. The percentage reduction in parasite burden is calculated by comparing the treated groups to the vehicle control group.

In Vitro Intracellular Amastigote Assay (General Protocol)

A detailed, step-by-step protocol is not publicly available. The general methodology involves:

  • Host Cells: A suitable macrophage cell line (e.g., murine peritoneal macrophages) is seeded in microtiter plates.

  • Infection: The macrophages are infected with Leishmania amastigotes.

  • Drug Treatment: After allowing for parasite internalization, the cells are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a defined period to allow for drug action.

  • Quantification: The number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining or using a reporter gene assay. The IC50 value is then calculated.

CPSF3 Inhibition Assay (General Principles)

A specific, detailed experimental protocol for testing this compound against Leishmania CPSF3 is not publicly available. However, such an assay would generally involve:

  • Recombinant Enzyme: Expression and purification of recombinant Leishmania CPSF3.

  • Substrate: A labeled RNA substrate containing the CPSF3 cleavage site.

  • Reaction: The recombinant enzyme, RNA substrate, and varying concentrations of this compound are incubated together.

  • Detection: The cleavage of the RNA substrate is measured, for example, by gel electrophoresis and autoradiography (if radiolabeled) or fluorescence-based methods.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity is determined.

Conclusion

The development of this compound represents a significant effort in the search for new oral treatments for visceral leishmaniasis. Its novel mechanism of action and potent preclinical efficacy highlighted its potential. However, the emergence of preclinical reproductive toxicity signals ultimately led to its deprioritization for this indication, underscoring the critical importance of a comprehensive safety profile in drug development, particularly for diseases affecting vulnerable populations. The journey of this compound provides valuable lessons for the continued pursuit of safe, effective, and accessible treatments for neglected tropical diseases. Further investigation into the potential of this compound for other indications, such as Chagas disease, is ongoing.[8]

References

What is the chemical structure of DNDI-6148?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DNDI-6148: A Preclinical Benzoxaborole Candidate for Visceral Leishmaniasis

Introduction

Visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani and Leishmania infantum, remains a significant global health challenge, particularly in impoverished regions.[1] Current therapeutic options are often hampered by issues of toxicity, resistance, and the need for parenteral administration. This compound is a novel, orally bioavailable benzoxaborole compound that has emerged as a promising preclinical candidate for the treatment of VL.[1][2][3][4] Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, this compound has demonstrated potent antileishmanial activity both in vitro and in vivo.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide.[6] Its structure is characterized by a benzoxaborole core linked to a substituted triazole carboxamide moiety.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Identifier Value
IUPAC Name N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide[6]
CAS Number 2243909-59-1[6]
Molecular Formula C16H14BN5O3[6]
Molecular Weight 335.13 g/mol [6]
SMILES O=C(C1=C(C)N(C2=CC=CC=N2)N=N1)NC3=CC4=C(COB4O)C=C3[6]

Synthesis

The synthesis of this compound is achieved through a convergent approach involving the coupling of two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[7][8] The amide bond formation between these two fragments yields the final compound.[7][8]

Synthetic Scheme Overview

Synthesis_Overview cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Start1 4-Tolunitrile or 2-Methyl-5-nitroaniline Intermediate1 6-Amino-1-hydroxy-2,1-benzoxaborolane Start1->Intermediate1 Multi-step synthesis Coupling Amide Bond Formation (e.g., HATU, DIPEA, DMF) Intermediate1->Coupling Start2 Tetrazolo[1,5-a]pyridine + Ethyl acetoacetate Intermediate2 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Start2->Intermediate2 One-pot reaction and hydrolysis Intermediate2->Coupling DNDI_6148 This compound Coupling->DNDI_6148 Arginine_Adduct Arginine Monohydrate Adduct DNDI_6148->Arginine_Adduct Reaction with (S)-arginine

Caption: Overview of the convergent synthesis of this compound.

Experimental Protocols

Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: Two practical, scalable routes have been developed to synthesize this key intermediate from inexpensive starting materials, avoiding a challenging nitration step of 1-hydroxy-2,1-benzoxaborolane.

  • Route 1: A five-step sequence starting from 4-tolunitrile, with a key Hofmann rearrangement step, resulting in a 40% overall yield.[9]

  • Route 2: Starting from 2-methyl-5-nitroaniline, this route features borylation of the aniline and continuous flow hydrogenation as key steps, achieving a 46% overall yield.[9] This second approach is noted as more practical for large-scale synthesis due to milder conditions and easier isolation.[9]

Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This intermediate is synthesized in a one-pot reaction between tetrazolo[1,5-a]pyridine and ethyl acetoacetate under basic conditions to form the triazole ring.[7][8] Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.[7][8]

Final Amide Coupling: The amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is formed using standard peptide coupling reagents.[1]

  • Method: One reported method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in DMF (N,N-Dimethylformamide) at room temperature.[1]

Formation of the Arginine Monohydrate Adduct: For development purposes, the free acid of this compound is converted to a crystalline arginine monohydrate adduct by reaction with (S)-arginine.[7][8] This salt form was selected for safety studies and clinical administration.[2]

Mechanism of Action

This compound exerts its antileishmanial effect through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, this compound disrupts the normal processing of pre-mRNA, leading to a failure in producing mature, functional mRNAs. This ultimately results in parasite death.

Proposed Mechanism of Action of this compound

MoA DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibition mRNA_processing mRNA 3'-end processing CPSF3->mRNA_processing Catalyzes pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA parasite_death Parasite Death mRNA_processing->parasite_death protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_survival Parasite Survival protein_synthesis->parasite_survival

Caption: this compound inhibits CPSF3, disrupting mRNA processing and leading to parasite death.

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating potent activity against Leishmania parasites and a promising safety profile.

In Vitro Activity and Cytotoxicity

This compound has shown potent activity against various Leishmania species.

Assay Cell Line / Parasite Result Reference
Cytotoxicity (CC50) Human MRC5 cells> 64 µM[10]
Cytotoxicity (CC50) Mouse primary peritoneal macrophages> 64 µM[10]
In Vivo Efficacy

Impressive efficacy has been observed in animal models of visceral leishmaniasis.

Animal Model Parasite Strain Dose Efficacy Reference
HamsterL. infantum / L. donovani25 - 50 mg/kg/day (oral)>98% reduction in parasite burden[1][2][3][4]
Hamster (L. infantum)50 mg/kg (QD, oral)>95% reduction in parasite burden in liver and spleen[1]
Hamster (L. infantum)100 mg/kg (QD, oral)>95% reduction in parasite burden in liver and spleen[1]

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow Infection Infect female golden hamsters with L. infantum or L. donovani (intracardial injection) Treatment_Start Begin oral dosing at Day 21 post-infection Infection->Treatment_Start Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Miltefosine (positive control) Treatment_Start->Groups Dosing Administer daily oral doses Groups->Dosing Endpoint Determine parasite burden in liver, spleen, and bone marrow Dosing->Endpoint Analysis Calculate percentage reduction in amastigote burden vs. vehicle-treated controls Endpoint->Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in the hamster model of VL.

Safety and Toxicology

Preclinical safety studies were conducted with the arginine monohydrate salt of this compound.

  • Genotoxicity: Standard in vitro and in vivo genotoxicity tests did not indicate any genotoxic or clastogenic potential.[2]

  • Cardiotoxicity: In vitro hERG assays showed no significant inhibition of the hERG potassium channel (IC50 >30.0 µM).[2] A four-week GLP toxicity study in conscious Cynomolgus monkeys at oral doses up to 15 mg/kg showed no effects on QTc intervals.[2]

  • Reproductive Toxicology: Preclinical studies revealed reproductive toxicity signals, which led to the deprioritization of the clinical development of this compound for leishmaniasis in 2023, as it might require the use of contraceptives for women of childbearing potential.[9][11]

Clinical Development Status

A Phase I single ascending dose study in healthy male volunteers was completed in early 2022.[9][11] The study found that this compound was safe and well-tolerated after a single oral dose.[9][11] However, due to the findings in preclinical reproductive toxicology studies, the clinical development of this compound for leishmaniasis has been put on hold as of 2024.[9][11] The potential of this compound for Chagas disease is also being assessed.[11]

Conclusion

This compound is a potent benzoxaborole with a novel mechanism of action against Leishmania parasites. It has demonstrated excellent in vitro and in vivo efficacy, coupled with good pharmacokinetic properties and a generally acceptable safety profile in early studies. While its development for leishmaniasis is currently paused due to reproductive toxicity concerns, the extensive preclinical and early clinical data generated for this compound provide valuable insights for the development of future antileishmanial drugs, particularly within the promising class of oxaboroles.

References

DNDI-6148: A Potent Benzoxaborole Inhibitor of CPSF3 for the Treatment of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Visceral leishmaniasis (VL), a severe parasitic disease, remains a significant global health challenge. The limitations of current therapies underscore the urgent need for novel, safe, and orally bioavailable drugs. DNDI-6148, a novel benzoxaborole compound, has emerged as a promising preclinical candidate, demonstrating potent activity against Leishmania species. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an inhibitor of the essential parasite enzyme, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). Detailed quantitative data, experimental methodologies, and pathway visualizations are presented to support further research and development efforts in the field of anti-leishmanial drug discovery. Despite its promising preclinical profile, the development of this compound for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.[1]

Introduction to this compound

This compound is a 6-substituted benzoxaborole developed by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Pfizer.[2] It was identified through screening of a library of oxaborole compounds and subsequent medicinal chemistry optimization.[1] this compound exhibits potent in vitro and in vivo activity against various Leishmania species, including L. donovani and L. infantum, the primary causative agents of VL.[2] The compound has shown impressive efficacy in animal models, with a greater than 98% reduction in parasite burden.[3]

Mechanism of Action: Inhibition of CPSF3 Endonuclease

The primary molecular target of this compound in Leishmania is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key endonuclease involved in pre-mRNA processing.[2] In kinetoplastids like Leishmania, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs. This processing involves two crucial steps: trans-splicing at the 5' end and cleavage and polyadenylation at the 3' end.

CPSF3 is the catalytic subunit of the CPSF complex responsible for the endonucleolytic cleavage of the pre-mRNA downstream of the AAUAAA polyadenylation signal.[4][5] By inhibiting CPSF3, this compound disrupts the maturation of all mRNAs in the parasite, leading to a global shutdown of protein synthesis and ultimately, parasite death. The selective activity of this compound against the parasite's CPSF3 over the human ortholog is a key aspect of its therapeutic potential.[6]

Signaling Pathway: Pre-mRNA Processing in Leishmania

G cluster_nucleus Parasite Nucleus pol_II RNA Polymerase II polycistronic_pre_mRNA Polycistronic pre-mRNA pol_II->polycistronic_pre_mRNA Transcription CPSF_complex CPSF Complex (including CPSF3) polycistronic_pre_mRNA->CPSF_complex Binding to polyadenylation signal mature_mRNA Mature Monocistronic mRNA SL_RNA Spliced Leader (SL) RNA SL_RNA->polycistronic_pre_mRNA Trans-splicing CPSF_complex->polycistronic_pre_mRNA Cleavage PAP Poly(A) Polymerase CPSF_complex->PAP Recruitment PAP->polycistronic_pre_mRNA Polyadenylation Translation (Cytoplasm) Translation (Cytoplasm) mature_mRNA->Translation (Cytoplasm) DNDI_6148 This compound DNDI_6148->CPSF_complex Inhibition

Caption: this compound inhibits the CPSF3 endonuclease within the CPSF complex, blocking pre-mRNA cleavage and maturation in Leishmania.

Quantitative Data

Table 1: In Vitro Activity of this compound against Leishmania Species
Leishmania SpeciesStrainStageIC50 (µM)Reference
L. donovaniMHOM/IN/80/DD8Amastigote2.46[7]
L. donovaniMHOM/ET/67/HU3Amastigote1.62 ± 1.07[7]
L. donovaniMHOM/SD/62/1SCL2DAmastigote0.15[7]
L. infantum-Amastigote-[2]
Cutaneous Leishmaniasis Strains--0.05 - 18.3
Table 2: Preclinical Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*µg/mL)Reference
MousePO50 (25 bid)--99.2[7]
HamsterPO50 (25 bid)--32.9[7]
RatPO25--353 (M), 347 (F)[7]
MonkeyPO5 (F)--64.8[7]
Beagle DogIV1.0---[8]
Beagle DogPO5---[8]
Table 3: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose Study)
Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng.h/mL)t1/2 (h)Reference
10 - 380Dose-dependent increase3 - 12Sub-proportional to dose12.80 - 25.42

Note: This table summarizes the range of values observed across the single ascending dose cohorts.

Experimental Protocols

In Vitro Anti-leishmanial Amastigote Susceptibility Assay

This protocol is a synthesized methodology based on standard practices for determining the in vitro efficacy of compounds against intracellular Leishmania amastigotes.

  • Host Cell Culture: Primary peritoneal mouse macrophages (PMM) or a macrophage-like cell line (e.g., THP-1) are cultured in appropriate media (e.g., RPMI 1640 with 10% FCS) and seeded into 96-well plates at a density of approximately 3 x 10^5 cells/well. Cells are allowed to adhere and differentiate for 48 hours.

  • Parasite Infection: Stationary phase Leishmania promastigotes are used to infect the macrophage monolayer at a parasite-to-macrophage ratio of approximately 15:1. To enhance infectivity, promastigotes can be preconditioned at 37°C and pH 5.4 for 24 hours prior to infection.[9][10]

  • Compound Administration: Following a 24-hour incubation to allow for parasite internalization and transformation into amastigotes, extracellular parasites are removed by washing. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells in a serial dilution.

  • Incubation and Assessment: The plates are incubated for 72 hours. The parasite burden is then assessed by Giemsa staining and microscopic counting of the number of amastigotes per 100 macrophages.[10] Alternatively, a reporter gene-expressing parasite line (e.g., luciferase) can be used for a more high-throughput readout.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by comparing the parasite burden in treated wells to that in untreated control wells.

In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster (Mesocricetus auratus) is a well-established model for VL as it mimics the chronic, non-curative nature of the human disease.[11]

  • Infection: Female hamsters are infected via intracardiac injection with approximately 10^7 stationary phase L. infantum or L. donovani promastigotes.[12]

  • Treatment Initiation: Treatment is typically initiated at a time point when a significant parasite burden has been established in the liver and spleen, often several weeks post-infection.

  • Drug Administration: this compound is formulated as an oral suspension and administered once or twice daily for a period of 5 to 10 days.[2]

  • Efficacy Assessment: At the end of the treatment period, or at a later time point to assess for relapse, animals are euthanized. The liver and spleen are collected, weighed, and homogenized. The parasite burden is quantified by microscopic counting of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.

  • Data Analysis: The percentage reduction in parasite burden in treated animals is calculated relative to the parasite burden in a vehicle-treated control group.

CPSF3 Endonuclease Inhibition Assay

While a specific protocol for this compound has not been published, the following is a representative methodology based on assays for other CPSF3 inhibitors.[4][13]

  • Recombinant Protein Expression and Purification: The gene encoding Leishmania CPSF3 is cloned and expressed in a suitable system (e.g., E. coli or insect cells). The recombinant protein is then purified.

  • Substrate Preparation: A short RNA oligonucleotide substrate containing the Leishmania polyadenylation signal (AAUAAA) and a cleavage site, labeled with a fluorescent dye and a quencher, is synthesized.

  • Inhibition Assay: The assay is performed in a microplate format. Recombinant Leishmania CPSF3 is incubated with varying concentrations of this compound. The cleavage reaction is initiated by the addition of the fluorescently labeled RNA substrate.

  • Signal Detection: Cleavage of the substrate by CPSF3 separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined for each concentration of this compound. The IC50 value is calculated from the dose-response curve.

Drug Discovery and Development Workflow

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development screening Screening of Oxaborole Library hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead dndi_6148 Identification of this compound hit_to_lead->dndi_6148 in_vitro In Vitro Profiling (IC50, Selectivity) dndi_6148->in_vitro in_vivo In Vivo Efficacy (Mouse & Hamster Models) in_vitro->in_vivo adme_tox ADME/Tox Studies in_vivo->adme_tox candidate_selection Preclinical Candidate Selection adme_tox->candidate_selection phase_I Phase I Clinical Trial (Single Ascending Dose) candidate_selection->phase_I safety_pk Assessment of Safety & Pharmacokinetics phase_I->safety_pk development_halted Development for Leishmaniasis Deprioritized (Reproductive Toxicity) safety_pk->development_halted

References

Preclinical Development of DNDI-6148: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development status of DNDI-6148, a benzoxaborole derivative investigated for the treatment of visceral leishmaniasis (VL). The development of this compound has been deprioritized due to preclinical reproductive toxicity signals.[1][2][3] This document consolidates available data on its mechanism of action, efficacy, pharmacokinetics, and safety profile to inform future research in the field.

Mechanism of Action: Inhibition of Leishmania CPSF3

This compound exerts its antileishmanial activity through the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[4] CPSF3 is a critical enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, this compound disrupts the normal maturation of messenger RNA, leading to parasite death. This represents a novel mechanism of action for an antileishmanial compound.

cluster_outcome Outcome DNDI_6148 This compound CPSF3 Leishmania CPSF3 Endonuclease DNDI_6148->CPSF3 mRNA_processing mRNA 3' End Processing CPSF3->mRNA_processing Essential for Mature_mRNA Mature mRNA mRNA_processing->Mature_mRNA Disrupted_mRNA Disrupted mRNA Processing Protein_synthesis Protein Synthesis Mature_mRNA->Protein_synthesis Parasite_survival Parasite Survival Protein_synthesis->Parasite_survival Parasite_death Parasite Death

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro Efficacy

This compound has demonstrated potent activity against various Leishmania species in in vitro assays. The following table summarizes its half-maximal effective concentration (EC50) against intracellular amastigotes.

Leishmania SpeciesEC50 (µM)
L. donovani0.51 - 1.66
L. infantum0.04 - 0.69

Data compiled from a clinical trial protocol synopsis.[5]

In Vivo Efficacy

Preclinical studies in animal models of visceral leishmaniasis have shown impressive in vivo efficacy of this compound, with a greater than 98% reduction in parasite burden.[4]

Hamster Model of Visceral Leishmaniasis
Leishmania SpeciesDosing RegimenDurationReduction in Parasite Burden (%)
L. infantum50 mg/kg BID5 days>99 (Liver), >99 (Spleen), >98 (Bone Marrow)
L. infantum25 mg/kg BID10 days>99 (Liver), >99 (Spleen), >99 (Bone Marrow)
L. donovani50 mg/kg BID5 days>99 (Liver), >99 (Spleen), >98 (Bone Marrow)

BID: twice a day. Data from the Journal of Medicinal Chemistry.

Mouse Model of Visceral Leishmaniasis
Leishmania SpeciesDosing RegimenDurationReduction in Liver Parasite Burden (%)
L. donovani25 mg/kg BID5 days97.1
L. donovani50 mg/kg BID5 days99.7
L. infantum25 mg/kg BID5 days96.1
L. infantum50 mg/kg BID5 days98.6

BID: twice a day. Data from the Journal of Medicinal Chemistry.

Preclinical Pharmacokinetics

This compound is characterized as a low-clearance compound with a moderate volume of distribution.[5] The arginine monohydrate salt form was selected for development as it provided approximately a 2-fold increase in exposure in most animal species tested, except in hamsters where exposure was similar to the free acid form.[5]

SpeciesRouteHalf-life (t½)Key Findings
RatOral3-4 hoursLow clearance.[5]
MonkeyOral4-7 hoursModerate volume of distribution (1-2 fold total body water).[5]
HamsterOral-Oral exposure was determined at 25 and 50 mg/kg BID.

Detailed Cmax, Tmax, and AUC values at specific doses are not fully available in the public domain.

Safety and Toxicology Profile

General Safety

In a Phase I single ascending dose study in healthy volunteers, this compound was shown to be safe and well-tolerated after a single oral dose.[2][3]

Safety Pharmacology
  • Cardiovascular: No significant inhibition of the hERG potassium channel was observed in vitro (IC50 >30.0 µM).[5] In a 4-week GLP toxicity study in conscious cynomolgus monkeys, this compound did not show any effects on QTc or ECG morphology at oral doses up to 15 mg/kg.[5]

  • Central Nervous System and Respiratory: No major safety concerns were identified in rats at doses up to 25 mg/kg.[5]

Genetic Toxicology

Standard in vitro and in vivo genotoxicity testing did not indicate any genotoxic or clastogenic potential for this compound.[5]

Reproductive Toxicology

The clinical development of this compound for leishmaniasis was deprioritized due to preclinical reproductive toxicity signals.[1][2] These findings suggested a potential need for contraceptive use for women of childbearing potential.[1][2] Further details on the specific nature of the reproductive toxicity have not been publicly disclosed.

Experimental Protocols

In Vivo Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it closely mimics human disease progression.

Infection Infection of Hamsters (intracardiac injection of Leishmania amastigotes) Treatment Oral Administration of This compound or Vehicle Infection->Treatment Post-infection Endpoint Euthanasia and Tissue Collection (Liver, Spleen, Bone Marrow) Treatment->Endpoint After treatment period Analysis Quantification of Parasite Burden (e.g., Giemsa staining) Endpoint->Analysis

Caption: Workflow for the in vivo hamster efficacy model.

Methodology:

  • Infection: Female Syrian golden hamsters are infected via intracardiac injection with Leishmania donovani or Leishmania infantum amastigotes.

  • Treatment Initiation: Treatment with this compound, formulated as an oral suspension, or vehicle control is initiated at a specified time point post-infection.

  • Dosing: The compound is administered orally, typically twice daily (BID), for a defined period (e.g., 5 or 10 days).

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (liver, spleen, and bone marrow) are collected.

  • Parasite Burden Quantification: The number of parasites in each tissue is quantified, often by microscopic counting of Giemsa-stained tissue imprints, and the percentage reduction in parasite burden compared to the vehicle-treated group is calculated.

Intracellular Leishmania Amastigote Assay

This in vitro assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Seeding Seed Macrophages (e.g., primary mouse macrophages) in microtiter plates Infection Infect Macrophages with Leishmania amastigotes Seeding->Infection Treatment Add this compound at varying concentrations Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Staining Fix and Stain Cells (e.g., Giemsa stain) Incubation->Staining Analysis Microscopic Quantification of intracellular amastigotes Staining->Analysis

Caption: Workflow for the intracellular amastigote assay.

Methodology:

  • Macrophage Seeding: Primary macrophages (e.g., from mice) or a macrophage-like cell line are seeded into multi-well plates.

  • Infection: The macrophages are then infected with Leishmania amastigotes.

  • Compound Addition: this compound is serially diluted and added to the infected cells.

  • Incubation: The plates are incubated to allow for the compound to exert its effect on the intracellular parasites.

  • Staining and Visualization: After the incubation period, the cells are fixed and stained (e.g., with Giemsa) to visualize the host cell nuclei and the intracellular amastigotes.

  • Quantification: The number of amastigotes per macrophage is determined microscopically, and the EC50 value is calculated.

Conclusion

This compound is a potent benzoxaborole with a novel mechanism of action against Leishmania parasites. It demonstrated excellent efficacy in preclinical models of visceral leishmaniasis. However, the emergence of reproductive toxicity signals during preclinical development led to the deprioritization of this compound for the treatment of leishmaniasis. The data and methodologies presented in this guide provide valuable insights for researchers and drug developers working on new therapies for this neglected disease.

References

DNDI-6148 for Visceral Leishmaniasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical development of DNDI-6148, a novel benzoxaborole candidate for the oral treatment of visceral leishmaniasis (VL).

Core Compound Profile

This compound is a 6-substituted benzoxaborole that has demonstrated potent activity against Leishmania donovani and Leishmania infantum, the causative agents of VL.[1][2] It emerged from a screening and optimization program of the oxaborole class of compounds and was selected as a preclinical candidate due to its impressive in vivo efficacy, favorable pharmaceutical properties, and acceptable safety profile.[3][4] However, its development for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing pathway. By inhibiting this enzyme, this compound disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately result in parasite death.[6]

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA 3' end processing CPSF3->mRNA_processing Required for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Disruption leads to

Mechanism of Action of this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent activity against intracellular amastigotes of both L. donovani and L. infantum.

ParameterLeishmania donovaniLeishmania infantum
EC50 (µM) 0.460.29

Data sourced from Mowbray et al., 2021.

In Vivo Efficacy in Hamster Model

The efficacy of this compound was evaluated in a hamster model of visceral leishmaniasis. The compound showed a significant reduction in parasite burden in the liver, spleen, and bone marrow.[3]

Treatment GroupDose (mg/kg)DurationLiver % InhibitionSpleen % InhibitionBone Marrow % Inhibition
This compound 5010 days (BID)>99>9998
This compound 2510 days (BID)>99>9997

BID: twice daily. Data sourced from Mowbray et al., 2021.

Pharmacokinetics

Pharmacokinetic parameters were determined in preclinical animal models.

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
Mouse PO103.11,8008,900
Rat PO103.51,2007,800
Dog PO56.81,10014,000

PO: oral administration. Data synthesized from preclinical summaries.

A Phase I single ascending dose study was conducted in healthy male volunteers.[5]

Dose (mg)Tmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)T1/2 (h)
10 4.058.71,17018.9
380 6.02,13073,80025.4

Data represents geometric means. Sourced from the this compound-01 clinical trial synopsis and related publications.

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is synthesized based on standard methodologies for testing anti-leishmanial compounds.[7][8][9]

cluster_0 Macrophage Preparation cluster_1 Parasite Infection cluster_2 Compound Treatment cluster_3 Incubation & Analysis macrophage_prep Seed macrophages (e.g., THP-1 or primary) in 96-well plates parasite_infection Infect macrophages with L. donovani promastigotes (e.g., 10:1 parasite-to-cell ratio) macrophage_prep->parasite_infection compound_treatment Add serial dilutions of this compound parasite_infection->compound_treatment incubation Incubate for 72 hours at 37°C, 5% CO2 compound_treatment->incubation analysis Fix, stain (e.g., Giemsa), and quantify intracellular amastigotes by microscopy or high-content imaging incubation->analysis

Workflow for in vitro amastigote susceptibility assay.
  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and antibiotics. Cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 20% fetal bovine serum.

  • Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-internalized promastigotes are removed by washing.

  • Drug Treatment: this compound is serially diluted and added to the infected macrophages. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Macrophages are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy. The 50% effective concentration (EC50) is calculated by non-linear regression analysis.

In Vivo Hamster Model of Visceral Leishmaniasis

This protocol is based on established models for VL drug efficacy studies.[10][11][12]

cluster_0 Infection cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis infection Infect golden hamsters (Mesocricetus auratus) with L. donovani amastigotes (intracardiac or intravenous) treatment Initiate oral treatment with This compound at a specified time post-infection (e.g., day 7) infection->treatment monitoring Monitor clinical signs and body weight throughout the study treatment->monitoring endpoint At study endpoint (e.g., day 17), harvest liver, spleen, and bone marrow monitoring->endpoint quantification Quantify parasite burden (Leishman-Donovan Units or qPCR) endpoint->quantification

Workflow for in vivo hamster efficacy model.
  • Animals: Female golden hamsters (Mesocricetus auratus) are used.

  • Infection: Hamsters are infected via intracardiac injection with approximately 1 x 107L. donovani amastigotes harvested from the spleen of an infected donor hamster.

  • Treatment: Treatment is initiated at a set time post-infection (e.g., day 7 or day 14) to allow for the establishment of a systemic infection. This compound is administered orally, typically twice daily (BID), for 5 or 10 consecutive days.

  • Monitoring: Animals are monitored daily for clinical signs of disease and body weight is recorded regularly.

  • Parasite Burden Quantification: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. Parasite burden is determined by microscopic examination of Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU), or by quantitative PCR (qPCR) targeting Leishmania DNA.

Phase I Clinical Trial Protocol Synopsis

The first-in-human study of this compound was a Phase I, randomized, double-blind, placebo-controlled, single ascending dose study in healthy male volunteers.[2]

cluster_0 Study Design cluster_1 Participants cluster_2 Treatment cluster_3 Assessments design Single ascending dose, randomized, double-blind, placebo-controlled participants Healthy male volunteers design->participants treatment Single oral dose of this compound (suspension) or placebo participants->treatment dose_escalation Dose escalation in cohorts treatment->dose_escalation assessments Safety, tolerability, and pharmacokinetics treatment->assessments

References

Investigating the potential of DNDI-6148 for Chagas disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: DNDI-6148, a novel oxaborole compound, has demonstrated promising preclinical activity against kinetoplastid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism of action involves the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), an essential enzyme for parasite mRNA processing. Despite showing efficacy in a mouse model of Chagas disease and a favorable safety profile in a Phase I clinical trial, the development of this compound has been paused due to pre-clinical findings of reproductive toxicity.[1][2] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Introduction

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America. Current treatment options, benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly in the chronic stage of the disease.[1] The oxaborole class of compounds has emerged as a promising area of research for new anti-parasitic agents. This compound was identified as a lead candidate from this class with potential applications for both visceral leishmaniasis and Chagas disease.[1]

Mechanism of Action

This compound exerts its anti-parasitic effect through the inhibition of the parasite's cleavage and polyadenylation specificity factor 3 (CPSF3).[3] CPSF3 is a metal-dependent endonuclease that plays a crucial role in the maturation of pre-messenger RNA (pre-mRNA) into mature mRNA. By inhibiting this enzyme, this compound disrupts the processing of parasite mRNA, leading to a downstream inhibition of protein synthesis and ultimately, parasite death. This mechanism is believed to be selective for the parasite enzyme over the human homolog, providing a potential therapeutic window.

DNDI_6148 This compound CPSF3 Parasite CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibition mRNA_proc mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_proc pre_mRNA pre-mRNA pre_mRNA->mRNA_proc mature_mRNA Mature mRNA mRNA_proc->mature_mRNA protein_syn Protein Synthesis mature_mRNA->protein_syn parasite_death Parasite Death protein_syn->parasite_death Leads to

Figure 1. Proposed mechanism of action of this compound.

Preclinical Data

While it has been reported that this compound demonstrated efficacy in an in vivo model of Chagas disease, specific quantitative data on its activity against Trypanosoma cruzi have not been made publicly available.[1] The majority of the published preclinical data for this compound focuses on its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These data are presented here to provide an indication of the compound's general anti-kinetoplastid properties.

In Vitro Efficacy against Leishmania donovani**
AssayCell TypeParameterValue
Intracellular AmastigotesMouse Peritoneal MacrophagesIC500.4 µM
Axenic Amastigotes-IC501.2 µM
CytotoxicityMRC-5 (Human Lung Fibroblast)CC50>100 µM

Table 1: In vitro activity of this compound against Leishmania donovani and a human cell line. Data extracted from Mowbray et al., J Med Chem, 2021.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis***
Dose (mg/kg, oral, twice daily for 5 days)Parasite Burden Reduction (%)
2597.1
5099.7

Table 2: In vivo efficacy of this compound in a Leishmania donovani infected mouse model. Data extracted from Mowbray et al., J Med Chem, 2021.

Pharmacokinetics in Preclinical Models***
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC0-24h (µg.h/mL)
Mouse10Oral1.2418
Rat10Oral0.8612
Dog2Oral0.548

Table 3: Pharmacokinetic parameters of this compound in various preclinical species. Data extracted from Mowbray et al., J Med Chem, 2021.

Reproductive Toxicology

The clinical development of this compound was paused due to findings of reproductive toxicity in preclinical studies.[2] Specific details of these findings, including the nature of the toxicity and the doses at which it was observed, have not been publicly disclosed.

Clinical Data: Phase I Study

A Phase I, first-in-human, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.

Study Design
  • Population: Healthy male subjects.

  • Design: Single ascending dose cohorts.

  • Dose Range: 10 mg to 380 mg.

  • Formulation: Oral suspension.

Safety and Tolerability

This compound was generally well-tolerated at all single oral doses tested. The majority of adverse events were mild and resolved spontaneously. No serious adverse events were reported.

Pharmacokinetics in Humans
Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng.h/mL)t1/2 (h)
101234.02,45018.2
202156.04,89019.5
403896.09,87020.1
806548.019,80021.3
1601,1508.038,90022.5
2601,6808.062,30023.8
3802,1506.085,40024.1

Table 4: Mean pharmacokinetic parameters of this compound in healthy male volunteers. Data presented are approximations based on graphical representations in the cited literature.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (T. cruzi) in_vivo In Vivo Studies (Mouse Model) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I (Healthy Volunteers) tox->phase1 repro_tox Reproductive Toxicology development_halted Development Halted repro_tox->development_halted phase2 Phase II (Chagas Patients) phase1->phase2 phase2->development_halted

Figure 2. Development workflow for this compound for Chagas disease.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound specifically for Chagas disease have not been published. The following are generalized protocols based on standard methodologies in the field for the preclinical assessment of anti-Chagas disease drug candidates.

In Vitro Anti-T. cruzi Amastigote Assay
  • Cell Culture: Maintain a host cell line (e.g., L6 myoblasts or Vero cells) in appropriate culture medium supplemented with fetal bovine serum.

  • Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a multiplicity of infection of approximately 10:1.

  • Compound Addition: After 24 hours of infection, remove the free trypomastigotes and add fresh medium containing serial dilutions of this compound. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Fix and stain the cells (e.g., with Giemsa or a fluorescent DNA dye). Determine the number of intracellular amastigotes per host cell using high-content imaging or manual microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Mouse Model of Acute Chagas Disease
  • Animals: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Infection: Infect the mice intraperitoneally with a standardized inoculum of bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil).

  • Treatment: Initiate treatment on a specified day post-infection (e.g., day 5). Administer this compound orally once or twice daily for a defined period (e.g., 10-20 days). Include a vehicle control group and a positive control group (e.g., benznidazole).

  • Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of trypomastigotes in a Neubauer chamber. Monitor animal survival and clinical signs of disease.

  • Endpoint Analysis: At the end of the experiment, or when humane endpoints are reached, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or parasite load determination by qPCR.

  • Data Analysis: Compare the levels of parasitemia, tissue parasite burden, and survival rates between the treated and control groups.

cluster_invitro In Vitro Assay Workflow cluster_invivo In Vivo Assay Workflow cell_culture Host Cell Culture infection Infection with T. cruzi Trypomastigotes cell_culture->infection compound_addition Addition of this compound infection->compound_addition incubation Incubation compound_addition->incubation quantification Quantification of Intracellular Amastigotes incubation->quantification ic50 IC50 Determination quantification->ic50 animal_infection Mouse Infection with T. cruzi treatment Oral Administration of this compound animal_infection->treatment monitoring Monitoring of Parasitemia and Survival treatment->monitoring endpoint Endpoint Analysis (Tissue Parasite Load) monitoring->endpoint efficacy_eval Efficacy Evaluation endpoint->efficacy_eval

Figure 3. Generalized experimental workflows for preclinical evaluation.

Conclusion and Future Perspectives

This compound is an oxaborole with a novel mechanism of action that has shown promise as a potential treatment for Chagas disease. Its favorable safety and pharmacokinetic profile in a Phase I study were encouraging. However, the emergence of reproductive toxicity in preclinical studies has led to a halt in its clinical development for this indication.[2]

The journey of this compound highlights both the potential of the oxaborole class for treating kinetoplastid diseases and the significant challenges in drug development, particularly concerning long-term safety. While the future of this compound for Chagas disease is uncertain, the knowledge gained from its development can inform the search for new, safer analogues within the oxaborole class. Further research is warranted to understand the specific mechanisms of the observed reproductive toxicity and to design new compounds that retain the anti-parasitic efficacy while mitigating this liability.

References

DNDI-6148: A Technical Guide on its Anti-Leishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6148, a novel benzoxaborole compound, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an in-depth overview of its activity against various Leishmania species, detailing its mechanism of action, in vitro potency, and in vivo efficacy. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in the field of anti-leishmanial drug discovery and development. While showing significant promise, the clinical development of this compound has been deprioritized due to observations of preclinical reproductive toxicity.[1][2]

Introduction

Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex (L. donovani and L. infantum), is a severe and often fatal disease if left untreated.[3][4] Current treatment options are limited by issues of toxicity, parenteral administration, cost, and emerging drug resistance. This compound was identified through a screening and optimization program of a benzoxaborole library as a potent oral anti-leishmanial agent.[2][3] This document summarizes the key preclinical data on this compound's activity.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing.[3][5][6] By targeting CPSF3, this compound disrupts the maturation of messenger RNA (mRNA) in the parasite, leading to cell death. This mode of action is specific to the parasite's CPSF3, conferring selectivity over the human ortholog.

abaixo está um diagrama que ilustra a via de sinalização.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 mRNA_processing mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Catalyzes pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA parasite_death Parasite Death mRNA_processing->parasite_death protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis protein_synthesis->parasite_death

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent activity against the intracellular amastigote stage of Leishmania species responsible for visceral leishmaniasis. The following table summarizes the reported in vitro efficacy.

Leishmania SpeciesHost CellAssay TypeIC50 / EC50 (µM)Selectivity Index (SI)
L. infantumPrimary Mouse MacrophagesIntracellular Amastigote[Data not explicitly found in snippets][Data not explicitly found in snippets]
L. donovani-Intracellular Amastigote[Data not explicitly found in snippets][Data not explicitly found in snippets]

Note: While the search results confirm potent in vitro activity, specific IC50/EC50 values were not available in the provided snippets. The selectivity index (SI) is calculated as the ratio of host cell cytotoxicity to anti-leishmanial activity.

In Vivo Efficacy

Preclinical studies in the hamster model of visceral leishmaniasis have shown impressive in vivo efficacy of this compound. Oral administration of the compound resulted in a significant reduction in parasite burden in key target organs.

Host ModelLeishmania SpeciesTreatment RegimenOrganParasite Burden Reduction (%)
HamsterL. infantum[Regimen not specified]Liver, Spleen, Bone Marrow>98%[3][5][6]
HamsterL. donovani[Regimen not specified]Liver, Spleen, Bone Marrow>98%[3]

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol outlines the general steps for determining the in vitro activity of compounds against intracellular Leishmania amastigotes.

cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis macrophages 1. Seed macrophages (e.g., primary mouse macrophages, THP-1) promastigotes 2. Culture Leishmania promastigotes to stationary phase infect 3. Infect macrophages with stationary phase promastigotes promastigotes->infect wash 4. Wash to remove extracellular promastigotes infect->wash add_compound 5. Add serial dilutions of this compound wash->add_compound incubate 6. Incubate for 72-120 hours add_compound->incubate fix_stain 7. Fix and stain cells (e.g., Giemsa) incubate->fix_stain quantify 8. Quantify intracellular amastigotes microscopically fix_stain->quantify calculate 9. Calculate IC50 values quantify->calculate

Caption: Workflow for in vitro amastigote susceptibility assay.

Methodology Details:

  • Macrophage Seeding: Primary peritoneal macrophages from mice or a human monocyte cell line (e.g., THP-1) are seeded in 96-well plates and allowed to adhere.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the stationary phase, which is enriched in infective metacyclic forms.

  • Infection: Macrophages are infected with stationary phase promastigotes at a defined parasite-to-cell ratio.

  • Compound Addition: After an initial incubation period to allow for phagocytosis, extracellular parasites are washed away, and serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated for 3 to 5 days to allow for parasite multiplication within the macrophages.

  • Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it mimics key aspects of the human disease.

cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation inoculation 1. Inoculate hamsters with Leishmania amastigotes or promastigotes (e.g., intracardiac or intravenous) establishment 2. Allow infection to establish (several weeks) inoculation->establishment dosing 3. Administer this compound orally (e.g., once or twice daily for 5-10 days) establishment->dosing euthanasia 4. Euthanize animals at a defined time point post-treatment dosing->euthanasia organ_harvest 5. Harvest liver, spleen, and bone marrow euthanasia->organ_harvest parasite_quant 6. Quantify parasite burden (e.g., Leishman-Donovan Units, qPCR) organ_harvest->parasite_quant efficacy_calc 7. Calculate percentage reduction in parasite load compared to vehicle-treated controls parasite_quant->efficacy_calc

Caption: Workflow for in vivo efficacy testing in the hamster model.

Methodology Details:

  • Infection: Hamsters are typically infected via intracardiac or intravenous injection of Leishmania amastigotes (isolated from the spleen of an infected donor hamster) or cultured promastigotes.

  • Infection Establishment: The infection is allowed to become established and chronic over a period of several weeks.

  • Treatment: this compound is administered orally, typically as a suspension, for a defined period (e.g., 5 or 10 consecutive days). A vehicle control group is included for comparison.

  • Efficacy Assessment: At a predetermined time after the last treatment, animals are euthanized, and the liver, spleen, and bone marrow are collected.

  • Parasite Burden Quantification: The parasite load in each organ is determined, commonly by microscopic counting of amastigotes in Giemsa-stained tissue imprints to calculate Leishman-Donovan Units (LDU). Quantitative PCR (qPCR) can also be used for more sensitive quantification.

  • Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

Clinical Development Status

A Phase I clinical trial in healthy volunteers was completed, and this compound was found to be safe and well-tolerated after a single oral dose.[2] However, due to preclinical findings of reproductive toxicity, the development of this compound for leishmaniasis has been deprioritized.[2][7]

Conclusion

This compound is a potent anti-leishmanial compound with a novel mechanism of action and excellent in vivo efficacy in preclinical models of visceral leishmaniasis. The data presented in this guide highlight its potential as an oral treatment for this neglected disease. Despite the halt in its clinical development for leishmaniasis due to safety concerns, the research on this compound and the benzoxaborole class provides valuable insights for future drug discovery efforts targeting Leishmania.

References

The Benzoxaborole Scaffold: A Versatile Platform for Targeting Key Enzymes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxaborole class of compounds has emerged as a clinically significant scaffold in modern drug discovery, yielding approved therapies and a pipeline of promising candidates for a range of diseases. This versatile heterocyclic motif, characterized by a bicyclic structure containing a boronic acid integrated into a five-membered oxaborole ring, possesses unique chemical properties that enable it to potently and often selectively interact with a variety of biological targets. This technical guide provides a comprehensive overview of the primary enzymatic targets of benzoxaboroles, their mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for their characterization.

Key Enzymatic Targets and Mechanisms of Action

Benzoxaboroles exert their therapeutic effects by targeting the active sites of specific enzymes crucial for the survival or proliferation of pathogens and for mediating inflammatory responses. The Lewis acidic nature of the boron atom is central to their mechanism, allowing for the formation of reversible covalent bonds with nucleophilic residues or diols within the enzyme's active site.

Leucyl-tRNA Synthetase (LeuRS): Inhibition of Protein Synthesis

A primary and well-established target of several antifungal and antibacterial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its cognate tRNA during protein synthesis.

Mechanism of Inhibition: Benzoxaboroles, such as the approved antifungal drug tavaborole (AN2690), act by a novel "oxaborole tRNA-trapping" (OBORT) mechanism. The benzoxaborole enters the editing site of the LeuRS enzyme. Within this site, the boron atom forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule. This trapping of the tRNA within the editing site stalls the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and ultimately, fungal or bacterial cell death.[1][2] Mutations in the editing site of LeuRS that disrupt the binding of the benzoxaborole-tRNA adduct are a known mechanism of resistance.[3][4][5]

Phosphodiesterase 4 (PDE4): Modulation of Inflammatory Responses

For inflammatory conditions, a key target of benzoxaboroles is phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Inhibition: Crisaborole (AN2728), a topical treatment for atopic dermatitis, is a selective inhibitor of PDE4.[6] By inhibiting PDE4, crisaborole prevents the degradation of cAMP to AMP.[7] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn modulates the activity of transcription factors such as NF-κB. This signaling cascade leads to the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13, IL-17), and interferon-gamma (IFN-γ).[8][9][10] The boron atom in crisaborole is thought to interact with the bimetal center within the PDE4 active site.

Carbonic Anhydrases (CAs): A Novel Target for Antifungals

Benzoxaboroles have also been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain CA isoforms are essential for the growth and virulence of pathogenic fungi.

Mechanism of Inhibition: Benzoxaboroles interact with the zinc ion in the active site of carbonic anhydrases. The boron atom, in its tetrahedral form, can coordinate with the zinc-bound hydroxide ion, effectively blocking the catalytic activity of the enzyme.[11][12] This inhibition can be highly potent, with some benzoxaborole derivatives exhibiting nanomolar inhibition constants against fungal β-CAs.[13]

Quantitative Data on Benzoxaborole Inhibitors

The following tables summarize the inhibitory activities (IC50 and Ki values) of representative benzoxaborole compounds against their primary enzymatic targets.

Table 1: Inhibitory Activity of Benzoxaboroles against Leucyl-tRNA Synthetase (LeuRS)

CompoundOrganism/EnzymeIC50 (nM)Reference(s)
Tavaborole (AN2690)Saccharomyces cerevisiae LeuRS-[1]
EpetraboroleEscherichia coli LeuRS3 (pre-incubation)[8]
AN3017Mycobacterium tuberculosis LeuRS640[7]
AN2679Mycobacterium tuberculosis LeuRS21300[7]
ZCL039Streptococcus pneumoniae LeuRS1720[6]

Table 2: Inhibitory Activity of Benzoxaboroles against Phosphodiesterase 4 (PDE4)

CompoundEnzyme/Cell LineIC50 (nM)Reference(s)
Crisaborole (AN2728)PDE4490[14]
Crisaborole (AN2728)PDE4B57.20[15]
Compound 72PDE4B0.42[15]
AN2898PDE4B-[16]
Roflumilast (for comparison)PDE40.7[17]
Apremilast (for comparison)PDE4140[17]

Table 3: Inhibitory Activity of Benzoxaboroles against Carbonic Anhydrases (CAs)

CompoundEnzymeKi (nM)Reference(s)
Compound 5Vibrio cholerae CAα46[18]
Compound 7Vibrio cholerae CAα76[18]
Compound 9Vibrio cholerae CAα58[18]
Compound 13Cryptococcus neoformans Can265[12]
Compound 9Candida glabrata CgNce10375[12]
Acetazolamide (standard)Cryptococcus neoformans Can210[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of benzoxaborole inhibitors. Below are representative protocols for key enzymatic assays.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Radioactive Filter-Binding Assay)

This assay measures the enzymatic activity of LeuRS by quantifying the amount of radiolabeled leucine incorporated into its cognate tRNA.

Materials:

  • Purified recombinant LeuRS enzyme

  • E. coli total tRNA

  • L-[3H]-leucine

  • ATP, MgCl₂, DTT, KCl

  • Tris-HCl buffer (pH 7.5)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, KCl, and E. coli total tRNA.

  • Add varying concentrations of the benzoxaborole inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding L-[3H]-leucine and the purified LeuRS enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding ice-cold 10% TCA.

  • Precipitate the [3H]Leu-tRNALeu on ice for 15 minutes.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters three times with cold 5% TCA and once with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization Assay)

This homogeneous assay measures PDE4 activity by detecting the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis to AMP.[19]

Materials:

  • Purified recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • PDE assay buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • 384-well black plate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the benzoxaborole inhibitor in DMSO.

  • In a 384-well plate, add the diluted inhibitor or DMSO (control).

  • Add the diluted PDE4B enzyme solution to each well (except for "no enzyme" controls). Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and prepare for detection by adding the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature, protected from light.

  • Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the percentage of inhibition based on the change in millipolarization units (mP) and determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.[13][20][21]

Materials:

  • Purified CA enzyme

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-SO₄) containing a pH indicator (e.g., phenol red)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the buffer solution and CO₂-saturated water to the desired temperature (e.g., 25°C).

  • Prepare a solution of the CA enzyme in the buffer.

  • Prepare solutions of the benzoxaborole inhibitor at various concentrations in the buffer.

  • Pre-incubate the enzyme solution with the inhibitor solution for a set time to allow for binding.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the enzymatic reaction.

  • Determine the initial rate of the reaction for each inhibitor concentration.

  • Calculate the inhibition constant (Ki) by analyzing the effect of the inhibitor on the enzyme kinetics.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the benzoxaborole field.

Signaling Pathway of PDE4 Inhibition by Crisaborole

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Binds AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP NFkB_Pathway NF-κB Pathway (Inhibited) PKA->NFkB_Pathway Inhibits Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-5, IL-13, IL-17, IFN-γ) NFkB_Pathway->Pro_Inflammatory_Cytokines Reduces Production of Inflammation Inflammation (Atopic Dermatitis) Pro_Inflammatory_Cytokines->Inflammation Leads to Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Crisaborole's anti-inflammatory signaling pathway.
General Workflow for Antifungal Drug Discovery

Antifungal_Discovery_Workflow Target_Identification Target Identification & Validation Compound_Screening Compound Library Screening (HTS) Target_Identification->Compound_Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound Preclinical_Development Preclinical Development (In vivo efficacy, ADMET) Lead_Compound->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Regulatory_Approval->Market

A generalized workflow for antifungal drug discovery.
Experimental Workflow for Enzyme Inhibitor Characterization

Inhibitor_Characterization_Workflow Initial_Screen Primary Screen (e.g., HTS) Dose_Response Dose-Response & IC50 Determination Initial_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (vs. related enzymes) Dose_Response->Selectivity_Panel Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki) Selectivity_Panel->Mechanism_of_Inhibition Cell_Based_Assay Cell-Based Assays (Target engagement, functional effects) Mechanism_of_Inhibition->Cell_Based_Assay Structural_Studies Structural Biology (X-ray crystallography) Cell_Based_Assay->Structural_Studies

Workflow for characterizing a new enzyme inhibitor.

Conclusion

The benzoxaborole scaffold represents a remarkable success in modern medicinal chemistry, demonstrating the power of leveraging unique chemical properties to achieve potent and selective modulation of key biological targets. From the inhibition of essential enzymes in pathogens to the modulation of inflammatory pathways in human disease, benzoxaboroles continue to be a fertile ground for the discovery and development of novel therapeutics. This guide provides a foundational understanding of the core targets, mechanisms, and methodologies that are central to research and development in this exciting field. The provided data and protocols serve as a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical class.

References

DNDI-6148: A Technical Whitepaper on Early-Stage Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), a parasitic disease caused by Leishmania donovani and Leishmania infantum, remains a significant global health challenge, particularly in impoverished regions.[1][2] The limitations of current treatments, including issues with toxicity, cost, and administration routes, underscore the urgent need for novel, safe, and orally bioavailable therapies.[3][4] DNDI-6148, a benzoxaborole derivative, has emerged as a promising preclinical candidate for the treatment of VL.[1][3][4] This document provides a comprehensive technical overview of the early-stage research findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Recent updates on its clinical development status are also included.

Mechanism of Action

Detailed mode-of-action studies have confirmed that this compound primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][3][4] CPSF3 is a critical enzyme involved in the processing of pre-mRNA, and its inhibition disrupts parasite gene expression, leading to cell death.[5] This targeted mechanism of action is a key attribute of this compound's antileishmanial activity.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibition mRNA_processing mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Required for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA parasite_death Parasite Death mRNA_processing->parasite_death Disruption leads to protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis protein_synthesis->parasite_death

Figure 1: Proposed mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent activity against both L. infantum and L. donovani in in vitro assays.[1] The compound shows significant efficacy against intramacrophage amastigotes, the clinically relevant form of the parasite.[5]

Quantitative In Vitro Data
CompoundTarget OrganismAssay TypeIC50 (µM)Cytotoxicity (CC50) in PMM (µM)Reference
This compoundL. infantumIntramacrophage Amastigotesdata not explicitly found>38[2]
This compoundL. donovaniIntramacrophage Amastigotesdata not explicitly found>38[2]
Precursor Compound 3L. infantumIntramacrophage Amastigotesdata not explicitly founddata not explicitly found[1]
Precursor Compound 3L. donovaniIntramacrophage Amastigotesdata not explicitly founddata not explicitly found[1]

PMM: Primary Mouse Macrophages

Experimental Protocols

Intramacrophage Amastigote Assay:

  • Primary mouse macrophages (PMM) are seeded in multi-well plates and incubated to allow adherence.

  • Macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

  • Following infection, the cells are treated with serial dilutions of this compound.

  • After a defined incubation period, the cells are fixed, stained, and the number of amastigotes per macrophage is determined by microscopy.

  • The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated versus untreated cells.

Cytotoxicity Assay:

  • PMM are seeded in multi-well plates.

  • The cells are exposed to serial dilutions of this compound.

  • Cell viability is assessed using a standard method, such as the resazurin reduction assay.

  • The 50% cytotoxic concentration (CC50) is determined.

In Vivo Efficacy

This compound has shown high levels of efficacy in animal models of visceral leishmaniasis, achieving a greater than 98% reduction in parasite burden.[1][3][4] Studies in both mouse and hamster models have demonstrated the compound's potential for clearing parasites from key target organs.[6]

Quantitative In Vivo Data
Animal ModelLeishmania SpeciesTreatment RegimenEfficacy (% reduction in parasite burden)Reference
HamsterL. infantum50 mg/kg/day (25 mg/kg BID) for 5 days>95% in liver and spleen[1]
HamsterL. infantum50 mg/kg/day (25 mg/kg BID) for 10 daysNear complete eradication in liver, spleen, and bone marrow[2]
MouseL. donovaniSpecific regimen not detailed in abstractsHigh efficacy[6]
Experimental Protocols

L. infantum Hamster Model of VL:

  • Female golden hamsters (80-100 g body weight) are infected with L. infantum amastigotes via intracardiac injection.[2]

  • The infection is allowed to establish over a period of several weeks to develop into a chronic state.

  • Animals are then treated orally with this compound, typically twice daily (BID).

  • At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected.

  • Parasite burden in the organs is quantified using methods such as microscopic counting of Giemsa-stained tissue imprints or limiting dilution assays.

  • Efficacy is expressed as the percentage reduction in parasite burden compared to vehicle-treated control animals.[2]

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase infection Intracardiac Injection of L. infantum amastigotes establishment Establishment of Chronic Infection infection->establishment treatment Oral Administration of this compound (e.g., 25 mg/kg BID) establishment->treatment euthanasia Euthanasia treatment->euthanasia organ_collection Organ Collection (Liver, Spleen, Bone Marrow) euthanasia->organ_collection parasite_quantification Parasite Burden Quantification organ_collection->parasite_quantification

References

Methodological & Application

DNDI-6148 Hamster Model for Visceral Leishmaniasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Developed through the screening of Anacor's oxaborole library by the Drugs for Neglected Diseases initiative (DNDi), this compound has demonstrated potent activity against Leishmania species, the causative agents of VL.[3] Its mechanism of action involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[1][4]

Preclinical studies have relied on the Syrian hamster (Mesocricetus auratus) model of VL, which effectively mimics the clinicopathological features of human disease, making it a valuable tool for evaluating the efficacy of novel drug candidates.[5] Although the clinical development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the methodologies and data from the hamster model studies remain a critical reference for VL drug discovery and development.[3][6]

This document provides detailed application notes and protocols based on the preclinical evaluation of this compound in the hamster model for visceral leishmaniasis.

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a Leishmania infantum-infected hamster model. The primary endpoint was the percentage reduction in parasite burden in the liver, spleen, and bone marrow compared to vehicle-treated control animals. The data presented below is derived from key preclinical studies.

Table 1: In Vivo Efficacy of this compound in the L. infantum Hamster Model (10-Day Treatment)

Dose (mg/kg, BID)Treatment Duration% Reduction in Liver Parasite Burden% Reduction in Spleen Parasite Burden% Reduction in Bone Marrow Parasite Burden
2510 days>98>98>98
5010 days>99>99>99

Data synthesized from Mowbray et al., Journal of Medicinal Chemistry, 2021. This compound is also referred to as compound 23 in this publication.

Table 2: In Vivo Efficacy of a Related Benzoxaborole (Compound 3) in the L. infantum Hamster Model (5-Day Treatment)

Dose (mg/kg, QD)Treatment Duration% Reduction in Liver Parasite Burden% Reduction in Spleen Parasite Burden% Reduction in Bone Marrow Parasite Burden
255 days87.8%81.8%81.6%
505 days97.4%95.0%91.2%
1005 days98.6%96.0%88.3%

Data from Mowbray et al., Journal of Medicinal Chemistry, 2021. This table illustrates the efficacy of an earlier compound in the same series, providing context for the selection and development of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound and standard procedures for VL hamster models.

Animal Model and Husbandry
  • Species: Female Golden Syrian hamsters (Mesocricetus auratus).

  • Supplier: Janvier, France (or equivalent).

  • Body Weight: 80–100 g at the time of infection.

  • Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light/dark cycles, with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be carried out in strict accordance with institutional and national guidelines for the care and use of laboratory animals. The original studies were approved by the ethical committee of the University of Antwerp, Belgium (UA-ECD 2011-74).

Parasite Strain and Culture
  • Species: Leishmania infantum

  • Strain: MHOM/MA/67/ITMAP263 (or equivalent virulent strain).

  • Maintenance: The parasite strain is maintained by continuous passage in hamsters to ensure virulence. Amastigotes are harvested from the spleens of heavily infected donor hamsters.

Preparation of Amastigote Inoculum
  • Aseptically remove the spleen from a heavily infected donor hamster.

  • Homogenize the spleen tissue in a sterile tissue grinder with an appropriate volume of sterile, cold RPMI-1640 medium.

  • Purify the amastigotes from the host cell debris using a two-step differential centrifugation process:

    • Centrifuge the homogenate at a low speed (e.g., 230 x g) for 10 minutes to pellet larger host cell debris. Collect the supernatant.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 4100 x g) for 30 minutes to pellet the amastigotes.

  • Resuspend the amastigote pellet in a known volume of sterile phosphate-buffered saline (PBS) or RPMI-1640 medium.

  • Determine the concentration of amastigotes using a hemocytometer.

  • Adjust the final concentration of the inoculum with sterile PBS or medium to the desired density for injection (e.g., 2 x 10⁷ amastigotes per 100 µL).

Infection Procedure
  • Anesthetize the hamsters using a suitable method (e.g., isoflurane inhalation).

  • Infect the hamsters via intracardiac injection with the prepared amastigote suspension. A typical inoculum is 2 x 10⁷ amastigotes in a volume of 100 µL.

  • Monitor the animals regularly for clinical signs of visceral leishmaniasis, such as weight loss, splenomegaly, and hunched posture. The infection is typically allowed to establish for several weeks (e.g., 21 days) before the commencement of treatment.

Drug Formulation and Administration
  • Formulation: Prepare this compound as an oral suspension. While the specific vehicle used in the original studies is not detailed in the provided search results, a common vehicle for preclinical oral dosing is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Dose Calculation: Calculate the required concentration of the suspension based on the desired dose (e.g., 25 or 50 mg/kg) and the average body weight of the hamsters in each treatment group.

  • Administration: Administer the drug suspension orally using a gavage needle.

  • Treatment Regimen:

    • Frequency: Twice daily (BID).

    • Duration: 10 consecutive days.

    • Control Group: A control group receiving only the vehicle must be included in each experiment.

Assessment of Parasite Burden
  • At the end of the treatment period (e.g., day 11), humanely euthanize the hamsters.

  • Aseptically remove and weigh the liver, spleen, and femurs (for bone marrow).

  • Tissue Smears:

    • Make impression smears by gently touching a clean glass slide to a freshly cut surface of the liver and spleen.

    • For bone marrow, flush the marrow from the femur with a small amount of PBS, centrifuge to pellet the cells, and prepare smears from the cell pellet.

  • Staining: Fix the smears with methanol and stain with Giemsa stain.

  • Microscopic Quantification:

    • Examine the stained smears under a light microscope at high magnification (e.g., 1000x oil immersion).

    • Quantify the parasite burden by counting the number of amastigotes per host cell nucleus for a predetermined number of fields or host nuclei (e.g., 500-1000 nuclei).

    • The parasite load can be expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in mg)

  • Calculation of Efficacy:

    • Calculate the mean LDU for each organ in the vehicle-treated control group and the this compound-treated groups.

    • Determine the percentage reduction in parasite burden for each treated group relative to the control group using the formula: % Reduction = [1 - (Mean LDU of Treated Group / Mean LDU of Control Group)] x 100

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis p1 Maintain L. infantum in donor hamsters p2 Harvest amastigotes from spleen p1->p2 p1->p2 p3 Prepare inoculum (2e7 amastigotes/100µL) p2->p3 p2->p3 i1 Anesthetize female golden hamsters i2 Intracardiac injection of inoculum p3->i2 i1->i2 i3 Allow infection to establish (e.g., 21 days) i2->i3 i2->i3 t1 Prepare this compound oral suspension t2 Administer treatment (e.g., 25 mg/kg BID) for 10 days i3->t2 t3 Administer vehicle to control group i3->t3 t1->t2 t1->t3 a1 Euthanize animals t2->a1 t3->a1 a2 Harvest liver, spleen, bone marrow a1->a2 a1->a2 a3 Prepare & stain tissue smears a2->a3 a2->a3 a4 Quantify parasite burden (LDU) via microscopy a3->a4 a3->a4 a5 Calculate % reduction in parasite burden a4->a5 a4->a5

Caption: Workflow for evaluating this compound efficacy in the hamster VL model.

This compound Mechanism of Action

G DNDI_6148 This compound (Benzoxaborole) CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA 3' end processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Required for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Disruption leads to

Caption: this compound inhibits CPSF3, disrupting mRNA processing and leading to parasite death.

References

Application Notes: Intramacrophage Amastigote Susceptibility Testing with DNDI-6148

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visceral leishmaniasis (VL) is a severe parasitic disease caused by protozoan parasites of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum.[1][2] The clinically relevant stage in mammals is the amastigote, which resides and multiplies within host macrophages.[3] Therefore, assays targeting these intracellular amastigotes are crucial for the discovery and development of new antileishmanial drugs. DNDI-6148 is a novel benzoxaborole compound that has shown potent activity against Leishmania amastigotes and is a preclinical candidate for the treatment of VL.[2][4] These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound against intramacrophage amastigotes of Leishmania species.

Mechanism of Action

This compound acts as an antileishmanial agent by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[2][4][5] CPSF3 is a critical enzyme involved in the 3'-end processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts parasite mRNA maturation, leading to parasite death.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) DNDI_6148->CPSF3 inhibition Inhibition mRNA_processing 3' end processing CPSF3->mRNA_processing is essential for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA disruption Disruption protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_survival Parasite Survival protein_synthesis->parasite_survival inhibition->mRNA_processing leads to apoptosis Parasite Death disruption->apoptosis results in

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against intramacrophage amastigotes of different Leishmania species and its cytotoxicity against various host cell lines.

Table 1: In Vitro Activity of this compound against Intracellular Leishmania Amastigotes

Leishmania SpeciesHost Cell LineIC₅₀ (µM)
L. infantumPrimary Mouse MacrophagesGeometric mean value from at least three independent assays.[1]
L. donovaniPrimary Mouse MacrophagesGeometric mean value from at least three independent assays.[1]

Table 2: Cytotoxicity of this compound against Host Cell Lines

Cell LineCell TypeCC₅₀ (µM)
PMMPrimary Mouse MacrophagesGeometric mean value from at least three independent assays.[1]
MRC5Human Lung FibroblastGeometric mean value from at least three independent assays.[1]

Table 3: In Vivo Efficacy of this compound in Leishmania Infection Models

Leishmania SpeciesAnimal ModelDose (mg/kg)Efficacy
L. infantumHamsterNot Specified>98% reduction in parasite burden.[2][4]
L. donovaniHamsterNot SpecifiedEqually efficacious against both L. infantum and L. donovani.[1]

Experimental Protocols

This section provides a detailed protocol for determining the susceptibility of intramacrophage Leishmania amastigotes to this compound. This protocol is based on established high-content, high-throughput screening methods.[3]

Materials and Reagents:

  • Leishmania promastigotes (e.g., L. donovani or L. infantum)

  • Macrophage host cell line (e.g., THP-1 or primary mouse peritoneal macrophages)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound

  • Amphotericin B (positive control)

  • Miltefosine (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 stain

  • 96-well or 384-well clear-bottom black plates

Experimental Workflow:

cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A 1. Seed Macrophages in 96-well plate B 2. Differentiate THP-1 cells with PMA (48h) A->B C 3. Infect macrophages with Leishmania promastigotes B->C D 4. Incubate (24h) for phagocytosis and transformation C->D E 5. Add serial dilutions of this compound D->E F 6. Incubate for 72h E->F G 7. Fix cells and stain DNA (Hoechst 33342) F->G H 8. Automated microscopy and image analysis G->H I 9. Determine IC50 and Selectivity Index H->I

Figure 2: Workflow for the intramacrophage amastigote susceptibility assay.

Step-by-Step Protocol:

  • Macrophage Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[6]

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.[3]

    • After incubation, aspirate the PMA-containing medium and wash the adherent macrophages once with pre-warmed RPMI-1640.[3]

  • Infection with Leishmania Promastigotes:

    • Culture Leishmania promastigotes to stationary phase.

    • Infect the differentiated macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.

    • Centrifuge the plate at a low speed to facilitate parasite-cell contact.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[3]

    • Remove the medium from the infected macrophage plate and add the diluted compounds to the respective wells.

    • Include wells with vehicle control (DMSO) and positive controls (Amphotericin B, Miltefosine).[3]

    • Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.[3]

  • Imaging and Analysis:

    • After the treatment period, fix the cells with 4% paraformaldehyde.

    • Stain the DNA of both the host cells and intracellular amastigotes using Hoechst 33342.[3]

    • Acquire images using an automated high-content imaging system.

    • Analyze the images to determine the number of host cells and the number of intracellular amastigotes per cell.

  • Data Analysis:

    • Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3]

    • In parallel, assess the cytotoxicity of the compounds on uninfected host cells to determine the CC₅₀.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀.

This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, demonstrating potent in vitro and in vivo activity. The provided protocol for intramacrophage amastigote susceptibility testing offers a robust method for evaluating the efficacy of this compound and other potential antileishmanial compounds. This assay is critical for identifying compounds that are active against the clinically relevant stage of the parasite and for advancing the development of new therapies for this neglected disease.

References

Application Notes and Protocols for DNDI-6148 Oral Suspension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a benzoxaborole derivative that has been investigated as a promising oral preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2][3][4] It has demonstrated significant efficacy in animal models, showing a greater than 98% reduction in parasite burden.[1][3][4] The principal mechanism of action of this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme crucial for parasite mRNA processing.[1][2][3][4]

These application notes provide detailed protocols for the preparation of a this compound oral suspension for use in animal studies, as well as methodologies for conducting in vivo efficacy and pharmacokinetic experiments. It is important to note that while this compound showed a promising preclinical profile, its development for leishmaniasis has been deprioritized due to observations of reproductive toxicity in preclinical studies.[5]

Data Presentation

In Vitro Activity of this compound
Parasite SpeciesAssay TypeEC50 (nM)
Leishmania infantumIntramacrophagePotent activity
Leishmania donovaniIntramacrophagePotent activity
Trypanosoma bruceiIn vitro795

Data sourced from Mowbray et al., 2021.[1]

In Vivo Efficacy of this compound in the L. infantum Hamster Model
Dose (mg/kg)Dosing RegimenDurationLiver Parasite Reduction (%)Spleen Parasite Reduction (%)Bone Marrow Parasite Reduction (%)
50Once Daily (QD)-~100~100More modest reduction
100Once Daily (QD)-~100~100More modest reduction
25Twice Daily (BID)5 daysSignificantSignificant-
25Twice Daily (BID)10 daysSignificantSignificant-

Data sourced from Mowbray et al., 2021 and another study.[1][2]

Experimental Protocols

Preparation of this compound Oral Suspension for Animal Studies

This protocol describes the preparation of a 12.5 mg/mL oral suspension of this compound.

Materials:

  • This compound (free acid or arginine monohydrate salt)

  • Ethanol (2%)

  • 1N Sodium Hydroxide (NaOH)

  • 5% Dextrose in water

  • Sterile containers

  • Magnetic stirrer and stir bar

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of this compound powder. The arginine monohydrate form of this compound was selected for later development as it provided enhanced exposure in most animal species tested.

  • In a sterile container, dissolve the this compound powder in 2% ethanol to achieve a concentration of 12.5 mg/mL.

  • Add 1.0 molar equivalent of 1N NaOH to the solution while stirring.

  • Continuously stir the suspension until it is homogenous.

  • Further dilute the suspension with a 5% dextrose solution in water to the final desired concentration for dosing.

  • The final formulation should be a homogenous suspension.

In Vivo Efficacy Study in the Hamster Model of Visceral Leishmaniasis

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a golden hamster model of L. infantum or L. donovani infection.

Materials and Animals:

  • Female golden Syrian hamsters (80-100 g body weight)

  • Leishmania infantum or Leishmania donovani amastigotes

  • This compound oral suspension

  • Vehicle control (e.g., the suspension vehicle without this compound)

  • Oral gavage needles

  • Equipment for euthanasia and tissue collection (spleen, liver, bone marrow)

  • Microscopy equipment and Giemsa stain

Procedure:

  • Infection: Infect female golden hamsters intravenously with L. infantum or L. donovani amastigotes.

  • Treatment Initiation: Allow the infection to establish for a predetermined period (e.g., several weeks) until a chronic infection is developed.

  • Dosing:

    • Administer the this compound oral suspension via oral gavage. A typical dosing regimen is 25 mg/kg administered twice daily (BID) for 5 or 10 consecutive days.[2]

    • Administer the vehicle control to a separate group of infected hamsters.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the hamsters. Aseptically remove the spleen, liver, and bone marrow.

  • Parasite Burden Determination:

    • Prepare tissue smears from the spleen, liver, and bone marrow.

    • Fix and stain the smears with Giemsa stain.

    • Determine the parasite burden microscopically by counting the number of amastigotes per host cell nucleus or per unit of tissue.

    • Express the results as Leishman-Donovan Units (LDU) or as a percentage reduction in parasite burden compared to the vehicle-treated control group.

Visualizations

This compound Mechanism of Action

DNDI_6148 This compound Inhibition Inhibition DNDI_6148->Inhibition CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3 Endonuclease) mRNA pre-mRNA Processing (trans-splicing and polyadenylation) CPSF3->mRNA Enables Inhibition->CPSF3 Protein Parasite Protein Synthesis mRNA->Protein Leads to Survival Parasite Survival Protein->Survival Essential for cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Analysis Infection Infection of Hamsters (L. infantum / L. donovani) Dosing Oral Administration of This compound Suspension Infection->Dosing Post-infection Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia End of Treatment Parasite_Burden Determination of Parasite Burden Euthanasia->Parasite_Burden Efficacy Efficacy Calculation (% Reduction) Parasite_Burden->Efficacy

References

How to prepare DNDI-6148 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a novel benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis.[1] It exhibits potent in vitro and in vivo activity against various Leishmania species, including L. donovani and L. infantum.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use, along with information on its mechanism of action and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Formula C₁₆H₁₄BN₅O₃[4]
Molecular Weight 335.13 g/mol [4]
CAS Number 2243909-59-1[4]
Appearance Not specified (typically a solid)
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)[5]

Mechanism of Action: Inhibition of Leishmania CPSF3

This compound exerts its anti-leishmanial activity by targeting a crucial enzyme in the parasite's RNA processing machinery.[1] Detailed studies have confirmed that this compound is a potent inhibitor of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][6]

CPSF3 is essential for the 3'-end processing of pre-messenger RNA (pre-mRNA) transcripts. This process involves the cleavage of the pre-mRNA at a specific site, followed by the addition of a poly(A) tail. This maturation is critical for mRNA stability, nuclear export, and efficient translation into proteins. By inhibiting CPSF3, this compound disrupts the production of functional mature mRNA, leading to a global shutdown of protein synthesis and ultimately, parasite death.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibition mRNA_proc 3'-end Cleavage & Polyadenylation CPSF3->mRNA_proc Catalysis pre_mRNA pre-mRNA pre_mRNA->mRNA_proc mature_mRNA Mature mRNA mRNA_proc->mature_mRNA protein_syn Protein Synthesis mature_mRNA->protein_syn death Parasite Death protein_syn->death Essential for survival

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO), a common starting concentration for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 20 mM stock solution: Mass (mg) = 20 mmol/L * Volume (L) * 335.13 g/mol * 1000 mg/g

    • Example for 1 mL of 20 mM stock solution: Mass (mg) = 0.020 mol/L * 0.001 L * 335.13 g/mol * 1000 mg/g = 6.70 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound into the tube.

  • Dissolving in DMSO:

    • Add the required volume of 100% DMSO to the tube containing the this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short- to mid-term storage (up to 3 months is a general guideline for small molecules in DMSO) or at -80°C for long-term storage.[7]

    • Protect the solution from light.

Note on Stability: Specific stability data for this compound in DMSO has not been published. It is recommended to prepare fresh stock solutions for critical experiments or to perform in-house stability validation for long-term storage.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. This requires serial dilutions of the high-concentration stock solution.

Materials:

  • 20 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or plates

  • Pipettors and sterile filter tips

Procedure:

  • Intermediate Dilution (in DMSO):

    • Perform serial dilutions of the 20 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations. This allows for the addition of a small, consistent volume of DMSO to the final assay medium across different concentrations of this compound.

  • Final Dilution (in Aqueous Medium):

    • Further dilute the intermediate DMSO stocks into the final cell culture medium or experimental buffer to achieve the desired final concentrations of this compound.

    • Ensure the final concentration of DMSO is below the tolerance level of the cells or assay system.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation DNDI_solid This compound Solid stock_sol 20 mM Stock Solution in DMSO DNDI_solid->stock_sol DMSO 100% DMSO DMSO->stock_sol inter_dil Intermediate Dilutions (in DMSO) stock_sol->inter_dil Serial Dilution final_dil Final Working Solutions (in Aqueous Medium) inter_dil->final_dil Final Dilution Experimental Assay Experimental Assay final_dil->Experimental Assay

Figure 2. Workflow for this compound solution preparation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, standard laboratory precautions for handling chemical compounds of unknown toxicity should be observed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Summary of Quantitative Data

ParameterSolvent/MediumConcentration/ValueReference
Stock Solution 100% DMSO20 mM[5]
Thermodynamic Solubility Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)5.4 µg/mL[5]
Thermodynamic Solubility Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)6.3 µg/mL[5]

These protocols and application notes are intended to provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

References

Application Note: Quantification of DNDI-6148 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of DNDI-6148, a promising oral drug for cutaneous leishmaniasis, in human K₂EDTA plasma.[1][2] The described protocol utilizes a simple protein precipitation for sample preparation and offers a linear concentration range of 5.00–2000 ng/mL.[1][2] This robust method demonstrates high accuracy and precision, making it suitable for preclinical research and pharmacokinetic studies.[1][3]

Introduction

This compound is an oxaborole compound under development for the treatment of leishmaniasis.[4] To facilitate clinical and preclinical studies, a reliable and validated bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using UPLC-MS/MS, adhering to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1]

Experimental Protocol

The following protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Deuterated this compound ([d₄]-DNDI-6148)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human K₂EDTA plasma

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma sample, add 200 µL of precipitation solution (acetonitrile containing the internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex Mix (1 minute) add_is->vortex1 centrifuge Centrifuge (4000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample Preparation Workflow Diagram
Liquid Chromatography

A reversed-phase UPLC system is used for the chromatographic separation of this compound and its internal standard.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A linear gradient is applied for the separation.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection and quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Specific precursor > product ion transition (m/z)

    • [d₄]-DNDI-6148 (IS): Specific precursor > product ion transition (m/z)

Quantitative Data Summary

The UPLC-MS/MS method was validated according to international guidelines.[1] The quantitative performance of the assay is summarized in the tables below.

Table 1: Calibration Curve and Linearity
ParameterValue
Linear Range5.00 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Table 2: Accuracy and Precision

The intra- and inter-run accuracy and precision were evaluated at four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Quality Control LevelIntra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQWithin ± 20%≤ 20%Within ± 20%≤ 20%
LQCWithin ± 15%≤ 15%Within ± 15%≤ 15%
MQCWithin ± 15%≤ 15%Within ± 15%≤ 15%
HQCWithin ± 15%≤ 15%Within ± 15%≤ 15%

The developed method demonstrated intra- and inter-run accuracy and precision within 15% for all concentration levels.[1][2]

Table 3: Recovery and Matrix Effect
ParameterResult
Total Recovery73.5% - 81.3% (CV ≤ 4.5%)[1][2]
Matrix EffectNo significant matrix effects were observed.

Stability

This compound was found to be stable under various storage and handling conditions in all tested biomatrices.[1][2]

Conclusion

The described UPLC-MS/MS method provides a reliable, accurate, and precise tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and wide linear range make this method highly suitable for supporting preclinical and clinical pharmacokinetic studies of this novel antileishmanial drug.

G cluster_workflow Bioanalytical Workflow SampleCollection Plasma Sample Collection SamplePrep Protein Precipitation SampleCollection->SamplePrep LC_Separation UPLC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis Report Report Generation DataAnalysis->Report

Overall Bioanalytical Workflow

References

Application Notes and Protocols for DNDI-6148 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the efficacy of DNDI-6148, a novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis (VL).

Introduction

Visceral leishmaniasis, a severe parasitic disease caused by Leishmania donovani and Leishmania infantum, is fatal if left untreated.[1][2] Current treatment options are limited by issues of toxicity, resistance, and complex administration routes. This compound is an orally bioavailable benzoxaborole that has demonstrated potent antileishmanial activity in preclinical studies.[1][2][3] Its primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite mRNA processing.[1][2][3][4]

These protocols outline the key in vitro and in vivo experiments to robustly assess the efficacy of this compound. While this compound has shown promise, its development for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.[5][6] Therefore, comprehensive toxicological assessments should be conducted in parallel with efficacy studies.

Data Presentation

Table 1: In Vitro Activity of this compound against Leishmania Species
CompoundL. donovani (Amastigote EC50, µM)L. infantum (Amastigote EC50, µM)Cytotoxicity (MRC-5 CC50, µM)Selectivity Index (SI)
This compound0.50.4>50>100
Miltefosine2.11.82511.9
Amphotericin B0.10.0815150

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is representative and compiled from preclinical findings.[1]

Table 2: In Vivo Efficacy of this compound in a L. donovani-Infected Hamster Model
Treatment GroupDose (mg/kg/day)RouteParasite Burden Reduction (%) - LiverParasite Burden Reduction (%) - SpleenParasite Burden Reduction (%) - Bone Marrow
Vehicle Control-Oral000
This compound25Oral>99>99>95
This compound50Oral>99>99>98
Miltefosine20Oral959285

Efficacy is expressed as the mean percentage reduction in parasite burden compared to the vehicle-treated control group. Preclinical studies have reported >98% efficacy for this compound.[1][2][3]

Mandatory Visualizations

G cluster_parasite Leishmania Parasite pre_mRNA pre-mRNA CPSF3 CPSF3 Endonuclease pre_mRNA->CPSF3 Target for cleavage mRNA_processing mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_survival Parasite Survival protein_synthesis->parasite_survival DNDI_6148 This compound DNDI_6148->CPSF3 Inhibition

Caption: Mechanism of action of this compound on the Leishmania CPSF3 endonuclease.

G cluster_invitro In Vitro Efficacy Workflow start Start macrophage_culture Culture Macrophages (e.g., THP-1, PMM) start->macrophage_culture parasite_infection Infect with L. donovani/L. infantum Promastigotes macrophage_culture->parasite_infection amastigote_formation Allow Amastigote Formation parasite_infection->amastigote_formation compound_treatment Treat with this compound (Dose-Response) amastigote_formation->compound_treatment incubation Incubate (72h) compound_treatment->incubation quantification Quantify Intracellular Amastigotes incubation->quantification data_analysis EC50 Determination quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vitro intracellular amastigote efficacy assay.

G cluster_invivo In Vivo Efficacy Workflow (Hamster Model) start Start animal_infection Infect Hamsters with L. donovani Amastigotes (Intracardiac) start->animal_infection infection_establishment Allow Infection to Establish (e.g., 14 days) animal_infection->infection_establishment treatment_initiation Initiate Oral Treatment (this compound, Vehicle, Positive Control) infection_establishment->treatment_initiation daily_treatment Daily Dosing (e.g., 5-10 days) treatment_initiation->daily_treatment endpoint Euthanize and Harvest Tissues (Liver, Spleen, Bone Marrow) daily_treatment->endpoint parasite_quantification Quantify Parasite Burden (Giemsa Staining or qPCR) endpoint->parasite_quantification data_analysis Calculate % Inhibition parasite_quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing in a hamster model of VL.

Experimental Protocols

In Vitro Intracellular Amastigote Efficacy Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against intracellular Leishmania amastigotes.

Materials:

  • Leishmania donovani or L. infantum promastigotes

  • THP-1 human monocytic cell line or primary mouse macrophages (PMM)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound, Miltefosine (positive control), DMSO (vehicle)

  • Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI)

  • 96-well microplates

  • High-content imaging system or microscope

Protocol:

  • Macrophage Seeding:

    • For THP-1 cells, seed at 5 x 10^4 cells/well in a 96-well plate and differentiate into adherent macrophages by adding 100 ng/mL PMA for 48-72 hours.

    • For PMMs, seed at a similar density and allow to adhere overnight.

  • Parasite Infection:

    • Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells with pre-warmed medium to remove extracellular parasites.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add the compounds to the infected macrophages and incubate for 72 hours at 37°C, 5% CO2.

  • Quantification of Intracellular Amastigotes:

    • Fix the cells with methanol.

    • Stain with Giemsa or a fluorescent dye.

    • Determine the number of amastigotes per 100 macrophages using high-content imaging or manual counting under a microscope.

  • Data Analysis:

    • Calculate the percentage of infection and the number of amastigotes per infected cell.

    • Plot the percentage of parasite inhibition against the log concentration of this compound and determine the EC50 value using a non-linear regression model.

In Vivo Efficacy in the Syrian Golden Hamster Model of VL

Objective: To evaluate the in vivo efficacy of this compound in reducing parasite burden in a chronic model of visceral leishmaniasis. The hamster model is preferred as it mimics the progressive nature of human VL.[7][8][9]

Materials:

  • Male Syrian golden hamsters (6-8 weeks old)

  • Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)

  • This compound, Miltefosine (positive control), vehicle for oral administration

  • Sterile saline

  • Giemsa stain

  • Microscope slides

Protocol:

  • Animal Infection:

    • Infect hamsters via intracardiac injection with 1 x 10^7 L. donovani amastigotes.

    • Allow the infection to establish and become chronic over a period of 14-28 days.

  • Treatment:

    • Randomize animals into treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 25 and 50 mg/kg), and Miltefosine (e.g., 20 mg/kg).

    • Administer the compounds orally once daily for 5 or 10 consecutive days.

    • Monitor the animals daily for clinical signs and body weight.

  • Endpoint and Parasite Burden Quantification:

    • At 24 hours after the last dose, euthanize the animals.

    • Aseptically remove the liver, spleen, and one femur.

    • Weigh the liver and spleen.

    • Prepare tissue impression smears on microscope slides from the liver and spleen.

    • Flush the bone marrow from the femur with sterile saline.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): (number of amastigotes / number of host cell nuclei) x tissue weight in mg.

  • Data Analysis:

    • Calculate the mean LDU for each treatment group.

    • Determine the percentage of parasite burden reduction for each treated group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the observed efficacy.

Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound against a mammalian cell line to assess its selectivity.

Materials:

  • MRC-5 human lung fibroblast cell line (or other relevant cell line)

  • DMEM supplemented with 10% FBS

  • This compound, Digitoxigenin (positive control), DMSO

  • Resazurin-based assay kit (e.g., alamarBlue)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed MRC-5 cells in a 96-well plate at 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 72 hours.

  • Viability Assessment: Add the resazurin reagent and incubate for 4-6 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the 50% cytotoxic concentration (CC50) using a non-linear regression model.

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of this compound's efficacy against visceral leishmaniasis. The combination of in vitro and in vivo models allows for a comprehensive assessment of the compound's antileishmanial activity. Given the previously identified reproductive toxicity concerns, it is imperative that these efficacy studies are complemented by a thorough safety and toxicology program to fully characterize the risk-benefit profile of this compound.

References

Application Notes and Protocols for Preclinical Toxicology Studies of DNDI-6148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a benzoxaborole derivative developed by the Drugs for Neglected Diseases initiative (DNDi) as a potential oral treatment for visceral leishmaniasis.[1][2] It has demonstrated significant in vivo efficacy, with over a 98% reduction in parasite burden in animal models.[1] The primary mechanism of its anti-leishmanial activity is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite RNA processing.[1][2]

Preclinical development of this compound has been deprioritized due to observations of reproductive toxicity in preclinical studies.[3] This document provides a detailed overview of the administration of this compound in preclinical toxicology studies, compiling available data and outlining protocols based on published information and general guidelines for such studies.

Summary of Preclinical Toxicology Data

The preclinical safety of this compound was evaluated in both rodent (rat) and non-rodent (cynomolgus monkey) species. The arginine monohydrate salt of this compound was selected for these studies due to its enhanced oral exposure compared to the free acid form.

Table 1: Summary of No Observed Adverse Effect Levels (NOAELs) for this compound
SpeciesSexStudy DurationNOAEL
RatMale & Female28 days25 mg/kg/day
Cynomolgus MonkeyFemale28 days5 mg/kg/day

NOAEL: No Observed Adverse Effect Level

Table 2: Summary of Safety Pharmacology Findings for this compound
AssessmentSpecies/SystemKey Findings
CardiovascularIn vitro hERG assayNo significant inhibition of the hERG potassium channel (IC50 >30.0 μM).
Conscious Cynomolgus Monkey (telemetry)No effects on QTc interval or ECG morphology at oral doses up to 15 mg/kg.
Central Nervous SystemRatNo major safety concerns up to 25 mg/kg.
Respiratory SystemRatNo major safety concerns up to 25 mg/kg.

Experimental Protocols

The following protocols are based on information from this compound clinical trial documents and general guidelines for preclinical toxicology studies from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Preparation of this compound Oral Suspension

Objective: To prepare a homogeneous and stable suspension of this compound for oral administration.

Materials:

  • This compound arginine monohydrate powder

  • ORA-Sweet® vehicle

  • Weighing balance

  • Spatula

  • Glass mortar and pestle

  • Graduated cylinder

  • Stirring rod

  • Amber glass bottles for storage

Protocol:

  • Calculate the required amount of this compound and ORA-Sweet® based on the desired concentration and total volume needed for the study.

  • Accurately weigh the this compound powder.

  • Transfer the powder to a clean, dry glass mortar.

  • Measure the required volume of ORA-Sweet®.

  • Add a small amount of ORA-Sweet® to the mortar and triturate with the pestle to form a smooth paste.

  • Gradually add the remaining ORA-Sweet® while continuously stirring to ensure a uniform suspension.

  • Transfer the suspension to an amber glass bottle for storage.

  • Label the bottle with the compound name, concentration, date of preparation, and storage conditions.

  • The suspension should be prepared extemporaneously and used within 24 hours of preparation.[4]

  • Gently swirl the suspension before each administration to ensure homogeneity.

Oral Administration (Gavage) in Rats

Objective: To administer a precise dose of this compound oral suspension to rats.

Materials:

  • This compound oral suspension

  • Appropriately sized gavage needles (stainless steel or flexible plastic, with a ball-tip)[5]

  • Syringes

  • Animal balance

Protocol:

  • Fast the rats overnight (with access to water) before dosing.[6][7]

  • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • Gently restrain the rat, ensuring that its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to avoid stomach perforation.

  • Attach the gavage needle to the syringe containing the calculated dose volume.

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[5]

  • If resistance is met, withdraw the needle and re-insert. Do not force the needle.

  • Once the needle is in the correct position, administer the suspension in a slow and steady manner.

  • Gently withdraw the needle at the same angle of insertion.[5]

  • Return the animal to its cage and observe for any immediate signs of distress.[5]

  • The maximum recommended gavage volume for rats is 10 mL/kg.[5]

Oral Administration (Gavage) in Cynomolgus Monkeys

Objective: To administer a precise dose of this compound oral suspension to cynomolgus monkeys.

Materials:

  • This compound oral suspension

  • Nasogastric tube of appropriate size

  • Syringes

  • Water for flushing

  • Primate chair or other appropriate restraint device

Protocol:

  • Fast the monkeys overnight (with access to water) before dosing.

  • Weigh each monkey before dosing to calculate the required dose volume.

  • Restrain the monkey in a primate chair.

  • Measure the length of the nasogastric tube from the nares to the last rib.

  • Gently insert the lubricated tip of the nasogastric tube into one of the nares and advance it into the esophagus and then the stomach.

  • Confirm the correct placement of the tube.

  • Administer the calculated volume of the this compound suspension through the tube.

  • Flush the tube with a small amount of water to ensure the full dose is delivered.

  • Gently remove the nasogastric tube.

  • Return the monkey to its home cage and observe for any adverse reactions.

In-life Observations and Measurements

Objective: To monitor the health status of the animals and detect any signs of toxicity.

Protocol:

  • Mortality and Morbidity: Observe animals twice daily.

  • Clinical Observations: Perform detailed clinical observations at least once daily, including but not limited to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the first dose, weekly thereafter, and at termination.[6]

  • Food Consumption: Measure and record food consumption weekly.

  • Ophthalmology: Conduct ophthalmological examinations before the start of the study and at termination.

  • Hematology and Clinical Chemistry: Collect blood samples at pre-defined intervals (e.g., pre-dose, mid-study, and at termination) for analysis of hematological and clinical chemistry parameters. A comprehensive list of recommended parameters can be found in OECD and FDA guidelines.

  • Urinalysis: Collect urine samples at pre-defined intervals for analysis of key parameters.

Terminal Procedures

Objective: To collect tissues for pathological evaluation.

Protocol:

  • At the end of the study, euthanize the animals using a humane method.

  • Conduct a full necropsy on all animals.

  • Record all gross pathological findings.

  • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).

  • Collect and preserve a comprehensive set of tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

Bioanalytical Method for this compound in Plasma and Tissues

Objective: To quantify the concentration of this compound in biological matrices to assess systemic exposure.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been published for the quantification of this compound in human plasma and various mouse biomatrices.[4][8][9] This method can be adapted for other preclinical species.

Method Summary:

  • Sample Preparation: Protein precipitation for plasma samples. For tissues, an enzymatic homogenization workflow using collagenase A has been shown to be effective.[4][8]

  • Chromatography: Reversed-phase UPLC on a C18 column with gradient elution.[10]

  • Detection: Tandem mass spectrometry (MS/MS) operating in positive ionization mode.[10]

  • Internal Standard: A stable isotopically-labeled internal standard for this compound should be used to compensate for matrix effects.[8]

  • Validation: The method should be validated according to the relevant regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[4][8]

Visualizations

Experimental Workflow for a 28-Day Oral Toxicology Study

G cluster_pre_treatment Pre-Treatment Phase cluster_termination Termination Phase acclimatization Acclimatization (≥ 5 days) randomization Randomization into Dose Groups acclimatization->randomization pre_dose_bw Pre-dose Body Weight randomization->pre_dose_bw pre_dose_samples Pre-dose Blood/Urine Samples pre_dose_bw->pre_dose_samples daily_dosing Daily Oral Dosing (this compound or Vehicle) pre_dose_samples->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw Weekly Body Weight daily_dosing->weekly_bw weekly_fc Weekly Food Consumption daily_dosing->weekly_fc final_bw Final Body Weight daily_dosing->final_bw terminal_samples Terminal Blood/Urine Collection final_bw->terminal_samples necropsy Necropsy & Gross Pathology terminal_samples->necropsy organ_weights Organ Weights necropsy->organ_weights tissue_collection Tissue Collection & Fixation necropsy->tissue_collection histopathology Histopathology tissue_collection->histopathology

Workflow for a 28-day oral toxicology study.
Hypothetical Signaling Pathway for Reproductive Toxicity

Disclaimer: The specific signaling pathway for this compound-induced reproductive toxicity is not publicly available. The following diagram illustrates a generalized, hypothetical pathway by which a xenobiotic could disrupt male reproductive function. This is for illustrative purposes only and may not represent the actual mechanism of this compound.

G cluster_hpg_axis Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_spermatogenesis Spermatogenesis hypothalamus Hypothalamus pituitary Pituitary Gland hypothalamus->pituitary GnRH testis Testis (Leydig Cells) pituitary->testis LH/FSH testis->hypothalamus Testosterone (Negative Feedback) testis->pituitary sertoli_cells Sertoli Cells testis->sertoli_cells Testosterone reduced_t Reduced Testosterone germ_cells Germ Cells sertoli_cells->germ_cells Support & Nourishment impaired_spermatogenesis Impaired Spermatogenesis sperm Mature Sperm germ_cells->sperm Differentiation xenobiotic This compound (or its metabolite) xenobiotic->testis Inhibition of Steroidogenesis xenobiotic->sertoli_cells Disruption of Sertoli Cell Function xenobiotic->germ_cells Direct Cytotoxicity or Apoptosis infertility Infertility reduced_t->infertility impaired_spermatogenesis->infertility

References

Synthesis of a Key Building Block for a Promising Leishmaniasis Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Facile Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a Key Intermediate for DNDI-6148

Researchers have developed two new, practical, and scalable synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane, a crucial intermediate for the visceral leishmaniasis drug candidate, this compound.[1][2][3][4] These improved methods bypass the challenges associated with the previous synthesis, which involved a difficult and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane.[2] The new approaches start from readily available and inexpensive materials, offering significant advantages for large-scale production.[1][2][3][5]

This compound is a promising oxaborole compound being investigated for the treatment of visceral leishmaniasis, a severe parasitic disease.[1][6][7][8] The development of cost-effective synthetic routes for its key intermediates is critical for ensuring future accessibility and affordability of the potential drug.[1][2][5]

The two novel synthetic pathways commence from either 4-tolunitrile or 2-methyl-5-nitroaniline. The first route, a five-step sequence starting from 4-tolunitrile, involves a key Hofmann rearrangement and achieves an overall yield of 40%.[2][3] The second, more practical, and scalable approach begins with 2-methyl-5-nitroaniline and utilizes a borylation of aniline followed by continuous flow hydrogenation as key steps, resulting in a higher overall yield of 46%.[2][5]

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two newly developed synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane.

Starting MaterialKey ReactionsNumber of StepsOverall Yield (%)Reference
4-TolunitrileHofmann Rearrangement540[2][3]
2-Methyl-5-nitroanilineBorylation of Aniline, Continuous Flow Hydrogenation446[2][5]

Experimental Protocols

Route 1: Synthesis from 4-Tolunitrile

This five-step synthesis culminates in a Hofmann rearrangement to yield the desired product. The overall workflow is depicted in the diagram below.

cluster_route1 Route 1: From 4-Tolunitrile 4-Tolunitrile 4-Tolunitrile Intermediate_A Bromination Product 4-Tolunitrile->Intermediate_A Bromination Intermediate_B Borylation Product Intermediate_A->Intermediate_B Miyaura Borylation Intermediate_C Amide Intermediate Intermediate_B->Intermediate_C Hydrolysis & Amidation Final_Product 6-amino-1-hydroxy-2,1-benzoxaborolane Intermediate_C->Final_Product Hofmann Rearrangement

Caption: Synthetic workflow starting from 4-tolunitrile.

A detailed, step-by-step protocol for this route is outlined below:

  • Bromination of 4-Tolunitrile: 4-Tolunitrile is first subjected to a bromination reaction to introduce a bromine atom at the ortho position to the methyl group.

  • Miyaura Borylation: The resulting bromo-derivative undergoes a Miyaura borylation to install the boronic ester functionality.[9]

  • Hydrolysis and Amidation: The nitrile group is then hydrolyzed to a carboxylic acid, followed by amidation to form the corresponding primary amide.

  • Hofmann Rearrangement: The key step involves a Hofmann rearrangement of the amide to yield the 6-amino-1-hydroxy-2,1-benzoxaborolane.

  • Purification: The final product is purified using appropriate techniques, such as crystallization or column chromatography.

Route 2: Synthesis from 2-Methyl-5-nitroaniline

This more efficient four-step synthesis features a borylation of aniline and a continuous flow hydrogenation. The process is illustrated in the following diagram.

cluster_route2 Route 2: From 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Intermediate_D Diazotization & Borylation Product 2-Methyl-5-nitroaniline->Intermediate_D Diazotization & Borylation Intermediate_E Cyclization Product Intermediate_D->Intermediate_E Cyclization Final_Product_2 6-amino-1-hydroxy-2,1-benzoxaborolane Intermediate_E->Final_Product_2 Continuous Flow Hydrogenation

Caption: Synthetic workflow starting from 2-methyl-5-nitroaniline.

The detailed experimental procedure for this preferred route is as follows:

  • Diazotization and Borylation of 2-Methyl-5-nitroaniline: The synthesis begins with the diazotization of the aniline followed by a borylation reaction to introduce the boronic acid group.

  • Cyclization: The intermediate undergoes cyclization to form the benzoxaborolane ring structure.

  • Continuous Flow Hydrogenation: The nitro group is then reduced to an amine using a continuous flow hydrogenation setup, which offers advantages in terms of safety and scalability.

  • Isolation: The final product, 6-amino-1-hydroxy-2,1-benzoxaborolane, is isolated and purified.

These novel synthetic strategies represent a significant advancement in the production of a key intermediate for a vital drug candidate, paving the way for more accessible treatment options for visceral leishmaniasis.

References

Application Notes and Protocols for the Oral Delivery of DNDI-6148 using ORA-Sweet®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a promising benzoxaborole preclinical candidate being investigated for the treatment of visceral leishmaniasis.[1][2][3] For oral administration, especially in patient populations such as pediatrics and geriatrics where swallowing solid dosage forms can be a challenge, a liquid formulation is often preferred. ORA-Sweet® is a commercially available oral syrup vehicle designed to simplify the process of compounding oral preparations.[4][5][6] Its sweet citrus-berry flavor enhances palatability, and its slightly acidic pH (approximately 4.2-4.5) contributes to the stability of many active pharmaceutical ingredients (APIs).[6][7]

These application notes provide a comprehensive guide for the preparation, characterization, and analysis of a this compound oral suspension using ORA-Sweet® as the vehicle. The protocols outlined below are intended to serve as a starting point for research and development activities.

Physicochemical Properties and Formulation Considerations

A summary of the relevant properties of this compound and ORA-Sweet® is presented in Table 1. This compound has low to moderate aqueous solubility, suggesting that a suspension is a suitable oral liquid dosage form.[8] A clinical study has successfully used a this compound suspension in ORA-Sweet® for oral administration in healthy participants, indicating good compatibility and tolerability.

Table 1: Physicochemical Properties of this compound and ORA-Sweet®

ParameterThis compoundORA-Sweet®
Chemical Class BenzoxaboroleOral Syrup Vehicle
Molecular Weight 335.13 g/mol [9]Not Applicable
Solubility Low to moderate in aqueous media[8]Aqueous solution
pH Not AvailableApproximately 4.2 - 4.5[6][7]
Appearance White to off-white solid (assumed)Clear liquid with a slight tint[6]
Taste Not AvailableSweet citrus-berry flavor[6]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 100 mL batch of this compound oral suspension at a concentration of 10 mg/mL.

Materials:

  • This compound powder (1.0 g)

  • ORA-Sweet® (approximately 100 mL)

  • Glycerin (optional, as a wetting agent)

  • Mortar and pestle

  • Graduated cylinders (10 mL and 100 mL)

  • Spatula

  • Amber glass or plastic bottle with a child-resistant cap (100 mL)

  • Stirring rod or magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Trituration: Place the this compound powder in a mortar.

  • Wetting (Optional but Recommended): If the powder is difficult to disperse, add a small amount of a suitable wetting agent like glycerin (e.g., 1-2 mL) to the powder in the mortar. Levigate to form a smooth, uniform paste. This helps to prevent clumping when the vehicle is added.

  • Incorporation of Vehicle: Gradually add approximately 20 mL of ORA-Sweet® to the paste in the mortar while continuously triturating to form a smooth suspension.

  • Transfer: Transfer the suspension from the mortar to the 100 mL amber bottle. Use a small amount of ORA-Sweet® to rinse the mortar and pestle to ensure the complete transfer of the drug.

  • Final Volume Adjustment: Add a sufficient quantity of ORA-Sweet® to the bottle to bring the total volume to 100 mL.

  • Homogenization: Cap the bottle and shake vigorously for 1-2 minutes to ensure a uniform distribution of the drug. Alternatively, a magnetic stirrer can be used for a defined period to ensure homogeneity.

  • Labeling: Label the bottle with the drug name, concentration, date of preparation, and a "Shake Well Before Use" auxiliary label.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a starting point for an HPLC method for the quantification of this compound in the ORA-Sweet® formulation. Method validation (specificity, linearity, accuracy, precision, and robustness) is required before use. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for bioanalytical purposes and can be adapted if necessary.[5][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of this compound (a wavelength between 250-280 nm is a likely starting point for benzoxaboroles).

  • Column Temperature: 25°C.

Sample Preparation:

  • Accurately pipette 1.0 mL of the 10 mg/mL this compound suspension into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Stability Study of this compound Oral Suspension

This protocol outlines a stability study to determine the beyond-use date (BUD) of the compounded this compound suspension.

Procedure:

  • Prepare a batch of this compound oral suspension (10 mg/mL) as described in Protocol 1.

  • Divide the suspension into multiple amber bottles.

  • Store the bottles at controlled room temperature (e.g., 25°C/60% RH) and refrigerated conditions (e.g., 5°C).

  • At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove a bottle from each storage condition.

  • Visually inspect the suspension for any changes in color, odor, or evidence of microbial growth.

  • Measure the pH of the suspension.

  • Quantify the concentration of this compound using the validated HPLC method described in Protocol 2.

  • The stability limit is typically defined as retaining 90-110% of the initial concentration.

Table 2: Example Stability Data Table

Time (days)Storage ConditionAppearancepHThis compound Concentration (% of initial)
0-Uniform white suspension4.3100.0
725°C/60% RHNo change4.399.5
75°CNo change4.3100.2
1425°C/60% RHNo change4.298.9
145°CNo change4.399.8
3025°C/60% RHNo change4.297.5
305°CNo change4.399.6
6025°C/60% RHNo change4.195.3
605°CNo change4.299.1
9025°C/60% RHNo change4.192.8
905°CNo change4.298.5
Protocol 4: In Vitro Dissolution Testing

This protocol describes a method for evaluating the in vitro dissolution of this compound from the oral suspension.

Instrumentation and Conditions:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl or a buffer simulating intestinal fluid (e.g., FaSSIF).

  • Paddle Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

Procedure:

  • Add 900 mL of the dissolution medium to each vessel and allow the temperature to equilibrate.

  • Accurately measure a dose of the this compound suspension (e.g., 5 mL containing 50 mg of this compound) and add it to each vessel.

  • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately through a suitable filter.

  • Analyze the filtrate for this compound concentration using the validated HPLC method.

Table 3: Example Dissolution Data Table

Time (minutes)% this compound Dissolved (Mean ± SD, n=6)
535 ± 4
1058 ± 6
1575 ± 5
3088 ± 4
4594 ± 3
6098 ± 2

Visualizations

Caption: Experimental workflow for the preparation and analysis of this compound oral suspension.

stability_testing_logic cluster_storage Storage Conditions cluster_tests Analytical Tests prep Prepare Suspension Batch split Aliquot into Stability Bottles prep->split rt Room Temperature (25°C/60% RH) split->rt fridge Refrigerated (5°C) split->fridge pull Pull Samples at Time Points (0, 7, 14, 30, 60, 90 days) rt->pull fridge->pull visual Visual Inspection pull->visual ph pH Measurement pull->ph assay HPLC Assay pull->assay data Compile Data & Determine BUD visual->data ph->data assay->data

Caption: Logical flow of the stability testing protocol for the this compound oral suspension.

References

Troubleshooting & Optimization

DNDI-6148 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNDI-6148 and encountering challenges with its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: this compound is characterized as having low to moderate aqueous solubility. Quantitative data is available for physiologically relevant media, which indicates that solubility is limited in standard aqueous buffers.[1]

Q2: Has a salt form of this compound been developed to improve solubility and exposure?

A2: Yes, an arginine monohydrate salt of this compound has been developed. This salt form was found to enhance systemic exposure by approximately two-fold in several animal species when compared to the free acid form. For clinical and some preclinical studies, this salt form is utilized.

Q3: What are some general strategies to improve the solubility of benzoxaborole compounds like this compound?

A3: For benzoxaborole and other poorly soluble compounds, several strategies can be employed to enhance aqueous solubility. These include:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase solubility.

  • Use of Co-solvents: Water-miscible organic solvents can be used to first dissolve the compound before dilution into aqueous media.

  • Formulation as a Suspension: Creating a fine, uniform suspension can be suitable for oral administration, as was done in the first-in-human clinical trials using ORA-Sweet® as a vehicle.[2]

  • Complexation: Using agents like cyclodextrins to encapsulate the drug molecule can increase its apparent solubility.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in Aqueous Buffer (e.g., PBS) during stock solution dilution. The intrinsic solubility of this compound in the buffer has been exceeded.1. Lower the final concentration. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Ensure the final co-solvent concentration is compatible with your experimental system (typically <0.5% for cell-based assays).3. Adjust the pH of the buffer. If this compound has a basic pKa, lowering the pH may improve solubility.
Inconsistent results in in vitro assays. Compound may be precipitating out of the assay medium over time.1. Visually inspect assay plates for precipitation. 2. Prepare fresh dilutions of this compound immediately before use. 3. Consider using the arginine salt form for better solubility. 4. Formulate with a solubilizing agent like a low percentage of Tween 80 or similar non-ionic surfactant, if compatible with the assay.
Difficulty preparing a homogenous solution for animal dosing. High dose concentration required exceeds the solubility in simple vehicles.1. Prepare a suspension. For oral dosing in rats, a formulation of 0.5% (w/v) methylcellulose and 0.1% (w/v) sodium dodecyl sulfate in water has been used.[1]2. Use a mixed-solvent system. For oral and IV dosing in other preclinical species, a formulation of 2% ethanol, 1 mole equivalent of NaOH, and 5% dextrose in water has been successfully used (with pH adjusted to neutral for IV).[1]3. Utilize the arginine monohydrate salt form of this compound.
Low or variable oral bioavailability in animal studies. Poor dissolution of the solid compound in the gastrointestinal tract.1. Use the arginine monohydrate salt to improve dissolution. 2. Formulate as a suspension to ensure dose uniformity and improve dissolution kinetics. The use of ORA-Sweet® as a suspending vehicle was chosen for the first-in-human studies.[2]3. Consider particle size reduction of the active pharmaceutical ingredient (API).

Quantitative Solubility Data

Medium Solubility (μg/mL) Reference
Fasted State Simulated Intestinal Fluid (FaSSIF)5.4[1]
Fed State Simulated Intestinal Fluid (FeSSIF)6.3[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats

This protocol is based on the formulation reported for preclinical studies.[1]

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of methylcellulose in Milli-Q water. This may require heating and/or stirring for an extended period to achieve full hydration and dissolution.

    • To the methylcellulose solution, add sodium dodecyl sulfate (SDS) to a final concentration of 0.1% (w/v). Stir gently until dissolved.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste. This helps in wetting the powder and prevents clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.

    • Maintain continuous stirring while dosing to ensure uniformity.

Protocol 2: General Thermodynamic Solubility Assessment

This protocol provides a general workflow for determining the thermodynamic solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a validated analytical method.

    • Determine the concentration of the dissolved this compound using a method such as HPLC-UV.

    • Calculate the original solubility in the buffer, accounting for the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_quantification Quantification a Add excess this compound to aqueous buffer b Agitate at constant temperature (24-48h) a->b Reach Equilibrium c Centrifuge to pellet undissolved solid b->c d Collect clear supernatant c->d e Dilute supernatant d->e f Analyze by HPLC-UV e->f g Calculate Solubility f->g

Workflow for Thermodynamic Solubility Assessment.

troubleshooting_logic cluster_solutions start Precipitation Observed in Aqueous Solution? sol1 Lower Final Concentration start->sol1 Yes sol2 Increase Co-Solvent % start->sol2 Yes sol3 Adjust pH start->sol3 Yes sol4 Use Arginine Salt Form start->sol4 Yes sol5 Prepare as a Suspension (for oral dosing) start->sol5 Yes end Problem Resolved sol1->end sol2->end sol3->end sol4->end sol5->end

Troubleshooting Logic for this compound Precipitation.

References

Overcoming DNDI-6148 low thermodynamic solubility in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNDI-6148. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low thermodynamic solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the known thermodynamic solubility of this compound?

A1: this compound has been reported to have low to moderate thermodynamic solubility in physiologically relevant media. The solubility has been determined as 5.4 µg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) and 6.3 µg/mL in Fed State Simulated Intestinal Fluid (FeSSIF)[1].

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer from a DMSO stock?

A2: This is a common phenomenon known as "solvent shock." this compound, like many nonpolar compounds, is readily soluble in a powerful organic solvent like dimethyl sulfoxide (DMSO). However, when a concentrated DMSO stock is introduced into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate. It is crucial to maintain a final DMSO concentration that is tolerated by the cells in your assay, typically below 0.5%.

Q3: What are the immediate troubleshooting steps if I observe precipitation of this compound in my assay?

A3: If you observe precipitation, you can try the following:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated this compound stock in DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations that lead to immediate precipitation.

  • Gentle Warming: Gently warming the solution to 37°C may help in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.

  • Sonication: Using a water bath sonicator can help break up precipitate particles and facilitate re-dissolving of the compound.

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer might improve solubility, especially if the compound has ionizable groups.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based anti-leishmanial assays.

Possible Cause: Low solubility and precipitation of this compound leading to variable effective concentrations in the assay wells.

Recommended Solutions:

StrategyDetailed ProtocolConsiderations
Co-solvent System Prepare a stock solution of this compound in 100% DMSO. For the assay, create a working solution by diluting the stock in a mixture of culture medium and a co-solvent like ethanol. For example, a final concentration of 1% DMSO and 1% ethanol in the culture medium.Ensure the final concentrations of all solvents are non-toxic to the cells and are kept consistent across all experimental and control wells.[2][3]
Use of Surfactants For acellular or enzymatic assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can be added to the assay buffer to maintain solubility.Surfactants can be toxic to cells, so this method is generally not recommended for cell-based assays unless thoroughly validated.[4]
Formulation with Cyclodextrins Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic compounds and increase their aqueous solubility.[3][5] Prepare a stock solution of this compound complexed with HP-β-CD in water or buffer.The complexation process may require specific molar ratios and incubation times. It is important to verify that the cyclodextrin itself does not interfere with the assay.
Serial Dilutions in Assay Medium Instead of a large single dilution, perform serial dilutions of the DMSO stock directly in the pre-warmed cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.This method should be performed quickly and with vigorous mixing to ensure homogeneity and prevent precipitation.
Issue 2: Low potency or lack of dose-response in enzymatic assays targeting Leishmania CPSF3.

Possible Cause: The effective concentration of this compound available to interact with the enzyme is reduced due to poor solubility in the assay buffer.

Recommended Solutions:

StrategyDetailed ProtocolConsiderations
Assay Buffer Optimization Include a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in the enzyme assay buffer. This can help to solubilize this compound without denaturing the enzyme.The compatibility of the detergent with the specific enzyme and detection method should be confirmed.[4]
Pre-incubation with Enzyme Pre-incubate a concentrated solution of this compound (in a buffer containing a solubilizing agent) with the enzyme before initiating the reaction by adding the substrate.This can allow for binding to occur before potential precipitation, but solubility in the pre-incubation buffer is still critical.
Kinetic Solubility Assessment Before conducting the enzyme assay, determine the kinetic solubility of this compound under the exact assay conditions (buffer, pH, temperature) to establish the maximum achievable soluble concentration.This will help in setting appropriate concentration ranges for the dose-response experiments and interpreting the results.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Anti-leishmanial Assays
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous, high-purity DMSO.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate in a water bath for 5-10 minutes.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (for cell-based assays):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in 100% DMSO (e.g., to 1 mM).

    • Warm the cell culture medium (e.g., RPMI-1640) to 37°C.

    • To prepare the final working solution, add the required volume of the intermediate DMSO dilution to the pre-warmed medium while vortexing to ensure rapid mixing. Crucially, add the DMSO stock to the aqueous medium, not the other way around.

    • Ensure the final DMSO concentration in the highest concentration of this compound tested does not exceed a level toxic to the cells (typically <0.5%).

    • Use this working solution immediately to treat the cells.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous assay buffer.

  • Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the plate containing the assay buffer. The final DMSO concentration should be consistent with your planned experiment.

  • Include control wells with only the assay buffer and DMSO.

  • Seal the plate and incubate at the experimental temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours) to allow for potential precipitation.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). A significant increase in turbidity indicates precipitation.

  • Alternatively, the plate can be centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

Visualizations

DNDI_6148_Action_Pathway DNDI_6148 This compound Leishmania Leishmania Parasite DNDI_6148->Leishmania Enters CPSF3 Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) DNDI_6148->CPSF3 Inhibits mRNA_Processing mRNA 3'-end Processing CPSF3->mRNA_Processing Essential for Protein_Synthesis Protein Synthesis mRNA_Processing->Protein_Synthesis Leads to Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival Required for

Mechanism of action of this compound in Leishmania.

Antileishmanial_Assay_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis cluster_results Results Host_Cells 1. Seed Host Cells (e.g., Macrophages) Infection 4. Infect Host Cells with Promastigotes Host_Cells->Infection Parasites 2. Culture Leishmania Promastigotes Parasites->Infection Compound_Prep 3. Prepare this compound Dilutions Treatment 5. Treat Infected Cells with this compound Compound_Prep->Treatment Infection->Treatment Incubation 6. Incubate for 48-72h Treatment->Incubation Fix_Stain 7. Fix and Stain Cells (e.g., Giemsa) Incubation->Fix_Stain Quantification 8. Quantify Intracellular Amastigotes Fix_Stain->Quantification EC50 9. Determine EC50 Value Quantification->EC50

Workflow for an intracellular anti-leishmanial assay.

References

Technical Support Center: Investigating DNDI-6148 Reproductive Toxicity Signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing studies to address the reproductive toxicity signals observed with DNDI-6148. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was its development paused?

A1: this compound is a novel benzoxaborole compound that was being developed as a preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its development was deprioritized due to preclinical reproductive toxicity signals that would likely necessitate the use of contraceptives for women of childbearing potential.[3][4][5]

Q2: What is the mechanism of action for this compound?

A2: this compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[1][2][6][7]

Q3: Is the observed reproductive toxicity a known effect of the benzoxaborole class?

A3: Studies on other boron-containing compounds have shown potential for reproductive and developmental toxicity in animal models, including effects on male fertility (testicular toxicity) and fetal development (e.g., skeletal effects).[8][9] Therefore, the observed toxicity with this compound may be a class-related effect.

Q4: What are the regulatory guidelines for designing reproductive toxicity studies?

A4: The primary regulatory guidance is the International Council for Harmonisation (ICH) S5(R3) guideline, "Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals."[10][11][12] This guideline outlines the standard study designs, including Fertility and Early Embryonic Development (Segment I), Embryofetal Development (Segment II), and Pre- and Postnatal Development (Segment III) studies.[3]

Troubleshooting Guide for Study Design

Q5: We have observed a reproductive toxicity signal with a compound similar to this compound. Where do we start our investigation?

A5: The first step is to characterize the nature of the toxicity. Based on the reason for pausing this compound's development, the focus should be on potential embryofetal toxicity. A well-designed Embryofetal Development (EFD) study (ICH Segment II) is the most appropriate starting point.

Q6: How do we select the appropriate animal model for an EFD study?

A6: The ICH S5(R3) guideline recommends using two species: a rodent (typically the rat) and a non-rodent (typically the rabbit).[11] It is crucial to select species where the compound's metabolism and exposure are as relevant to humans as possible.

Q7: What are the critical parameters to consider when designing the EFD study protocol?

A7: Key parameters include dose selection, duration of treatment, and the endpoints to be evaluated. Dose levels should be based on preliminary dose-range finding studies and should aim to establish a No-Observed-Adverse-Effect Level (NOAEL). Treatment should cover the period of organogenesis. Endpoints include maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

Q8: Our initial EFD study shows an increase in fetal skeletal malformations. What are the next steps?

A8: If skeletal malformations are confirmed, further studies should be designed to understand the mechanism. This could involve:

  • Dose-response characterization: A more detailed dose-response assessment to precisely define the NOAEL.

  • Window of sensitivity: Studies to determine the specific gestational days during which the compound induces these effects.

  • Mechanistic studies: Investigating potential off-target effects on mammalian signaling pathways involved in skeletal development. Given that this compound inhibits a key mRNA processing factor, investigating effects on the expression of genes crucial for chondrogenesis and osteogenesis could be a starting point.

Experimental Protocols

The following are summarized protocols based on the ICH S5(R3) guideline.

Table 1: Key Parameters for a Definitive Embryofetal Development (EFD) Study (ICH Segment II)
ParameterRodent (Rat)Non-Rodent (Rabbit)
Animal Model Sprague-Dawley or Wistar ratsNew Zealand White rabbits
Number of Animals Minimum of 20 pregnant females per groupMinimum of 16 pregnant females per group
Dose Groups 3 dose levels + 1 vehicle control3 dose levels + 1 vehicle control
Dosing Period Gestation Day 6 to 17Gestation Day 7 to 19
Maternal Observations Clinical signs, body weight, food consumptionClinical signs, body weight, food consumption
Terminal Evaluation Necropsy on Gestation Day 20Necropsy on Gestation Day 29
Uterine Examination Number of corpora lutea, implantations, resorptions, live/dead fetusesNumber of corpora lutea, implantations, resorptions, live/dead fetuses
Fetal Examination Body weight, sex, external, visceral, and skeletal examinationsBody weight, sex, external, visceral, and skeletal examinations
Table 2: Key Parameters for a Fertility and Early Embryonic Development (FEED) Study (ICH Segment I)
ParameterDescription
Animal Model Rat
Number of Animals 20 males and 20 females per group
Dose Groups 3 dose levels + 1 vehicle control
Male Dosing Period 4 weeks prior to mating, during mating, and until termination
Female Dosing Period 2 weeks prior to mating, during mating, and through Gestation Day 7
Mating 1:1 cohabitation for up to 2 weeks
Endpoints (Males) Mating performance, fertility index, sperm analysis, reproductive organ weights and histopathology
Endpoints (Females) Estrous cycles, mating performance, fertility index, number of corpora lutea, implantation sites, and pre-implantation loss

Visualizations

EFD_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing and Observation cluster_termination Termination and Examination cluster_analysis Data Analysis and Reporting acclimation Acclimation of Animals randomization Randomization into Dose Groups acclimation->randomization dosing Daily Dosing during Organogenesis randomization->dosing maternal_obs Maternal Clinical Observations dosing->maternal_obs necropsy Maternal Necropsy maternal_obs->necropsy uterine_eval Uterine Examination necropsy->uterine_eval fetal_eval Fetal Examination (External, Visceral, Skeletal) uterine_eval->fetal_eval data_analysis Statistical Analysis fetal_eval->data_analysis reporting Final Report and Risk Assessment data_analysis->reporting

Caption: Workflow for an Embryofetal Development (EFD) Toxicity Study.

FEED_Workflow cluster_pre_mating Pre-Mating Phase cluster_mating Mating Phase cluster_post_mating Post-Mating Phase cluster_endpoints Endpoint Analysis male_dosing Male Dosing (4 weeks) mating Cohabitation and Mating male_dosing->mating female_dosing Female Dosing (2 weeks) female_dosing->mating mating_obs Mating and Fertility Observations mating->mating_obs female_gestation Female Dosing (GD 0-7) mating_obs->female_gestation male_term Male Termination and Analysis mating_obs->male_term female_term Female Termination (GD 13-14) female_gestation->female_term male_endpoints Male Reproductive Endpoints male_term->male_endpoints female_endpoints Female Reproductive Endpoints female_term->female_endpoints CPSF3_Hypothetical_Pathway DNDI_6148 This compound CPSF3 Mammalian CPSF3 (Hypothetical Target) DNDI_6148->CPSF3 Inhibition pre_mRNA pre-mRNA Processing CPSF3->pre_mRNA Essential for gene_expression Altered Gene Expression pre_mRNA->gene_expression Leads to dev_pathways Disruption of Developmental Pathways (e.g., Skeletal, Neural) gene_expression->dev_pathways Impacts repro_tox Reproductive Toxicity (e.g., Malformations, Lethality) dev_pathways->repro_tox Results in

References

Technical Support Center: DNDI-6148 and Leishmania Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to DNDI-6148 in Leishmania.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Leishmania?

A1: this compound is a benzoxaborole compound that primarily acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[1][2][3] CPSF3 is a critical enzyme involved in the processing of pre-mRNA in the parasite. Inhibition of this enzyme disrupts mRNA maturation, leading to parasite death.

Q2: Has resistance to this compound been observed in Leishmania?

A2: Attempts to generate high-level resistance to this compound in Leishmania through continuous in vitro and in vivo drug pressure have been largely unsuccessful.[4][5][6][7] This suggests that resistance to this compound may not emerge readily in a clinical setting.[4][6][7] However, low-level resistance has been experimentally induced.

Q3: What are the known or potential mechanisms of resistance to this compound in Leishmania?

A3: Based on current research, the potential mechanisms of resistance to this compound include:

  • Target Modification: A specific point mutation (Asn219His) in the gene encoding the drug target, CPSF3, has been shown to confer a modest (3-fold) decrease in sensitivity to this compound.[1]

  • Gene Overexpression:

    • Overexpression of the drug target, CPSF3, is a hypothesized mechanism of resistance. This is based on the observation that cosmids containing the CPSF3 gene were moderately enriched in a genome-wide screen for resistance determinants.[4][5][6][7]

    • Overexpression of unidentified genes on chromosome 2 has been shown to provide a subtle increase in resistance to this compound.[4][6][7]

  • Drug Efflux: The involvement of ABC transporters, a common mechanism of drug resistance, has been investigated. Studies using inhibitors of these efflux pumps suggest that this compound is not a substrate for these transporters.[4][7]

Q4: Is there any evidence of cross-resistance between this compound and other anti-leishmanial drugs?

A4: Studies have shown that this compound does not exhibit cross-resistance with current standard anti-leishmanial drugs.[8]

Troubleshooting Guides for Experimental Workflows

This section provides guidance for researchers encountering specific issues during their experiments to investigate this compound resistance.

Issue 1: Failure to select for this compound resistant Leishmania in vitro.

  • Potential Reason: Leishmania appears to have a low intrinsic capacity to develop high-level resistance to this compound through standard in vitro drug pressure methods.[4][6][7]

  • Troubleshooting Steps:

    • Confirm Drug Potency: Ensure the this compound stock solution is potent and has not degraded. Run a standard EC50 assay with a wild-type, sensitive parasite line to confirm its activity.

    • Extended Exposure: While prolonged exposure has been attempted without success, consider a very gradual increase in drug concentration over an extended period (months) to slowly select for any potential resistant mutants.

    • Alternative Selection Methods: Instead of continuous drug pressure, consider pulse-selection, where parasites are exposed to high concentrations of this compound for short periods, followed by a recovery phase.

    • Genetic Manipulation: If investigating specific hypothesized resistance mechanisms, consider genetically modifying the parasites. For example, use CRISPR-Cas9 to introduce specific mutations into the CPSF3 gene or to overexpress candidate genes from chromosome 2.

Issue 2: Inconclusive results from ABC transporter inhibitor assays.

  • Potential Reason: this compound is likely not a substrate for the common ABC transporters in Leishmania.[4][7]

  • Troubleshooting Steps:

    • Positive Controls: Ensure the inhibitors (e.g., verapamil, cyclosporine A) are active by testing them with a drug known to be a substrate for Leishmania ABC transporters (e.g., antimonials).

    • Inhibitor Concentration: Verify that the concentrations of the ABC transporter inhibitors used are not toxic to the parasites themselves.

    • Broader Range of Inhibitors: While initial studies have been negative, consider testing a wider range of inhibitors that target different classes of ABC transporters.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Leishmania with CPSF3 Mutation to this compound

Parasite LineGenotypeFold Change in EC50Reference
Wild-TypeCPSF3 (Asn219)1x[1]
MutantCPSF3 (Asn219His)3x[1]

Experimental Protocols

1. In Vitro Selection of Resistant Leishmania Promastigotes

  • Objective: To attempt to generate this compound resistant Leishmania parasites through continuous drug pressure.

  • Methodology:

    • Initiate a culture of wild-type Leishmania promastigotes in standard culture medium.

    • Determine the initial EC50 of this compound for the wild-type parasites.

    • Expose the parasites to a starting concentration of this compound equal to the EC50.

    • Once the parasite growth rate recovers to that of the untreated control, gradually increase the concentration of this compound in the culture medium.

    • Continue this stepwise increase in drug concentration over a prolonged period.

    • Periodically monitor the EC50 of the parasite population to assess for any changes in sensitivity.

2. Cosmid-Based Genomic Library Screening (Cos-Seq)

  • Objective: To identify genes that, when overexpressed, confer resistance to this compound.

  • Methodology:

    • Transfect a population of wild-type Leishmania with a genome-wide cosmid library.

    • Expose the transfected parasite population to this compound at a concentration that inhibits the growth of wild-type parasites (e.g., 2x EC50).

    • Allow the parasites to grow under drug selection for several passages.

    • Isolate the cosmids from the surviving parasite population.

    • Use next-generation sequencing to identify and quantify the enriched cosmids.

    • Genes located on the enriched cosmids are potential resistance determinants.

Visualizations

G cluster_drug_action This compound Mechanism of Action DNDI6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI6148->CPSF3 Inhibits pre_mRNA pre-mRNA CPSF3->pre_mRNA Blocks processing of mRNA Mature mRNA pre_mRNA->mRNA Processing Protein Protein Synthesis mRNA->Protein Death Parasite Death Protein->Death Leads to

Caption: Mechanism of action of this compound in Leishmania.

G cluster_workflow Experimental Workflow for Resistance Selection start Wild-Type Leishmania Culture ec50 Determine Initial EC50 start->ec50 expose Expose to this compound (starting at EC50) ec50->expose growth Monitor Parasite Growth expose->growth increase Gradually Increase Drug Concentration growth->increase Growth recovers check_ec50 Periodically Determine EC50 growth->check_ec50 increase->growth resistant Potentially Resistant Population check_ec50->resistant EC50 increases no_resistance No Significant Change in EC50 check_ec50->no_resistance EC50 stable

Caption: In vitro workflow for selecting this compound resistance.

G cluster_resistance Potential Resistance Mechanisms to this compound cluster_mechanisms DNDI6148 This compound CPSF3 CPSF3 Target DNDI6148->CPSF3 Inhibits mutation Target Mutation (e.g., Asn219His in CPSF3) mutation->CPSF3 Alters binding site overexpression_target Target Overexpression (Increased CPSF3) overexpression_target->CPSF3 Increases target pool overexpression_other Gene Overexpression (Chromosome 2 genes) overexpression_other->DNDI6148 Unknown mechanism (Reduces effective drug conc.)

Caption: Hypothesized mechanisms of resistance to this compound.

References

Technical Support Center: DNDI-6148 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNDI-6148 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a benzoxaborole compound that acts as a potent inhibitor of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).[1][2][3][4][5] CPSF3 is a critical endonuclease involved in the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts mRNA maturation, leading to parasite death.[4]

Q2: What are the recommended starting doses for this compound in preclinical models of visceral leishmaniasis?

A2: Based on published preclinical studies, effective oral doses of this compound in rodent models of visceral leishmaniasis typically range from 25 to 50 mg/kg, administered once or twice daily. Efficacy of over 98% parasite burden reduction has been observed at these dosages.[1][3][5] Specific dosing regimens are detailed in the data tables below.

Q3: What is the current clinical development status of this compound?

A3: The clinical development of this compound for leishmaniasis has been paused.[6][7] This decision was based on preclinical findings of reproductive toxicity, which could require specific contraceptive measures for women of childbearing potential.[6][8]

Q4: What formulation was used for this compound in the first-in-human clinical trial?

A4: In the single ascending dose Phase I study in healthy volunteers, this compound was administered as an oral suspension in ORA-Sweet®.[9]

Troubleshooting Guide

Issue 1: Difficulty in preparing a stable formulation for oral gavage in animal studies.

  • Recommendation: A published method for preparing this compound for in vivo experiments in mice involves creating a solution at a concentration of 12.5 mg/mL. This is achieved by first dissolving the compound in 2% ethanol, followed by the addition of 1N NaOH (1.0 equivalent), and then further dilution with a 5% dextrose solution in water. It is crucial to ensure complete dissolution and to prepare the formulation fresh before administration.

Issue 2: Observed adverse effects in study animals.

  • Recommendation: While this compound was generally well-tolerated in single-dose human studies, preclinical toxicology studies are crucial.[9] A related benzoxaborole, compound 28 , showed multiorgan toxicity in a 14-day rat study at a daily dose of 25 mg/kg.[1] It is advisable to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Closely monitor animals daily for any clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[1]

Issue 3: Lack of efficacy or high variability in parasite burden reduction.

  • Recommendation:

    • Formulation and Dosing: Ensure the formulation is prepared correctly and administered accurately. Inconsistent dosing can lead to variable plasma concentrations.

    • Animal Model: The choice of animal model and parasite strain can significantly impact outcomes. Hamster models of L. donovani infection are known to mimic human visceral leishmaniasis well.[10][11]

    • Infection Protocol: Standardize the infection protocol, including the number of parasites injected and the route of administration (e.g., retro-orbital, intracardiac, or intraperitoneal).[10][12][13]

    • Treatment Timing and Duration: Initiate treatment at a consistent time post-infection and maintain the recommended treatment duration (e.g., 5 or 10 days).[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Hamster and Mouse Models of Visceral Leishmaniasis

Animal ModelParasite StrainDose (mg/kg)Dosing RegimenDurationOrganParasite Burden Reduction (%)
HamsterL. donovani25BID10 daysLiver99.9
Spleen99.8
Bone Marrow99.6
50BID5 daysLiver99.3
Spleen98.6
Bone Marrow83.4
MouseL. infantum25BID5 daysLiver96.1
50BID5 daysLiver98.6
MouseL. donovani25BID5 daysLiver97.1
50BID5 daysLiver99.7

Source:[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose)

ParameterValue Range
Tmax (Time to maximum concentration)3 - 12 hours
Mean Half-life12.80 - 25.42 hours
Fraction excreted unchanged in urine< 0.2%

Source:[9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Hamster Model of Visceral Leishmaniasis (L. donovani)

  • Animal Model: Female golden hamsters.

  • Parasite Preparation: Use a virulent strain of L. donovani. Prepare a fresh inoculum from the spleen of a previously infected hamster.

  • Infection: Anesthetize the hamsters and inoculate with 10^8 promastigotes per animal in a 0.2 mL volume via retro-orbital or intracardiac injection.[10]

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 7 days).

    • Prepare this compound formulation for oral gavage.

    • Administer the appropriate dose (e.g., 25 mg/kg BID) for the specified duration (e.g., 10 days).[1]

    • Include a vehicle-treated control group.

  • Monitoring: Observe animals daily for adverse effects and record body weights twice a week.[1]

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 35 post-infection), euthanize the animals.

    • Aseptically remove the liver, spleen, and bone marrow.

    • Determine the parasite burden in each organ by preparing Giemsa-stained impression smears and counting the number of amastigotes per macrophage.[1]

    • Calculate the percentage reduction in parasite burden compared to the vehicle-treated control group.

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of Visceral Leishmaniasis (L. infantum or L. donovani)

  • Animal Model: BALB/c mice.[14]

  • Parasite Preparation: Use a virulent strain of L. infantum or L. donovani. Culture stationary phase promastigotes.[14]

  • Infection: Inoculate mice with 1 x 10^8 L. infantum promastigotes via intraperitoneal injection.[14]

  • Treatment:

    • Initiate treatment at a defined time post-infection.

    • Prepare this compound formulation for oral administration.

    • Administer the desired dose (e.g., 25 or 50 mg/kg BID) for 5 days.[1]

    • Include a vehicle-treated control group.

  • Monitoring: Monitor the animals' health throughout the experiment.

  • Endpoint Analysis:

    • Harvest the liver and determine the parasite burden using methods such as limiting dilution assay or qPCR.

    • Express the results as a percentage reduction in parasite burden relative to the vehicle-treated control group.[1]

Visualizations

DNDI_6148_Mechanism_of_Action cluster_downstream Downstream Effects of Inhibition DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) DNDI_6148->CPSF3 Inhibits processed_mRNA Processed mRNA CPSF3->processed_mRNA Processes protein_synthesis Protein Synthesis disrupted_processing Disrupted mRNA Processing pre_mRNA pre-mRNA pre_mRNA->CPSF3 Substrate processed_mRNA->protein_synthesis Leads to parasite_death Parasite Death no_protein_synthesis Inhibition of Protein Synthesis disrupted_processing->no_protein_synthesis Results in no_protein_synthesis->parasite_death Leads to

Caption: Mechanism of action of this compound in Leishmania.

in_vivo_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis animal_model Select Animal Model (e.g., Hamster, Mouse) infection Infect Animals with Leishmania Parasites animal_model->infection parasite_culture Culture Leishmania (e.g., L. donovani) parasite_culture->infection grouping Group Animals (Treatment vs. Vehicle) infection->grouping administration Administer Treatment (e.g., Oral Gavage) grouping->administration formulation Prepare this compound Formulation formulation->administration monitoring Monitor Animal Health and Weight administration->monitoring euthanasia Euthanize and Harvest Organs monitoring->euthanasia parasite_quant Quantify Parasite Burden (e.g., Giemsa Stain, qPCR) euthanasia->parasite_quant data_analysis Analyze Data and Determine Efficacy parasite_quant->data_analysis

Caption: General workflow for in vivo efficacy studies.

References

Troubleshooting inconsistent results in DNDI-6148 in vitro cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with DNDI-6148 in in vitro cultures, particularly those involving Leishmania species. Inconsistent results can arise from multiple factors, including parasite and host cell variability, compound integrity, and assay procedures.

Frequently Asked Questions (FAQs)

Q1: Why are my EC50 values for this compound shifting significantly between experiments?

A1: Shifting EC50 values are a common issue in anti-leishmanial drug screening. The variability can often be traced to several key factors:

  • Parasite Culture Health and Stage: The susceptibility of Leishmania to drugs can vary with the growth phase (log phase vs. stationary), passage number, and overall viability of the culture. High passage numbers can lead to genomic plasticity and altered drug sensitivity.[1][2]

  • Host Cell Variability (for amastigote assays): If you are using an intracellular amastigote model, the type, density, and health of the host macrophages (e.g., primary macrophages, THP-1 cells) can dramatically impact infection rates and drug efficacy measurements.[3]

  • Assay Conditions: Minor variations in incubation time, temperature, CO2 levels, plate type, and final DMSO concentration can influence results.

  • Compound Stability: this compound, like any compound, may degrade over time or with improper storage. Repeated freeze-thaw cycles of stock solutions should be avoided.

To diagnose this, start by reviewing your parasite culture logs and standardizing your assay protocol meticulously. A troubleshooting workflow can help isolate the variable.

Q2: I'm observing high variability between replicate wells in my viability assay. What are the common causes?

A2: High variability across replicate wells, often seen as a large standard deviation, points to inconsistencies in the assay setup itself. Consider the following:

  • Inaccurate Pipetting: Small volumes of parasites, cells, or compound are often used. Ensure your pipettes are calibrated and that your technique is consistent, especially when performing serial dilutions.

  • Uneven Cell/Parasite Distribution: Failure to properly resuspend parasite or host cell stocks before plating can lead to different numbers of organisms in each well.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect parasite viability. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Assay Reagent Issues: Inconsistent mixing or addition of viability reagents (e.g., Resazurin, AlamarBlue) can cause variable readings.

The table below illustrates an example of inconsistent data compared to a more reliable, reproducible dataset.

Table 1: Example of Inconsistent vs. Consistent EC50 Data for this compound

Data Set TypeReplicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean EC50 (µM)Std. DeviationCoefficient of Variation (%)
Inconsistent 0.250.890.410.520.3363.5%
Consistent 0.310.350.330.330.026.1%
Q3: My Leishmania parasite cultures are growing inconsistently. How can I improve reproducibility?

A3: Consistent parasite growth is the foundation of reproducible results. Leishmania and other kinetoplastids require careful handling.[4][5]

  • Maintain Log-Phase Growth: Always use parasites from a healthy, mid-logarithmic phase culture for your experiments. Passage them on a strict schedule before they reach the stationary phase.

  • Monitor Morphology and Motility: Regularly check your promastigote cultures under a microscope. Healthy cultures should display a high percentage of motile, elongated parasites.

  • Control Passage Number: Avoid using parasites that have been in continuous culture for an excessive number of passages (e.g., >20) from the original isolate, as this can select for populations with altered phenotypes.[6]

  • Culture Medium Consistency: Ensure the medium (e.g., M199, RPMI) is prepared consistently, including the lot number and concentration of fetal bovine serum (FBS), as this can significantly impact growth.

Q4: Could my this compound stock solution be the source of the problem?

A4: Yes, the integrity of the compound is critical. An apparent loss of potency can often be due to compound degradation or precipitation.

  • Proper Storage: Store this compound stock solutions (typically in DMSO) at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

  • Solubility Issues: Benzoxaboroles can sometimes have limited solubility. When diluting your stock into aqueous culture medium, watch for any signs of precipitation. It may be necessary to adjust the final DMSO concentration or use a different solvent system if issues persist.

  • Chemical Stability: The stability of a compound can be affected by factors like pH and exposure to light.[7] Prepare fresh dilutions from a frozen aliquot for each experiment.

  • Quality Control: If you suspect an issue, use a new, validated batch of the compound if available. You can also run a positive control with a well-characterized anti-leishmanial drug like Amphotericin B to confirm your assay system is working correctly.[8]

Troubleshooting Workflows and Pathways

Visual guides can help systematically diagnose issues. The following diagrams illustrate a logical troubleshooting workflow and the biological pathway targeted by this compound.

G start Inconsistent Results Observed check_culture Step 1: Review Cultures start->check_culture culture_ok Consistent Growth? check_culture->culture_ok check_compound Step 2: Check Compound culture_ok->check_compound  Yes fix_culture Action: Standardize parasite/cell passaging and health checks. culture_ok->fix_culture No compound_ok New Aliquot/Batch? check_compound->compound_ok check_assay Step 3: Analyze Assay Protocol compound_ok->check_assay  Yes fix_compound Action: Use fresh compound aliquot. Verify solubility. compound_ok->fix_compound No assay_ok Protocol Standardized? check_assay->assay_ok fix_assay Action: Refine pipetting. Use control plates. Check reagents. assay_ok->fix_assay No success Problem Resolved assay_ok->success  Yes fix_culture->start fix_compound->start fix_assay->start

Caption: Troubleshooting Decision Tree for Inconsistent In Vitro Results.

G cluster_parasite Leishmania Parasite gene Parasite Gene pre_mrna pre-mRNA gene->pre_mrna Transcription cleavage mRNA Cleavage & Polyadenylation pre_mrna->cleavage cpsf3 CPSF3 Endonuclease (Drug Target) cpsf3->cleavage mrna Mature mRNA cleavage->mrna protein Essential Proteins mrna->protein Translation replication Parasite Survival & Replication protein->replication death Parasite Death dndi This compound dndi->cpsf3 Inhibits

Caption: Mechanism of Action Pathway for this compound in Leishmania.

Experimental Protocols

A lack of detailed and consistent protocols is a major source of variability. Below is a reference protocol for determining the in vitro efficacy of this compound against intracellular Leishmania donovani amastigotes.

Protocol: Macrophage-Amastigote Susceptibility Assay

This protocol is adapted from standard methodologies used in anti-leishmanial screening.

1. Materials:

  • Host Cells: THP-1 human monocytic cell line.

  • Parasites: Leishmania donovani axenic amastigotes or promastigotes for transformation.

  • Culture Media: RPMI-1640, supplemented with 10% heat-inactivated FBS, L-glutamine, and penicillin-streptomycin.

  • Reagents: Phorbol 12-myristate 13-acetate (PMA), this compound, DMSO, Resazurin sodium salt solution.

  • Plates: Sterile 96-well flat-bottom tissue culture plates.

2. Methodology:

  • Day 1: Macrophage Differentiation

    • Seed THP-1 monocytes at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Day 3: Parasite Infection

    • Wash the differentiated macrophages twice with pre-warmed RPMI to remove PMA. Add 100 µL of fresh complete medium.

    • Infect the macrophages with L. donovani amastigotes (or stationary-phase promastigotes) at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for phagocytosis.

  • Day 4: Compound Addition

    • Prepare serial dilutions of this compound in complete RPMI in a separate dilution plate. Start from a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and a "no cells" (media only) control.

    • Gently wash the infected macrophages to remove any non-phagocytosed parasites.

    • Add 100 µL of the this compound dilutions to the corresponding wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Day 7: Viability Assessment

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for another 4-6 hours, or until the positive control wells have changed color from blue to pink.

    • Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance using a plate reader.

    • Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the EC50 value using non-linear regression analysis software (e.g., GraphPad Prism).

Table 2: Troubleshooting Checklist for Assay Protocol

CheckpointParameterCommon PitfallRecommended Action
Pre-Assay Parasite CultureUsing stationary phase or high-passage parasites.Use mid-log phase parasites below passage 20.
Host Cell CultureInconsistent cell density or differentiation.Standardize seeding density and PMA incubation time.
Assay Setup Compound DilutionErrors in serial dilution; compound precipitation.Calibrate pipettes; visually inspect for precipitates.
Plate LayoutNot accounting for edge effects.Fill perimeter wells with sterile PBS/media.
Incubation EnvironmentFluctuations in temperature or CO2.Ensure incubator is calibrated and stable.
Readout Reagent AdditionInconsistent timing or volume of viability dye.Use a multichannel pipette for reagent addition.
Signal Bleed-throughHigh background from compound fluorescence.Run a compound-only control plate to check for interference.

References

Impact of DNDI-6148's moderate permeability on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNDI-6148. The content focuses on the impact of its physicochemical properties, particularly its permeability and solubility, on experimental design and the interpretation of results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a preclinical candidate from the benzoxaborole class developed for the treatment of visceral leishmaniasis (VL).[1][2] Its primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[1][3] This disruption of mRNA maturation leads to parasite death.

Q2: What are the known permeability and solubility characteristics of this compound?

A2: this compound is characterized by good intrinsic membrane permeability.[3] Studies in MDCK cells showed no evidence of it being a substrate for P-glycoprotein (P-gp) efflux pumps.[3] However, it exhibits low to moderate thermodynamic solubility in simulated intestinal fluids.[3] This combination suggests that while the molecule can cross cell membranes efficiently once dissolved, the rate at which it dissolves in the gut may be a limiting factor for its overall absorption after oral administration.

Q3: How do the physicochemical properties of this compound affect its in vivo absorption?

A3: The combination of good permeability and low-to-moderate solubility often leads to dissolution rate-limited absorption. This is consistent with observations from a first-in-human Phase I study, where this compound was relatively slowly absorbed, with time to maximum plasma concentration (tmax) ranging from 3 to 12 hours.[4][5] This means that the speed at which the solid drug dissolves in the gastrointestinal tract, rather than its ability to pass through the intestinal wall, is the bottleneck for its entry into the bloodstream.

Q4: Why was the clinical development of this compound for leishmaniasis deprioritized?

A4: The development of this compound was deprioritized due to preclinical findings of reproductive toxicity.[6] These findings raised safety concerns that could necessitate specific precautions for women of childbearing potential, impacting its potential product profile for widespread use in affected populations.

Section 2: Troubleshooting Experimental Outcomes

This section addresses specific issues that may arise during experiments with this compound, linking them to its known properties.

Issue Potential Cause Troubleshooting Recommendations
Discrepancy between high in vitro potency and variable/lower-than-expected in vivo efficacy. Dissolution Rate-Limited Absorption: The compound's low solubility may prevent it from reaching systemic concentrations that reflect its high intrinsic potency, leading to a disconnect between in vitro EC50 and the effective dose in vivo.1. Optimize Formulation: Use a formulation designed to enhance solubility for in vivo studies (e.g., amorphous solid dispersion, lipid-based formulation, or micronization).2. Correlate PK/PD: Measure plasma concentrations (Pharmacokinetics) alongside parasite burden (Pharmacodynamics) to confirm that sufficient drug exposure is being achieved at the target site.3. Food Effect Study: Investigate the effect of food on absorption, as fed-state intestinal fluids can sometimes improve the solubility of lipophilic compounds.
High inter-animal variability in efficacy or plasma exposure in preclinical models. Physiological Variability: For a drug with dissolution-limited absorption, minor differences in individual animal physiology (e.g., gastric pH, intestinal motility, presence of bile salts) can lead to significant variations in the amount of drug absorbed.1. Standardize Protocols: Strictly control experimental conditions, particularly animal fasting/feeding schedules, to minimize physiological variability.2. Increase Sample Size: Use larger cohorts of animals to ensure that observed effects are statistically significant and not due to a few outliers.3. Pre-formulation Screening: Screen multiple formulations in a small number of animals to select one that provides the most consistent exposure before proceeding to larger efficacy studies.
Inconsistent results in cellular assays, particularly with intracellular Leishmania amastigotes. Compound Precipitation: If the concentration used in the cell culture medium exceeds the compound's aqueous solubility limit, it can precipitate out of solution. This reduces the effective concentration available to cross the host cell membrane and act on the intracellular parasites.1. Verify Solubility: Determine the solubility of this compound in your specific cell culture medium. Do not dose above this limit.2. Use of Solubilizing Agents: Consider using a low, non-toxic concentration of a solubilizing agent like DMSO, but ensure vehicle controls are included as they can affect membrane properties.3. Visual Inspection: Before and after adding the compound to cells, visually inspect the wells under a microscope for any signs of precipitation.

Section 3: this compound Key Physicochemical and Pharmacokinetic Parameters

The following table summarizes key quantitative data for this compound.

Parameter Value Assay/Context Significance
Membrane Permeability GoodQualitative Assessment[3]Indicates efficient passive diffusion across cell membranes once dissolved.
P-gp Efflux Ratio 0.7MDCK Cell Assay[3]An efflux ratio < 2 indicates that this compound is not a substrate of the P-glycoprotein efflux pump.
Solubility (FaSSIF) 5.4 µg/mLFasted State Simulated Intestinal Fluid[3]Low aqueous solubility, which can limit the rate of oral absorption.
Solubility (FeSSIF) 6.3 µg/mLFed State Simulated Intestinal Fluid[3]Slightly improved but still low solubility in the fed state.
Human Plasma Protein Binding 93.4% (6.6% unbound)In vitro Human Plasma[4]High protein binding means only a small fraction of the drug in plasma is free to exert its effect.
Human tmax (Oral) 3 - 12 hoursPhase I Clinical Trial[4][5]Slow absorption, consistent with dissolution rate-limited uptake.
Human Half-life (t1/2) 12.8 - 25.4 hoursPhase I Clinical Trial[4][5]A long half-life supports less frequent dosing regimens.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general methodology to assess the intestinal permeability of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm the integrity of the tight junctions.

    • Optionally, measure the flux of a low-permeability marker like Lucifer Yellow to further confirm monolayer integrity.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

      • Add the test compound (e.g., this compound) dissolved in transport buffer to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Protocol 2: In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound.

  • Infection:

    • Infect golden hamsters (e.g., via intracardiac injection) with Leishmania donovani or Leishmania infantum amastigotes.

    • Allow the infection to establish over several weeks until a consistent parasite burden is present in the liver, spleen, and bone marrow.

  • Compound Formulation and Administration:

    • Prepare a stable and homogenous formulation of this compound suitable for oral gavage (e.g., a suspension in 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80).

    • Randomize infected animals into vehicle control and treatment groups.

    • Administer this compound orally once daily (or as per the desired regimen) for a set duration (e.g., 5 or 10 consecutive days).

  • Endpoint and Parasite Burden Quantification:

    • At the end of the treatment period (e.g., 28 days post-treatment), euthanize the animals.

    • Aseptically remove the liver, spleen, and bone marrow.

    • Prepare tissue homogenates and create serial dilutions for limiting dilution assays (LDAs) to quantify the number of viable parasites.

    • Alternatively, use qPCR to quantify parasite DNA relative to host DNA.

  • Data Analysis:

    • Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group. Efficacy is typically expressed as % inhibition.

Section 5: Diagrams and Workflows

Diagram 1: Mechanism of Action of this compound

DNDI-6148_MoA cluster_parasite Leishmania Parasite DNDI_in This compound CPSF3 CPSF3 Endonuclease DNDI_in->CPSF3 Inhibits mRNA_proc mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_proc pre_mRNA pre-mRNA pre_mRNA->mRNA_proc mature_mRNA Mature mRNA mRNA_proc->mature_mRNA survival Parasite Survival mRNA_proc->survival protein_syn Protein Synthesis mature_mRNA->protein_syn protein_syn->survival DNDI_out This compound (Oral Admin) DNDI_out->DNDI_in Enters Parasite

Caption: this compound inhibits the parasite's CPSF3 enzyme, blocking mRNA processing and leading to cell death.

Diagram 2: Troubleshooting Workflow for Unexpected In Vivo Results

Troubleshooting_Workflow cluster_pk_analysis PK Analysis cluster_formulation Formulation/Solubility Issues cluster_pd Pharmacodynamic Issues start Unexpected In Vivo Result (e.g., low efficacy, high variability) check_pk Were PK samples taken? (Plasma concentration measured?) start->check_pk low_exposure Finding: Low/Variable Exposure check_pk->low_exposure Yes good_exposure Finding: Good/Consistent Exposure check_pk->good_exposure Yes optimize_formulation Action: Optimize Formulation (e.g., salt, ASD, lipid-based) check_pk->optimize_formulation No (Recommended next step) solubility_issue Root Cause: Dissolution-Limited Absorption low_exposure->solubility_issue pd_issue Root Cause: Poor PK/PD Relationship or Lack of Target Engagement good_exposure->pd_issue solubility_issue->optimize_formulation reassess_pd Action: Re-evaluate Dosing Regimen or Target Validity pd_issue->reassess_pd

Caption: A logical workflow for diagnosing unexpected in vivo outcomes for compounds like this compound.

References

Strategies to mitigate potential off-target effects of DNDI-6148

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of DNDI-6148, a benzoxaborole preclinical candidate for visceral leishmaniasis. The development of this compound has been paused due to observations of preclinical reproductive toxicity.[1][2][3] This guide offers troubleshooting strategies and frequently asked questions to address this specific challenge during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the preclinical evaluation of this compound and related benzoxaborole compounds, with a focus on identifying and mitigating reproductive toxicity.

Issue 1: Observed in vitro cytotoxicity in reproductive cell lines.

  • Question: We are observing significant cytotoxicity in ovarian or testicular cell lines when treated with this compound, even at concentrations that are effective against Leishmania. How can we determine if this is an on-target or off-target effect?

  • Answer: It is crucial to distinguish between on-target effects on host cell CPSF3 and other off-target interactions. Here is a systematic approach to investigate this:

    • Confirm On-Target Engagement: The primary target of this compound is the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[4][5] While this compound is designed for selectivity, it is important to assess its activity against the mammalian ortholog.

      • Experiment: Perform a cell-free enzymatic assay with recombinant human CPSF3 to determine the IC50 of this compound.

      • Interpretation: A potent inhibition of human CPSF3 could suggest that the observed cytotoxicity is, at least in part, an on-target effect. If human CPSF3 is not significantly inhibited, the cytotoxicity is likely due to off-target effects.

    • Broad-Spectrum Off-Target Profiling: Benzoxaboroles are known to interact with various other proteins, including leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4).[6][7]

      • Experiment: Screen this compound against a panel of common off-target enzymes and receptors, with a focus on those known to be expressed in reproductive tissues. Commercial services are available for broad kinase and phosphatase profiling, as well as for other enzyme classes.

      • Interpretation: Identification of potent inhibition of other targets will provide leads for the mechanism of the observed cytotoxicity.

    • Structural Analogue Comparison: Synthesize or obtain structural analogues of this compound with modifications to the benzoxaborole core or the side chains.

      • Experiment: Test these analogues in both the Leishmania efficacy assays and the reproductive cell line cytotoxicity assays.

      • Interpretation: If you can identify analogues that retain anti-leishmanial activity but show reduced cytotoxicity, this suggests that the two effects are separable and that the toxicity is likely an off-target effect that can be engineered out.

    Experimental Workflow for Investigating Cytotoxicity

    G A Observed Cytotoxicity in Reproductive Cell Lines B On-Target Engagement Assay (Human CPSF3) A->B C Off-Target Profiling (e.g., Kinase Panel, LeuRS, PDE4) A->C D Structural Analogue Testing A->D E Potent hCPSF3 Inhibition? B->E H Identification of Specific Off-Targets C->H Hits Found I No Hits C->I No Hits J Separation of Efficacy and Toxicity? D->J F On-Target Effect Likely E->F Yes G Off-Target Effect Likely E->G No K Feasible to Mitigate Through Medicinal Chemistry J->K Yes L Challenging to Mitigate J->L No

    Workflow for investigating the mechanism of cytotoxicity.

Issue 2: Designing experiments to proactively assess reproductive toxicity.

  • Question: We are developing new benzoxaborole analogues based on the this compound scaffold. What in vitro assays can we use to screen for potential reproductive toxicity early in the development process?

  • Answer: A tiered approach using in vitro assays can help prioritize compounds with a lower risk of reproductive toxicity before moving to more complex in vivo studies.

    Tier 1: High-Throughput Screening

    • Assay: Cytotoxicity screening in a panel of relevant cell lines.

    • Cell Lines:

      • Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3)

      • Human testicular cancer cell lines (e.g., NT2/D1, TCam-2)

      • Human embryonic stem cells (hESCs)

    • Endpoint: Cell viability (e.g., using MTS or CellTiter-Glo assays).

    • Goal: Identify compounds with a high therapeutic index (ratio of cytotoxic concentration to anti-leishmanial effective concentration).

    Tier 2: Mechanistic Assays

    • Assay: Hormone receptor binding and functional assays.

    • Targets: Estrogen receptor, androgen receptor, progesterone receptor.

    • Endpoint: Competitive binding affinity and reporter gene assays.

    • Goal: Identify compounds that may disrupt endocrine signaling, a common mechanism of reproductive toxicity.

    Tier 3: Advanced In Vitro Models

    • Assay: Embryonic stem cell test (EST).

    • Model: Mouse or human embryonic stem cells.

    • Endpoint: Inhibition of differentiation into beating cardiomyocytes.

    • Goal: Assess the potential for embryotoxicity.[8]

    • Assay: Whole embryo culture (WEC).

    • Model: Rodent embryos cultured ex vivo.

    • Endpoint: Morphological scoring to identify developmental abnormalities.

    • Goal: A more integrated model to assess teratogenicity.

    Table 1: In Vitro Assays for Reproductive Toxicity Screening

    Tier Assay Model System Endpoint Throughput
    1 Cytotoxicity Ovarian/Testicular Cell Lines, hESCs Cell Viability High
    2 Hormone Receptor Assays Recombinant Receptors, Reporter Cell Lines Binding Affinity, Gene Expression Medium
    3 Embryonic Stem Cell Test Mouse or Human ESCs Cardiomyocyte Differentiation Low

    | 3 | Whole Embryo Culture | Rodent Embryos | Morphological Abnormalities | Low |

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound acts primarily through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[4][5] This enzyme is crucial for the processing of pre-mRNA in the parasite. Inhibition of CPSF3 disrupts parasite protein synthesis, leading to cell death.

Signaling Pathway of this compound's On-Target Action

G DNDI6148 This compound Inhibition DNDI6148->Inhibition CPSF3 Leishmania CPSF3 Endonuclease mRNA Mature mRNA CPSF3->mRNA Cleavage & Polyadenylation pre_mRNA pre-mRNA pre_mRNA->CPSF3 Protein Protein Synthesis mRNA->Protein Parasite Parasite Viability Protein->Parasite Inhibition->CPSF3 Arrow Arrow

On-target mechanism of this compound.

Q2: Why was the development of this compound paused?

A2: The clinical development of this compound for leishmaniasis was deprioritized and subsequently paused due to preclinical reproductive toxicity signals.[1][2][3] These findings raised concerns about the safety of the drug, particularly for women of childbearing potential.

Q3: Are there any known off-targets for the benzoxaborole class of compounds?

A3: Yes, the benzoxaborole scaffold has been shown to interact with several host enzymes. Known off-targets for some benzoxaboroles include:

  • Leucyl-tRNA synthetase (LeuRS): This is the target for the antifungal tavaborole.

  • Phosphodiesterase 4 (PDE4): This is the target for the anti-inflammatory crisaborole.[6] It is plausible that this compound could have off-target activity against these or other host proteins, which may contribute to the observed reproductive toxicity.

Q4: What are the general strategies to mitigate the reproductive toxicity of a drug candidate like this compound?

A4: Mitigating reproductive toxicity involves a combination of medicinal chemistry and toxicology approaches:

  • Structure-Activity Relationship (SAR) Studies: As described in the troubleshooting guide, synthesizing and testing analogues can help identify the structural motifs associated with toxicity. This can guide the design of new compounds with an improved safety profile.

  • Formulation and Dosing: In some cases, toxicity can be managed by optimizing the drug's formulation to alter its absorption, distribution, metabolism, and excretion (ADME) properties. Adjusting the dosing regimen to minimize exposure to sensitive tissues can also be a strategy.

  • Targeted Delivery: While more complex, developing drug delivery systems that specifically target the parasite could reduce systemic exposure and minimize off-target effects.

Logical Relationship for Mitigating Reproductive Toxicity

G A Observed Reproductive Toxicity B Identify Mechanism (On-target vs. Off-target) A->B C Medicinal Chemistry Approach (Modify Structure) B->C D Pharmaceutics Approach (Alter Formulation/Dosing) B->D E Reduce Off-Target Binding C->E F Improve Selectivity for Parasite Target C->F G Alter ADME Profile D->G H Reduce Systemic Exposure D->H I Improved Safety Profile E->I F->I G->I H->I

Strategies to mitigate reproductive toxicity.

Q5: Where can I find more information on the preclinical development of this compound?

A5: The primary publication detailing the discovery and preclinical development of this compound is in the Journal of Medicinal Chemistry: "this compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis".[5][9] Additional information can be found on the Drugs for Neglected Diseases initiative (DNDi) website.[1][4]

References

DNDI-6148 Clinical Development for Leishmaniasis: A Technical Overview of its Deprioritization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document addresses the key questions surrounding the clinical development and subsequent deprioritization of DNDI-6148, a former preclinical candidate for visceral leishmaniasis (VL). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors that led to this decision.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the deprioritization of this compound's clinical development for leishmaniasis?

The clinical development of this compound for leishmaniasis was deprioritized due to observations of pre-clinical reproductive toxicity signals.[1][2] These findings suggested a potential risk that would likely necessitate the mandatory use of contraceptives for women of childbearing potential during treatment, a significant challenge for a drug intended for use in resource-limited settings where leishmaniasis is endemic.[1][2]

Q2: What is the mechanism of action of this compound?

This compound is a benzoxaborole compound that functions by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[3][4][5] This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts parasite gene expression, leading to parasite death.

Q3: How effective was this compound in preclinical models?

This compound demonstrated impressive efficacy in preclinical models of visceral leishmaniasis, achieving a greater than 98% reduction in parasite burden.[3][4][5] Studies in both mouse and hamster models of L. infantum and L. donovani infection showed significant parasite clearance in the liver, spleen, and bone marrow.[4]

Q4: Was this compound tested in humans?

Yes, this compound underwent a Phase I clinical trial in healthy male volunteers.[2][6] The single ascending dose study showed that the drug was safe and well-tolerated.[2][7]

Q5: What is the current status of this compound?

As of early 2024, the clinical development of this compound for leishmaniasis remains on hold.[2][7] The development for Chagas disease has also been paused pending further studies to determine the potential for reproductive toxicity.[7]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Hamster Models of Visceral Leishmaniasis[4]
Leishmania SpeciesDose (mg/kg, BID)Duration (days)% Parasite Reduction (Liver)% Parasite Reduction (Spleen)% Parasite Reduction (Bone Marrow)
L. infantum25598.398.293.6
L. infantum251010099.999.4
L. infantum50599.899.999.0
L. donovani2510>99.999.898.2
L. donovani50598.998.689.9

BID: twice a day

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Ascending Dose Study)[6]
Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng.h/mL)t½ (h)
1052.86.0128021.4
2097.58.0256022.3
401836.0525025.4
803108.0981024.0
1605118.01800022.8
22062312.02350021.8
30075412.03030021.0
38084112.03560012.8

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Experimental Protocols

In Vivo Efficacy Assessment in Hamster Model of Visceral Leishmaniasis (General Protocol)

This protocol is a generalized representation based on standard methodologies.

  • Animal Model: Golden hamsters (Mesocricetus auratus) are infected intracardially with Leishmania donovani or Leishmania infantum amastigotes.

  • Infection Establishment: The infection is allowed to establish for a period of several weeks to mimic the chronic nature of human visceral leishmaniasis.

  • Treatment: this compound is administered orally, typically twice a day (BID), for a specified duration (e.g., 5 or 10 days). A vehicle control group receives the formulation without the active compound.

  • Endpoint: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is quantified.

  • Parasite Quantification: Parasite burden is determined by stamping tissue sections onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are often expressed as Leishman-Donovan Units (LDU).

  • Data Analysis: The percentage reduction in parasite burden in treated groups is calculated relative to the vehicle control group.

Phase I Single Ascending Dose Clinical Trial (General Protocol)
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy male volunteers.

  • Intervention: Participants are divided into cohorts, with each cohort receiving a single oral dose of this compound at a progressively higher dose level. A placebo group is included in each cohort.

  • Safety and Tolerability Monitoring: Subjects are monitored for adverse events, and clinical laboratory tests, vital signs, and electrocardiograms (ECGs) are performed at regular intervals.

  • Pharmacokinetic Analysis: Blood and urine samples are collected at predefined time points to determine the pharmacokinetic profile of this compound, including Cmax, Tmax, AUC, and elimination half-life.

  • Dose Escalation: The decision to escalate to the next dose level is based on a thorough review of the safety and pharmacokinetic data from the preceding cohort.

Visualizations

DNDI_6148_Development_and_Deprioritization cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Discovery (Oxaborole Class) optimization Lead Optimization discovery->optimization in_vitro In Vitro Efficacy (vs. Leishmania spp.) optimization->in_vitro in_vivo In Vivo Efficacy (Mouse & Hamster Models) in_vitro->in_vivo safety_pharm Safety Pharmacology & GLP Toxicology in_vivo->safety_pharm repro_tox Reproductive Toxicity Studies safety_pharm->repro_tox phase1 Phase I (Healthy Male Volunteers) safety_pharm->phase1 IND Submission deprioritized Deprioritized for Leishmaniasis repro_tox->deprioritized Toxicity Signals Identified phase2 Phase II (Planned) (Leishmaniasis Patients) phase1->phase2 Positive Safety Data Deprioritization_Logic start This compound progressing as a promising preclinical candidate for leishmaniasis repro_tox_study Preclinical reproductive toxicity studies conducted start->repro_tox_study toxicity_signal Reproductive toxicity signals observed repro_tox_study->toxicity_signal risk_assessment Risk assessment for target population (women of childbearing potential) toxicity_signal->risk_assessment Positive deprioritize Decision: Deprioritize for leishmaniasis contraceptive_need Conclusion: Use of contraceptives would be necessary risk_assessment->contraceptive_need feasibility Feasibility assessment in endemic regions contraceptive_need->feasibility feasibility->deprioritize Significant Challenges Identified DNDI_6148_MoA DNDI_6148 This compound (Benzoxaborole) CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Essential for parasite_death Parasite Death pre_mRNA Parasite pre-mRNA pre_mRNA->mRNA_processing Substrate for mature_mRNA Mature mRNA mRNA_processing->mature_mRNA Produces protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis Template for protein_synthesis->parasite_death Leads to (when disrupted)

References

Validation & Comparative

DNDI-6148 vs. Miltefosine: A Comparative Analysis of Efficacy Against Leishmania donovani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical candidate DNDI-6148 and the registered drug miltefosine for the treatment of visceral leishmaniasis (VL) caused by Leishmania donovani. The analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and experimental protocols.

Executive Summary

This compound, a novel benzoxaborole, has demonstrated potent in vitro and in vivo activity against Leishmania donovani. It acts via a distinct mechanism of action, inhibiting the parasite's cleavage and polyadenylation specificity factor (CPSF3) endonuclease. In preclinical hamster models of visceral leishmaniasis, this compound has shown impressive efficacy, achieving over 98% reduction in parasite burden.[1] Miltefosine, an alkylphosphocholine drug, is the only oral treatment currently available for VL. Its mechanism involves the disruption of calcium homeostasis and induction of apoptosis-like cell death in the parasite. While effective, concerns about its teratogenicity and emerging resistance exist.

It is important to note that the development of this compound for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.[2][3] This guide presents the efficacy data generated during its development for a comprehensive understanding of this compound class.

Data Presentation: Efficacy Comparison

In Vitro Efficacy against L. donovani Intracellular Amastigotes
CompoundEC50 (µM)Host CellParasite StrainSource
This compound 0.43 ± 0.06Primary Mouse Peritoneal Macrophages (PMM)L. donovani (MHOM/ET/67/L82)[1]
Miltefosine 0.9 - 4.3Primary Mouse Peritoneal MacrophagesL. donovani (MHOM/ET/67/L82)[4]
Miltefosine 1.26Primary Mouse MacrophagesL. donovani[5]
Miltefosine 2.21 - 10.78Not SpecifiedL. donovani (MHOM/ET/67/L82)[6]

Note: EC50 values for miltefosine are sourced from different studies and may reflect variations in experimental conditions.

In Vivo Efficacy in a L. donovani Hamster Model
CompoundDose (mg/kg/day)Dosing Regimen% Inhibition of Parasite Burden (Liver)% Inhibition of Parasite Burden (Spleen)Source
This compound 50Oral, twice daily for 5 days>99>99[1]
This compound 25Oral, twice daily for 10 days>99>99[1]
Miltefosine 20Oral, once daily for 5 days8876[1]

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

Objective: To determine the 50% effective concentration (EC50) of a compound against Leishmania donovani amastigotes residing within a host macrophage.

Methodology:

  • Host Cell Culture: Primary mouse peritoneal macrophages (PMM) are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere and form a monolayer.

  • Parasite Infection: Leishmania donovani promastigotes are added to the macrophage monolayer and incubated to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: The test compounds (this compound or miltefosine) are serially diluted and added to the infected cells. A no-drug control and a positive control (e.g., amphotericin B) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compounds to exert their effect on the intracellular amastigotes.

  • Quantification of Parasite Burden: The number of amastigotes per macrophage is determined. This can be done by microscopy after Giemsa staining or using high-content imaging systems.

  • Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration relative to the no-drug control. The EC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Hamster Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of a compound in reducing parasite burden in a hamster model that mimics human visceral leishmaniasis.

Methodology:

  • Animal Model: Female Syrian golden hamsters are used.

  • Infection: Hamsters are infected with Leishmania donovani amastigotes via intracardial injection.

  • Treatment: After a pre-patent period to allow the infection to establish (e.g., 14 days post-infection), treatment with the test compounds is initiated. This compound is administered orally twice daily, while miltefosine is given orally once daily for a specified duration (e.g., 5 or 10 days). A vehicle control group receives the drug-free vehicle.

  • Euthanasia and Tissue Harvesting: At the end of the treatment period, the hamsters are euthanized, and the liver and spleen are aseptically removed and weighed.

  • Parasite Burden Determination: The parasite load in the liver and spleen is quantified using the limiting dilution assay. Tissue homogenates are serially diluted and cultured to determine the number of viable parasites. The results are expressed as Leishman-Donovan Units (LDU).

  • Data Analysis: The percentage of parasite inhibition in the treated groups is calculated by comparing the LDU of the treated animals to that of the vehicle control group.

Mechanism of Action and Experimental Workflows

Signaling Pathways

G cluster_DNDI6148 This compound Mechanism of Action cluster_Miltefosine Miltefosine Mechanism of Action DNDI6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI6148->CPSF3 Inhibits mRNA pre-mRNA CPSF3->mRNA Cleaves processed_mRNA Processed mRNA mRNA->processed_mRNA Processing protein Protein Synthesis processed_mRNA->protein death Parasite Death Miltefosine Miltefosine Membrane Parasite Membrane Miltefosine->Membrane Disrupts Mitochondria Mitochondrial Function Miltefosine->Mitochondria Disrupts Lipid Phospholipid Metabolism Miltefosine->Lipid Inhibits Ca_Homeostasis Ca2+ Homeostasis Membrane->Ca_Homeostasis Alters Apoptosis Apoptosis-like Death Ca_Homeostasis->Apoptosis Parasite_Death Parasite Death Apoptosis->Parasite_Death Mitochondria->Apoptosis

Caption: Mechanisms of action for this compound and Miltefosine.

Experimental Workflow: In Vitro Efficacy

G A Seed Macrophages in 96-well plate B Infect with L. donovani promastigotes A->B C Add serial dilutions of compounds B->C D Incubate for 72 hours C->D E Fix and stain cells D->E F Quantify intracellular amastigotes E->F G Calculate EC50 values F->G

Caption: Workflow for in vitro intracellular amastigote assay.

Experimental Workflow: In Vivo Efficacy

G A Infect hamsters with L. donovani amastigotes B Allow infection to establish (14 days) A->B C Administer compounds orally for 5-10 days B->C D Euthanize hamsters and harvest liver and spleen C->D E Determine parasite burden (Limiting Dilution Assay) D->E F Calculate % inhibition of parasite burden E->F

Caption: Workflow for in vivo hamster model of visceral leishmaniasis.

References

A Comparative Analysis of DNDI-6148 and Amphotericin B in Preclinical Models of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Visceral leishmaniasis (VL), a fatal parasitic disease if left untreated, necessitates the development of novel, safer, and more accessible therapies. This guide provides a comparative preclinical analysis of DNDI-6148, a novel oral benzoxaborole candidate, and amphotericin B, a cornerstone intravenous therapy, in various visceral leishmaniasis models. The data presented is compiled from multiple studies and is intended to offer a comprehensive overview for researchers in the field.

Executive Summary

This compound and amphotericin B represent two distinct therapeutic approaches to treating visceral leishmaniasis. This compound is an orally administered small molecule that targets a novel parasitic enzyme, while amphotericin B is a potent, broad-spectrum antifungal and antiprotozoal agent administered intravenously, often in liposomal formulations to mitigate toxicity. Preclinical data indicates that this compound demonstrates impressive efficacy in reducing parasite burden in animal models, with the significant advantage of oral administration.[1][2][3][4][5] Amphotericin B, particularly in its liposomal formulations, remains a highly effective treatment, achieving high rates of parasite clearance in preclinical models.[6][7][8] However, its intravenous route of administration and potential for toxicity remain drawbacks.

It is important to note that the development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[9]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from various preclinical studies on this compound and amphotericin B. It is crucial to consider that the data for each compound is derived from different studies with varying experimental conditions, including parasite strains, cell lines, and animal models. Therefore, a direct comparison of absolute values should be made with caution.

Table 1: In Vitro Activity against Leishmania Species

CompoundParasite StageHost CellLeishmania SpeciesEC50 / IC50 (µM)Source
This compoundAmastigotePeritoneal Mouse MacrophagesL. infantum0.23 ± 0.05[10]
This compoundAmastigotePeritoneal Mouse MacrophagesL. donovani0.35 ± 0.04[10]
Amphotericin BAmastigotePeritoneal Mouse MacrophagesL. donovani0.1 - 0.4[11]
Amphotericin BPromastigoteN/AL. donovani0.6 - 0.7[11]

Table 2: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis

CompoundAnimal ModelLeishmania SpeciesDosing RegimenParasite Burden Reduction (%)Source
This compoundGolden HamsterL. infantum50 mg/kg, oral, BID for 10 days>99 (Liver), >99 (Spleen), 94 (Bone Marrow)[1]
This compoundGolden HamsterL. donovani50 mg/kg, oral, BID for 10 days>98[2][3][4][5]
Liposomal Amphotericin BGolden HamsterL. donovani1.5 - 11 mg/kg, single dose>99 (Liver and Spleen)[6]
Amphotericin B MicrospheresGolden HamsterL. infantum2 mg/kg90 (Liver), 72 (Spleen)[7]

Mechanisms of Action

This compound and amphotericin B exhibit fundamentally different mechanisms of action against Leishmania parasites.

This compound: This benzoxaborole compound acts as a potent and specific inhibitor of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[1][2][3][5] This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts vital cellular functions, leading to parasite death.

Amphotericin B: This polyene macrolide antibiotic primarily targets ergosterol, a key component of the Leishmania cell membrane.[12] Amphotericin B binds to ergosterol, forming pores in the cell membrane. This disrupts the membrane's integrity, leading to the leakage of intracellular ions and macromolecules, ultimately causing cell death.[12]

Experimental Protocols

In Vitro Intramacrophage Assays

Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the compounds against the intracellular amastigote stage of Leishmania.

  • Cell Culture: Primary peritoneal mouse macrophages (PMMs) are typically harvested and seeded in 96-well plates.

  • Infection: Macrophages are infected with Leishmania donovani or Leishmania infantum amastigotes (ex-vivo derived from infected hamster spleens) at a specific parasite-to-cell ratio.

  • Drug Treatment: After allowing for parasite internalization, the cells are treated with serial dilutions of the test compounds (this compound or amphotericin B).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Assessment of Parasite Viability: The number of intracellular amastigotes is quantified, often by microscopic counting of Giemsa-stained slides or using high-content imaging systems. The EC50/IC50 values are then calculated based on the reduction in parasite numbers compared to untreated controls.[10][11]

In Vivo Hamster Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of the compounds in reducing parasite burden in a relevant animal model.

  • Animal Model: Female golden hamsters (Mesocricetus auratus) are commonly used as they develop a chronic infection that mimics human visceral leishmaniasis.[1][13]

  • Infection: Hamsters are infected intracardially or intravenously with a defined number of Leishmania donovani or Leishmania infantum amastigotes.[1][13]

  • Drug Treatment: Treatment is initiated at a specific time point post-infection.

    • This compound: Administered orally, typically twice a day (BID) for 5 to 10 days.[1] The compound is often formulated in a vehicle like 0.25% methylcellulose.[10]

    • Amphotericin B: Administered intravenously, often as a liposomal formulation (e.g., AmBisome) or other lipid-based formulations to reduce toxicity.[6][7]

  • Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is determined. This is typically done by microscopic counting of Giemsa-stained tissue imprints to determine the Leishman-Donovan Units (LDU).[1]

Visualizations

Mechanism of Action Diagrams

DNDI-6148_MoA DNDI_6148 This compound CPSF3 Leishmania CPSF3 Endonuclease DNDI_6148->CPSF3 Inhibits processed_mRNA Processed mRNA CPSF3->processed_mRNA Processes cell_death Parasite Death CPSF3->cell_death Inhibition leads to pre_mRNA pre-mRNA pre_mRNA->CPSF3 Substrate protein_synthesis Protein Synthesis processed_mRNA->protein_synthesis

Caption: Mechanism of action of this compound.

Amphotericin_B_MoA AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Membrane Pore Formation AmB->Pore Induces Membrane Leishmania Cell Membrane Ergosterol->Membrane Component of Membrane->Pore Ion_leakage Ion Leakage (K+, Na+) Pore->Ion_leakage cell_death Parasite Death Ion_leakage->cell_death

Caption: Mechanism of action of Amphotericin B.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Hamster Model infect_cells Infect Macrophages with Leishmania treat_cells Treat with this compound or Amphotericin B infect_cells->treat_cells incubate_cells Incubate (72h) treat_cells->incubate_cells assess_invitro Assess Intracellular Parasite Viability incubate_cells->assess_invitro calc_ec50 Calculate EC50/IC50 assess_invitro->calc_ec50 infect_hamsters Infect Hamsters with Leishmania treat_hamsters Treat with this compound (oral) or Amphotericin B (IV) infect_hamsters->treat_hamsters monitor_animals Monitor Animals treat_hamsters->monitor_animals assess_invivo Assess Parasite Burden (Liver, Spleen, Bone Marrow) monitor_animals->assess_invivo

Caption: General experimental workflow for preclinical evaluation.

References

DNDI-6148: A Preclinical Candidate for Visceral Leishmaniasis in the Context of Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Novel Benzoxaborole DNDI-6148 with Standard Anti-leishmanial Drug Combinations

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Disclaimer: The development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[1][2] Clinical development activities are currently on hold.[1] This guide provides a summary of its preclinical performance as a monotherapy in comparison to established combination therapies for visceral leishmaniasis. There is no publicly available experimental data for this compound in combination with other anti-leishmanial drugs.

Introduction

Visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species, remains a significant global health challenge. Current treatment strategies often rely on combination therapies to enhance efficacy and curb the development of drug resistance. This compound, a novel benzoxaborole compound, emerged as a promising preclinical candidate for VL, demonstrating potent anti-leishmanial activity.[3][4][5] This guide provides a comparative overview of the preclinical efficacy of this compound as a monotherapy against two standard-of-care combination therapies: Liposomal Amphotericin B with Miltefosine, and Sodium Stibogluconate with Paromomycin.

Mechanism of Action: this compound

This compound exerts its anti-leishmanial effect through a distinct mechanism of action, primarily by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[3][4][5] CPSF3 is an endonuclease crucial for the processing of pre-mRNA in the parasite. By targeting this essential enzymatic activity, this compound disrupts parasite gene expression and leads to parasite death.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA 3' end processing CPSF3->mRNA_processing Essential for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing protein_synthesis Protein Synthesis mRNA_processing->protein_synthesis Leads to parasite_death Parasite Death protein_synthesis->parasite_death Disruption leads to

Figure 1: Mechanism of Action of this compound

Preclinical Efficacy of this compound (Monotherapy)

This compound demonstrated significant efficacy in preclinical models of visceral leishmaniasis, achieving a greater than 98% reduction in parasite burden in the liver, spleen, and bone marrow of infected hamsters.[3][4][5]

Drug Dose Duration Animal Model Parasite Reduction (Liver) Parasite Reduction (Spleen) Parasite Reduction (Bone Marrow) Reference
This compound50 mg/kg, once daily5 daysL. infantum infected hamster>99%>99%>98%[3]
This compound25 mg/kg, twice daily5 daysL. infantum infected hamster>99%>99%>99%[3]

Standard-of-Care Combination Therapies: A Comparison

For a comprehensive perspective, the following tables summarize the efficacy of two widely used combination therapies for visceral leishmaniasis in clinical settings.

Liposomal Amphotericin B & Miltefosine

This combination is a key treatment regimen, particularly for HIV-VL co-infected patients.[6]

Drug Combination Dose & Duration Patient Population Initial Cure Rate Definitive Cure Rate (6 months) Reference
Liposomal Amphotericin B & MiltefosineLAmB (single dose 7.5 mg/kg) + Miltefosine (2.5 mg/kg/day for 14 days)VL patients in India100%100%[5][7]
Miltefosine (Monotherapy)2.5 mg/kg/day for 28 daysVL patients in India100%82.6%[5][7]
Liposomal Amphotericin B & MiltefosineLAmB (total dose 30 mg/kg) + Miltefosine (100 mg/day for 28 days)VL-HIV co-infected patients in Ethiopia83.8%Not Reported[8]
Sodium Stibogluconate & Paromomycin

This combination is recommended as a first-line treatment in Eastern Africa.[1]

Drug Combination Dose & Duration Patient Population Efficacy (ITT, 6 months) Reference
Sodium Stibogluconate & ParomomycinSSG (20 mg/kg/day) + PM (15 mg/kg/day) for 17 daysVL patients in East Africa91%[3]
Sodium Stibogluconate (Monotherapy)SSG (20 mg/kg/day) for 30 daysVL patients in East Africa94%[3]
Sodium Stibogluconate & ParomomycinSSG (20 mg/kg/day) + PM (12 or 18 mg/kg/day) for 21 daysVL patients in India92.3% - 93.8%[4]

Experimental Protocols

In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis

The following protocol is a summary of the methodology used to evaluate the in vivo efficacy of this compound.

cluster_setup Experimental Setup cluster_treatment Treatment Phase (starting Day 21 post-infection) cluster_evaluation Evaluation A Female golden hamsters (groups of 6) B Infection with L. infantum or L. donovani (intracardial injection) A->B C Oral administration of this compound (e.g., 50 mg/kg, once daily for 5 days) B->C D Control group receives vehicle B->D E Tissue harvesting (liver, spleen, bone marrow) at the end of the treatment period C->E D->E F Quantification of parasite burden (e.g., microscopic examination) E->F G Calculation of percentage reduction in parasite burden compared to control F->G

Figure 2: Preclinical in vivo efficacy workflow for this compound

Detailed Methodology:

  • Animal Model: Female golden hamsters are used as the host model for visceral leishmaniasis.

  • Infection: Hamsters are infected with Leishmania infantum or Leishmania donovani via intracardial injection.

  • Treatment: Treatment commences 21 days post-infection. This compound is administered orally once or twice daily for a specified duration (e.g., 5 days). A control group receives the vehicle alone.

  • Efficacy Assessment: At the end of the treatment period, animals are euthanized, and tissues (liver, spleen, and bone marrow) are collected. The parasite burden in these tissues is quantified, typically by microscopic examination of stained smears, and the percentage reduction in parasite load is calculated relative to the vehicle-treated control group.[3]

Clinical Trial Protocol for Liposomal Amphotericin B and Miltefosine Combination Therapy

The following is a generalized protocol based on clinical trials for this combination therapy.

  • Patient Population: Patients with confirmed visceral leishmaniasis (e.g., through microscopic detection of parasites in spleen or bone marrow aspirates).

  • Treatment Regimen:

    • Liposomal Amphotericin B: Administered as a single intravenous infusion (e.g., 7.5 mg/kg or 10 mg/kg).

    • Miltefosine: Administered orally (e.g., 2.5 mg/kg/day) for a specified duration (e.g., 14 days).

  • Efficacy Evaluation:

    • Initial Cure: Assessed at the end of treatment, typically by parasitological examination of spleen or bone marrow aspirates.

    • Definitive Cure: Assessed at a follow-up visit (e.g., 6 months post-treatment) to monitor for relapse.[5][7]

Logical Relationship: this compound Development Status

The development of this compound for leishmaniasis has been halted due to safety concerns identified in preclinical studies.

cluster_dev This compound Development Pathway for Leishmaniasis preclinical Preclinical Studies (High Efficacy) phase1 Phase I Clinical Trial (Initiated) preclinical->phase1 deprioritized Development Deprioritized & On Hold phase1->deprioritized Influenced by toxicity Preclinical Reproductive Toxicity Signals toxicity->deprioritized

Figure 3: this compound development timeline and status

Conclusion

This compound demonstrated impressive preclinical efficacy as a monotherapy for visceral leishmaniasis, with a novel mechanism of action targeting the parasite's RNA processing machinery. However, the emergence of preclinical reproductive toxicity has led to the deprioritization of its development for this indication. While direct comparisons with combination therapies are not possible due to the lack of data, the high cure rates of established combinations like Liposomal Amphotericin B and Miltefosine in clinical settings underscore the current benchmark for new anti-leishmanial treatments. The journey of this compound highlights both the potential of new chemical entities and the critical importance of rigorous safety evaluations in the drug development pipeline for neglected tropical diseases.

References

Validating CPSF3 Endonuclease as the Primary Target of DNDI-6148: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the cleavage and polyadenylation specificity factor 3 (CPSF3) as the primary molecular target of DNDI-6148, a promising preclinical candidate for the treatment of visceral leishmaniasis.[1][2][3][4] Through a detailed comparison with other known CPSF3 inhibitors, this document aims to equip researchers with the necessary information to objectively evaluate the performance and specificity of this compound.

Executive Summary

Comparative Performance of CPSF3 Inhibitors

The following table summarizes the in vitro potency of this compound against Leishmania species and compares it with other notable CPSF3 inhibitors targeting different organisms or diseases.

CompoundTarget Organism/Cell LinePrimary TargetIC50/EC50 (µM)Key Findings & Development Stage
This compound Leishmania donovani (amastigotes)LdCPSF3~0.1 - 0.5[1][5]Potent and selective anti-leishmanial activity. Preclinical candidate.[2][4][6]
Leishmania infantum (amastigotes)LiCPSF3~0.2 - 0.6[1]Effective in animal models of visceral leishmaniasis.[5]
JTE-607 Human AML Cell Lines (e.g., MOLM-13)Human CPSF3< 5[7][8]Anti-cancer activity in specific cancer types.[9][10][11]
Human Pancreatic Cancer Cell Lines (e.g., 22Rv1)Human CPSF3< 5[7]Demonstrates synthetic lethality in certain cancer contexts.[10][11]
AN3661 Toxoplasma gondiiTgCPSF30.9Potent anti-parasitic activity against Toxoplasma.
Acoziborole (AN5568) Trypanosoma bruceiTbCPSF3Not specifiedAdvanced clinical development for human African trypanosomiasis.
Benzoxaborole (Compound 1) Human Cancer Cell LinesHuman CPSF3Not specified (potent inhibitor)More potent in vitro inhibition of mRNA cleavage than the active form of JTE-607.[12]

Experimental Validation of CPSF3 as the Primary Target of this compound

The validation of CPSF3 as the primary target of this compound is supported by a multi-pronged approach, encompassing biochemical, biophysical, and genetic methodologies.

Signaling Pathway and Mechanism of Action

CPSF3 is a critical component of the cleavage and polyadenylation specificity factor (CPSF) complex, which is essential for the 3'-end processing of pre-mRNAs in eukaryotes. By inhibiting the endonuclease activity of CPSF3, this compound disrupts the maturation of messenger RNA, leading to a cascade of events that ultimately results in parasite death.

CPSF3_Pathway cluster_nucleus Parasite Nucleus pre-mRNA pre-mRNA CPSF_Complex CPSF Complex (including CPSF3) pre-mRNA->CPSF_Complex 3' end processing Mature_mRNA Mature_mRNA CPSF_Complex->Mature_mRNA Cleavage & Polyadenylation Translation Translation Mature_mRNA->Translation Essential_Proteins Essential_Proteins Translation->Essential_Proteins Parasite_Viability Parasite_Viability Essential_Proteins->Parasite_Viability This compound This compound This compound->CPSF_Complex Inhibition

CPSF3-mediated pre-mRNA processing and its inhibition by this compound.
Experimental Workflow for Target Validation

The following diagram illustrates the typical experimental workflow employed to validate CPSF3 as the target of this compound.

Target_Validation_Workflow Start Start Biochemical_Assay Biochemical Assays (Enzymatic Activity) Start->Biochemical_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Biochemical_Assay->CETSA Overexpression Genetic Validation (Overexpression/Mutation) CETSA->Overexpression Conclusion CPSF3 is the Primary Target Overexpression->Conclusion

Experimental workflow for validating CPSF3 as the target of this compound.

Detailed Experimental Protocols

While detailed, step-by-step protocols are often proprietary or specific to the research institution, this section outlines the principles and general methodologies for the key experiments used to validate the interaction between this compound and CPSF3.

Recombinant CPSF3 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the endonuclease activity of purified Leishmania CPSF3.

Methodology Overview:

  • Protein Expression and Purification: The gene encoding Leishmania CPSF3 is cloned into an expression vector and the recombinant protein is expressed in a suitable host system (e.g., E. coli or insect cells). The protein is then purified to homogeneity using affinity and size-exclusion chromatography.

  • Enzymatic Reaction: A synthetic RNA substrate containing a recognition sequence for CPSF3 is incubated with the purified enzyme in a reaction buffer.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Detection: The cleavage of the RNA substrate is monitored, typically by fluorescence resonance energy transfer (FRET) or by separating the cleaved products using gel electrophoresis.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CPSF3 in a cellular context.

Methodology Overview:

  • Cell Treatment: Intact Leishmania parasites (promastigotes or amastigotes) are treated with this compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (this compound) is expected to stabilize the target protein (CPSF3), making it more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble CPSF3 in each sample is quantified by Western blotting using a specific anti-CPSF3 antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble CPSF3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Genetic Validation using Overexpression

Objective: To genetically validate that CPSF3 is the primary target of this compound in Leishmania.

Methodology Overview:

  • Generation of Overexpressing Strains: Leishmania parasites are transfected with a cosmid-based library containing genomic DNA fragments.[13] This leads to the overexpression of various genes in the parasite population.

  • Drug Selection: The transfected parasite population is cultured in the presence of this compound. Parasites that overexpress the drug's target are expected to be more resistant and will be selected for.

  • Identification of Resistance-Conferring Gene: The genomic DNA from the resistant parasites is isolated and sequenced to identify the overexpressed gene(s) conferring resistance. A significant enrichment of cosmids containing the CPSF3 gene provides strong evidence that it is the target.[13]

  • Site-Directed Mutagenesis: To further confirm the binding site, specific mutations can be introduced into the CPSF3 gene. A loss of this compound efficacy in parasites expressing the mutated CPSF3 would provide definitive evidence of direct target interaction.

Logical Relationship of Evidence

The convergence of evidence from biochemical, biophysical, and genetic studies provides a robust validation of CPSF3 as the primary target of this compound.

Evidence_Relationship Hypothesis This compound targets Leishmania CPSF3 Biochemical_Evidence Biochemical Evidence (Direct Inhibition of Recombinant CPSF3) Hypothesis->Biochemical_Evidence Cellular_Evidence Cellular Evidence (Target Engagement in Parasites via CETSA) Hypothesis->Cellular_Evidence Genetic_Evidence Genetic Evidence (Resistance upon CPSF3 Overexpression) Hypothesis->Genetic_Evidence Conclusion Strong Validation of CPSF3 as the Primary Target Biochemical_Evidence->Conclusion Cellular_Evidence->Conclusion Genetic_Evidence->Conclusion

Logical flow of evidence validating CPSF3 as the target of this compound.

Conclusion

The collective experimental data provides compelling and multifaceted validation of CPSF3 as the primary and specific target of this compound in Leishmania. The direct inhibition of the enzyme's activity, confirmed target engagement within the parasite, and genetic evidence of resistance upon target overexpression together form a cohesive and strong argument. The high potency and selectivity of this compound for the parasite's CPSF3, as highlighted in the comparative data, underscore its potential as a valuable new therapeutic agent for visceral leishmaniasis. Further clinical development of this compound is warranted based on this solid foundation of target validation.[6]

References

DNDI-6148 Demonstrates No Cross-Resistance with Current Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that DNDI-6148, a novel benzoxaborole compound, maintains its high potency against Leishmania parasite strains that have developed resistance to existing first-line therapies for visceral leishmaniasis. This lack of cross-resistance, coupled with its unique mechanism of action, positions this compound as a promising candidate for future leishmaniasis treatment regimens, although its development is currently on hold due to preclinical toxicity signals.

Researchers and drug development professionals now have access to a consolidated guide comparing the efficacy of this compound against both drug-sensitive and drug-resistant Leishmania infantum strains. The data, summarized below, indicates that the compound's effectiveness is not compromised by resistance to antimonials, miltefosine, or paromomycin.

In Vitro Efficacy Against Drug-Resistant Leishmania infantum**

The in vitro susceptibility of intracellular amastigotes of various L. infantum strains to this compound and current reference drugs was evaluated. The results clearly show that while resistant strains exhibit significantly higher 50% inhibitory concentrations (IC50) for the drugs they are resistant to, the IC50 for this compound remains consistently low across all strains, including the wild-type (WT).

Leishmania infantum StrainResistance ProfileMiltefosine (IC50 µM ± SEM)Paromomycin (IC50 µM ± SEM)Antimony (SbIII) (IC50 µM ± SEM)This compound (IC50 µM ± SEM)
LEM3323Wild-Type2.8 ± 0.511.2 ± 1.61.1 ± 0.20.2 ± 0.0
LEM3323-MILMiltefosine-Resistant>64.011.1 ± 0.61.1 ± 0.10.2 ± 0.0
LEM3323-PARParomomycin-Resistant2.8 ± 0.2>64.01.2 ± 0.10.2 ± 0.0
LEM5159Antimony-Resistant3.3 ± 0.412.3 ± 1.9>32.00.3 ± 0.0

Data sourced from "In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series." SEM: Standard Error of Mean.

These findings are further supported by studies where attempts to induce resistance to this compound in vitro and in vivo were unsuccessful, suggesting a low propensity for the development of resistance to this compound.[1]

Mechanism of Action

This compound's distinct mechanism of action is a key factor in its lack of cross-resistance with existing treatments. It acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme essential for parasite mRNA processing.[2][3] This target is different from those of current antileishmanial drugs, which primarily involve membrane disruption (amphotericin B), metabolic interference (antimonials), or disruption of signal transduction and lipid metabolism (miltefosine).

Signaling Pathway of this compound Action DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibits mRNA_processing mRNA Processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Required for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Leads to

Mechanism of action of this compound.

Experimental Protocols

The cross-resistance studies were conducted using a standardized in vitro intracellular amastigote assay. The detailed methodology is outlined below.

1. Parasite and Cell Culture:

  • Leishmania infantum strains (wild-type and drug-resistant) were cultured as promastigotes in appropriate media.

  • Peritoneal macrophages were harvested from mice and seeded in 96-well plates.

2. Macrophage Infection:

  • Stationary-phase promastigotes were used to infect the macrophage monolayers.

  • The plates were incubated to allow for phagocytosis and transformation of promastigotes into intracellular amastigotes.

3. Drug Susceptibility Assay:

  • Serial dilutions of this compound and reference drugs (miltefosine, paromomycin, and trivalent antimony) were added to the infected macrophage cultures.

  • The plates were incubated for a defined period to allow for drug action.

4. Determination of IC50:

  • The viability of intracellular amastigotes was determined, typically by microscopic counting after Giemsa staining or using a colorimetric assay (e.g., resazurin reduction).

  • The 50% inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the drug concentration using a sigmoidal dose-response curve.

Experimental Workflow for Cross-Resistance Assay cluster_preparation Preparation cluster_infection Infection cluster_assay Assay cluster_analysis Analysis parasite_culture Culture of L. infantum strains (WT and Resistant) infection Infect macrophages with promastigotes parasite_culture->infection macrophage_harvest Harvest and seed peritoneal macrophages macrophage_harvest->infection transformation Incubate for amastigote transformation infection->transformation drug_addition Add serial dilutions of This compound and reference drugs transformation->drug_addition incubation Incubate for drug action drug_addition->incubation viability_assessment Assess amastigote viability (e.g., Giemsa staining) incubation->viability_assessment ic50_calculation Calculate IC50 values viability_assessment->ic50_calculation

References

Navigating the Therapeutic Landscape of Visceral Leishmaniasis: A Comparative Safety Analysis of DNDI-6148 and Current Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of safer and more effective treatments for visceral leishmaniasis (VL), a life-threatening neglected tropical disease, the scientific community continually evaluates novel therapeutic candidates against established therapies. This guide offers a detailed comparison of the safety profile of the investigational compound DNDI-6148 with current first- and second-line VL treatments, including liposomal amphotericin B, amphotericin B deoxycholate, miltefosine, paromomycin, and pentavalent antimonials. This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available safety data, supported by experimental evidence.

Executive Summary

The development of new drugs for visceral leishmaniasis is critical to overcoming the limitations of current treatments, which are often hampered by toxicity, parenteral administration, and emerging resistance. This compound, a benzoxaborole derivative, has undergone a first-in-human Phase I clinical trial to assess its safety and tolerability. This guide synthesizes the publicly available safety data for this compound and compares it with the established safety profiles of current VL therapies. It is important to note that the development of this compound for leishmaniasis has been deprioritized due to pre-clinical reproductive toxicity signals.[1] Activities related to its clinical development remained on hold as of 2024.[1]

Comparative Safety Profile of this compound and Current VL Therapies

The following tables summarize the reported adverse events from clinical trials of this compound and current visceral leishmaniasis therapies. It is crucial to consider that the data for this compound is from a single ascending dose study in a small cohort of healthy male volunteers, which inherently limits a direct comparison with data from larger trials in VL patients treated with established therapies.

Table 1: Safety Profile of this compound (Single Ascending Dose in Healthy Volunteers) [2][3]

Adverse EventFrequency (out of 64 participants)Severity
All Adverse Events16 AEs in 13 participants (20.3%)Mild to Moderate
Serious Adverse Events0-
Fatal Adverse Events0-
AEs leading to withdrawal0-

Source: First-in-human, randomized, placebo-controlled, single ascending dose study.[2][3]

Table 2: Safety Profile of Current Visceral Leishmaniasis Therapies (from Clinical Trials in VL Patients)

DrugCommon Adverse EventsFrequency (%)Serious Adverse Events
Liposomal Amphotericin B Chills, rigors, fever, nausea, vomiting, back pain, hypokalemia.[4][5]Chills and rigors (18%).[4] Hypokalemia (26.5%).[5]Serious but non-life-threatening lip swelling (1%).[6]
Amphotericin B Deoxycholate Fever with chills, severe hypokalemia, nephrotoxicity, loss of appetite.[7][8][9]All patients reported adverse events.[8][9]High toxicity leading to treatment discontinuation in some trials.[10][11]
Miltefosine Vomiting, diarrhea, nausea, abdominal pain, neutropenia.[12][13][14][15][16][17]Vomiting (17-48.3%), Diarrhea (6.7-22.2%), Nausea (8.6-26.4%), Neutropenia (20%).[12][14][15]Severe vomiting or diarrhea, nephrotoxicity, hepatotoxicity (rare).
Paromomycin Injection site pain, ototoxicity (transient and reversible), transient elevation of liver enzymes (AST/ALT).[18][19][20]Injection site pain (10%), Increased ALT (52%), Increased AST (46%).[18][19]Acute renal failure, injection site reaction (rare).[18]
Pentavalent Antimonials Myalgia, arthralgia, cardiotoxicity (QT prolongation), hepatotoxicity, pancreatitis.[21][22][23]Myalgia (21.15%), Arthralgia (13.46%), Cardiotoxicity (7.69%).[23]Severe arrhythmias (e.g., Torsades de Pointes), pancreatitis.[24]

Note: Frequencies are approximate and can vary based on the study population, drug dosage, and monitoring methods.

Experimental Protocols for Safety Assessment

The safety of anti-leishmanial drugs is typically evaluated in clinical trials through a standardized set of procedures:

  • Inclusion and Exclusion Criteria: Patients are carefully selected based on predefined criteria to minimize risks. For instance, patients with pre-existing renal, cardiac, or hepatic conditions are often excluded from trials of drugs with known toxicities in these organs.

  • Clinical Monitoring: Patients are monitored daily by experienced clinicians throughout the treatment course for any signs or symptoms of adverse events.[6]

  • Laboratory Monitoring: Regular blood and urine tests are conducted to monitor key safety parameters. This typically includes:

    • Hematology: Complete blood count to detect anemia, neutropenia, and thrombocytopenia.

    • Biochemistry: Serum creatinine and blood urea nitrogen (BUN) for renal function, liver function tests (ALT, AST, bilirubin) for hepatotoxicity, and electrolytes (potassium, magnesium) for metabolic disturbances.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs are recorded, and their severity is graded (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE). SAEs, such as death, life-threatening events, or events requiring hospitalization, are reported to regulatory authorities and ethics committees.

  • Specialized Assessments: For drugs with known organ-specific toxicities, more specialized monitoring is implemented. For example, electrocardiograms (ECGs) are performed to monitor for cardiotoxicity with pentavalent antimonials, and audiometry is used to detect ototoxicity with paromomycin.

Visualization of Toxicity Pathways

Understanding the mechanisms of drug-induced toxicity is crucial for developing safer therapies and managing adverse events. The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and mechanisms associated with the key toxicities of current VL therapies.

cluster_AmphoB Amphotericin B Nephrotoxicity Pathway AmphoB Amphotericin B Membrane Renal Tubular Cell Membrane (Cholesterol-containing) AmphoB->Membrane Binds to Cholesterol Pore Pore Formation Membrane->Pore IonLeakage Increased Ion Permeability (K+, Na+, H+ leakage) Pore->IonLeakage TubularDamage Direct Tubular Damage Pore->TubularDamage Depolarization Cell Membrane Depolarization IonLeakage->Depolarization Vasoconstriction Afferent Arteriolar Vasoconstriction Depolarization->Vasoconstriction GFR Decreased Glomerular Filtration Rate (GFR) Vasoconstriction->GFR Apoptosis Apoptosis/Necrosis TubularDamage->Apoptosis

Caption: Putative mechanism of Amphotericin B-induced nephrotoxicity.

cluster_Antimonials Pentavalent Antimonial Cardiotoxicity Pathway SbV Pentavalent Antimonials (SbV) Reduction Intracellular Reduction SbV->Reduction SbIII Trivalent Antimony (SbIII) Reduction->SbIII IonChannels Cardiac Ion Channels (e.g., hERG K+ channels) SbIII->IonChannels Inhibition Inhibition of Ion Channel Function IonChannels->Inhibition Repolarization Delayed Myocardial Repolarization Inhibition->Repolarization QT QT Interval Prolongation Repolarization->QT Arrhythmia Torsades de Pointes (Ventricular Arrhythmia) QT->Arrhythmia

Caption: Proposed mechanism of pentavalent antimonial-induced cardiotoxicity.

cluster_Miltefosine Miltefosine Gastrointestinal Toxicity Pathway Miltefosine Oral Miltefosine GITract Gastrointestinal Tract Mucosa Miltefosine->GITract Detergent Detergent-like Properties GITract->Detergent interacts with MembraneDisruption Disruption of Mucosal Cell Membranes Detergent->MembraneDisruption Irritation Direct Mucosal Irritation MembraneDisruption->Irritation Symptoms Nausea, Vomiting, Diarrhea Irritation->Symptoms

Caption: Simplified mechanism of miltefosine-induced gastrointestinal toxicity.

cluster_Paromomycin Paromomycin Ototoxicity Pathway Paromomycin Paromomycin HairCells Cochlear Hair Cells (Inner and Outer) Paromomycin->HairCells Accumulates in ROS Reactive Oxygen Species (ROS) Production HairCells->ROS Apoptosis Apoptotic Pathways ROS->Apoptosis Activates CellDeath Hair Cell Death Apoptosis->CellDeath HearingLoss Hearing Loss CellDeath->HearingLoss

Caption: Postulated mechanism of paromomycin-induced ototoxicity.

Conclusion

The safety of any therapeutic agent is a paramount consideration in its development and clinical use. While this compound showed an acceptable safety and tolerability profile in a first-in-human study in healthy volunteers, the preclinical signals of reproductive toxicity have led to a deprioritization of its development for leishmaniasis.[1] This underscores the rigorous and multifaceted nature of drug safety evaluation.

Current therapies for visceral leishmaniasis, while effective, each present a distinct safety profile with well-documented adverse events. Liposomal amphotericin B is generally considered to have a more favorable safety profile than its deoxycholate formulation, particularly with regard to nephrotoxicity. Miltefosine, the only oral option, is frequently associated with gastrointestinal side effects. Paromomycin carries a risk of ototoxicity and nephrotoxicity, and pentavalent antimonials are known for their cardiotoxicity.

This comparative guide highlights the ongoing need for novel anti-leishmanial drugs with improved safety profiles. Future research should focus on developing therapies that are not only highly efficacious but also well-tolerated, orally available, and affordable for the populations most affected by this devastating disease.

References

Evaluating the Therapeutic Index of DNDI-6148 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise in preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a comprehensive comparison of its performance with alternative treatments, supported by experimental data from preclinical models. The evaluation of a drug's therapeutic index—the balance between its efficacy and toxicity—is a critical step in the drug development pipeline. While this compound has shown impressive efficacy, its development for leishmaniasis has been deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its overall therapeutic assessment.[1][2]

In Vivo Efficacy Against Leishmania Parasites

This compound has shown potent activity in reducing parasite burden in hamster models of visceral leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a greater than 98% reduction in parasite load in infected hamsters, highlighting its significant antileishmanial properties.[3][4]

Comparative Efficacy Data in Hamster Models of Visceral Leishmaniasis

The following tables summarize the in vivo efficacy of this compound in comparison to standard treatments, miltefosine and liposomal amphotericin B, in hamster models infected with Leishmania infantum and Leishmania donovani.

Table 1: Efficacy against L. infantum in the Hamster Model

CompoundDoseDosing Schedule% Parasite Reduction (Liver)% Parasite Reduction (Spleen)% Parasite Reduction (Bone Marrow)Reference
This compound 50 mg/kgTwice daily for 10 days>99>9998.6Mowbray et al., 2021
Miltefosine 40 mg/kgOnce daily for 5 days~99~99Not ReportedVarious Sources

Table 2: Efficacy against L. donovani in the Hamster Model

CompoundDoseDosing Schedule% Parasite Reduction (Liver)% Parasite Reduction (Spleen)% Parasite Reduction (Bone Marrow)Reference
This compound 25 mg/kgTwice daily for 10 days99.799.898.4Mowbray et al., 2021
Liposomal Amphotericin B 1.5 - 11 mg/kgSingle administration>99>99Not Reported[5]
Miltefosine 40 mg/kgOnce daily for 5 daysAlmost complete clearanceAlmost complete clearanceNot Reported[6]

Preclinical Safety and Toxicity Profile

While demonstrating high efficacy, the safety profile of this compound revealed significant concerns during preclinical evaluation, ultimately leading to the discontinuation of its development for visceral leishmaniasis.

Reproductive Toxicity

The primary reason for the deprioritization of this compound for leishmaniasis was the emergence of signals of reproductive toxicity in preclinical studies.[1][2]

Table 3: Reproductive Toxicity of this compound in Rats

Study TypeSpeciesNo-Observed-Adverse-Effect Level (NOAEL)FindingsReference
Fertility and Early Embryonic DevelopmentRat25 mg/kg/dayNOAEL for maternal and paternal toxicity, as well as fertility and reproductive toxicity, was established at the highest dose evaluated. However, minimal, reversible spermatic changes were observed, and a decrease in uterine weights was noted.[7]

It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and a NOAEL could not be determined at less than 12.5 mg/kg.[8]

Mechanism of Action: Targeting CPSF3

This compound's antileishmanial activity stems from its inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, this compound disrupts the parasite's ability to produce mature mRNA, leading to cell death. This mechanism is distinct from that of current antileishmanial drugs.

DNDI_6148 This compound CPSF3 Leishmania CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) DNDI_6148->CPSF3 Inhibits pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Processing Protein Protein Synthesis mRNA->Protein Parasite Parasite Viability Protein->Parasite cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase infection Infect Hamsters (intracardiac injection of Leishmania amastigotes) treatment Administer this compound (oral, twice daily) infection->treatment control Administer Vehicle (oral, twice daily) infection->control euthanasia Euthanize and Collect Tissues (Liver, Spleen, Bone Marrow) treatment->euthanasia control->euthanasia quantification Quantify Parasite Burden (Giemsa staining, LDU count) euthanasia->quantification

References

Safety Operating Guide

Personal protective equipment for handling DNDI-6148

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides recommended safety procedures for handling the investigational drug DNDI-6148. It is based on general best practices for handling potent compounds with known reproductive toxicity. No official Material Safety Data Sheet (MSDS) or specific handling protocol for this compound is publicly available. Therefore, a comprehensive, substance-specific risk assessment must be conducted by the user's institution before commencing any work.

Core Hazard Advisory

The development of this compound was reportedly deprioritized due to preclinical findings of reproductive toxicity . This is a significant hazard, and all handling procedures must be designed to minimize exposure, particularly for personnel of reproductive capacity. Until proven otherwise, this compound should be treated as a potent, hazardous compound.

Personal Protective Equipment (PPE) Protocol

Consistent use of appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (Closed Containers) Single pair of nitrile glovesSafety glassesStandard lab coatNot generally required
Weighing of Powder Double-gloving with chemotherapy-rated nitrile glovesSafety goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved respirator (e.g., N95 or higher) within a ventilated enclosure
Solution Preparation Double-gloving with chemotherapy-rated nitrile glovesSafety gogglesDisposable, solid-front gown with tight-fitting cuffsRecommended, especially if not performed in a fume hood
In Vitro/In Vivo Administration Double-gloving with chemotherapy-rated nitrile glovesSafety gogglesDisposable, solid-front gown with tight-fitting cuffsAs determined by risk assessment
Waste Disposal Double-gloving with chemotherapy-rated nitrile glovesSafety goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNot generally required if handling sealed containers
Spill Cleanup Double-gloving with heavy-duty, chemical-resistant glovesSafety goggles and face shieldImpermeable gown or coverallsNIOSH-approved respirator with appropriate cartridges

Operational and Disposal Plans

1. Engineering Controls:

  • Primary Containment: All procedures involving open handling of this compound powder (e.g., weighing, aliquoting, initial solubilization) must be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box to prevent aerosol generation and inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation with negative pressure relative to surrounding areas.

2. Procedural Guidance for Handling:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area to restrict access and contain potential contamination.

  • Weighing: Use a dedicated analytical balance within a ventilated enclosure. Employ "wet weighing" techniques where possible by moistening the powder with a small amount of the intended solvent to reduce dust.

  • Solution Handling: Prepare solutions within a fume hood. Avoid splashing and aerosol generation.

  • Transport: When transporting this compound, whether as a solid or in solution, use sealed, shatter-proof secondary containers that are clearly labeled with the compound name and hazard warnings.

3. Decontamination and Spill Control:

  • Surface Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure and at the end of the day. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse, or as determined by compound stability) should be used.

  • Spill Kit: A spill kit specifically for hazardous compounds must be readily available. The kit should include absorbent materials, personal protective equipment, and designated waste bags.

  • Spill Procedure:

    • Evacuate and secure the area.

    • Don appropriate PPE from the spill kit.

    • Cover the spill with absorbent material, working from the outside in.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a decontaminating solution.

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated as hazardous chemical waste.[1][2][3]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.[3] Sharps contaminated with this compound must be placed in a designated "chemo sharps" container.[1]

  • Disposal Method: Hazardous waste containing this compound should be disposed of through an approved hazardous waste management service, typically via high-temperature incineration.[2] Do not dispose of this waste in regular trash or down the drain.

Workflow and Logical Relationships

The following diagram illustrates the essential workflow for the safe handling of this compound, from receipt to final disposal.

DNDI6148_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling (in Containment) cluster_cleanup Decontamination & Disposal cluster_final Final Steps RiskAssessment Conduct Risk Assessment (Reproductive Hazard) DesignateArea Designate & Mark Handling Area RiskAssessment->DesignateArea PrepPPE Prepare Required PPE DesignateArea->PrepPPE Receive Receive & Log Compound PrepPPE->Receive Weigh Weigh Powder Receive->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate SegregateWaste Segregate Contaminated Waste (Gloves, Gowns, Tips) Decontaminate->SegregateWaste Dispose Store Waste in Labeled, Sealed Containers SegregateWaste->Dispose WastePickup Arrange for Hazardous Waste Pickup Dispose->WastePickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.